Triisopropylbenzenesulfonyl chloride
Description
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Properties
CAS No. |
53176-11-7 |
|---|---|
Molecular Formula |
C15H23ClO2S |
Molecular Weight |
302.9 g/mol |
IUPAC Name |
2,3,4-tri(propan-2-yl)benzenesulfonyl chloride |
InChI |
InChI=1S/C15H23ClO2S/c1-9(2)12-7-8-13(19(16,17)18)15(11(5)6)14(12)10(3)4/h7-11H,1-6H3 |
InChI Key |
HRBGUGQWTMBDTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=C(C=C1)S(=O)(=O)Cl)C(C)C)C(C)C |
Origin of Product |
United States |
Foundational & Exploratory
A Senior Application Scientist's Guide to 2,4,6-Triisopropylbenzenesulfonyl Chloride (TPSCl): A Cornerstone Reagent in Modern Organic Synthesis
Introduction: The Strategic Advantage of Steric Hindrance
In the landscape of organic synthesis, precision and selectivity are paramount. The ability to direct a reaction to a specific functional group while minimizing side reactions is the hallmark of an efficient synthetic strategy. 2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl), also known as Trisyl chloride, stands as a premier example of a reagent designed for such precision.[1][2] Characterized by a sulfonyl chloride functional group on a benzene ring flanked by three bulky isopropyl groups, its structure is not an accident of nature but a deliberate design for controlled reactivity.[3] These sterically demanding isopropyl groups provide a significant shield around the reactive sulfur center. This steric hindrance is the key to its efficacy, enhancing selectivity, mitigating undesired side reactions, and making TPSCl an indispensable tool in the synthesis of complex molecules, from oligonucleotides to specialized pharmaceuticals.[3][4]
This guide provides an in-depth exploration of the core applications of TPSCl, moving beyond simple reaction schemes to elucidate the mechanistic rationale and provide field-proven protocols for researchers, scientists, and drug development professionals.
Core Application I: The Gold Standard in Oligonucleotide Synthesis
The synthesis of DNA and RNA oligonucleotides is fundamental to molecular biology, diagnostics, and the development of nucleic acid-based therapeutics.[4] The precise formation of the phosphodiester linkage between nucleotide units is the critical step in this process. TPSCl rose to prominence as a highly effective condensing and activating agent for this very purpose, a role originally pioneered in the Khorana laboratory.[5][6]
Mechanistic Insight: Activating the Phosphate
TPSCl's primary function is to activate the phosphodiester component, converting it into a highly reactive phosphotriester intermediate. This activation facilitates nucleophilic attack by the 5'-hydroxyl group of the incoming nucleotide. The bulky triisopropylphenylsulfonyl group acts as an excellent leaving group, driving the reaction forward to form the desired internucleotide bond.[4][7] The steric bulk of the isopropyl groups is crucial here; it prevents side reactions at other potentially nucleophilic sites on the sensitive nucleotide bases, ensuring high fidelity in the sequence assembly.[4]
Caption: Workflow for TPSCl-mediated oligonucleotide coupling.
Field-Proven Protocol: Stepwise Phosphotriester Synthesis
This protocol is adapted from established methodologies for the stepwise synthesis of oligoribonucleotides.[7] The core principle is the sequential coupling of protected nucleoside units.
Materials:
-
Protected 5'-O-(p-methoxytrityl)-2'-O-tetrahydropyranyl-N-acylnucleoside (Starting Unit, 1 equiv.)
-
Protected 3'-Phosphate-2'-O-tetrahydropyranyl-N-acylnucleoside (Incoming Unit, 1.5 equiv.)
-
2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl, 3 equiv.)
-
Anhydrous Pyridine (as solvent)
-
Silica Gel for column chromatography
Procedure:
-
System Preparation: Ensure all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen). Anhydrous pyridine is essential as TPSCl is moisture-sensitive.[8]
-
Activation of Incoming Unit: Dissolve the incoming phosphodiester nucleoside unit (1.5 equiv.) in anhydrous pyridine. Add TPSCl (3 equiv.) to the solution. Stir at room temperature for 30-60 minutes. This forms the reactive intermediate. The causality here is the conversion of the phosphate into a mixed sulfonic-phosphoric anhydride, a highly electrophilic species.
-
Coupling Reaction: To the activated mixture, add a solution of the starting nucleoside unit (1 equiv., with a free 3'-hydroxyl group) in anhydrous pyridine.
-
Reaction Monitoring: Seal the reaction mixture and allow it to stand at room temperature in the dark for 24-48 hours. The progress of the coupling can be monitored by thin-layer chromatography (TLC). A second portion of TPSCl (0.5-1 equiv.) may be added after 24 hours to drive the reaction to completion.[7]
-
Work-up: Upon completion, the reaction is quenched by the addition of cold aqueous bicarbonate solution. The mixture is then extracted with an organic solvent like dichloromethane or ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure. The resulting crude product is purified by silica gel column chromatography to isolate the pure, protected dinucleotide.
This self-validating system relies on TLC monitoring to confirm the consumption of starting materials and the formation of the higher molecular weight product before proceeding to the work-up and purification stages.
Core Application II: Synthesis of Sulfonamides and Sulfonate Esters
TPSCl is a powerful sulfonylating agent, used to introduce the bulky triisopropylbenzenesulfonyl (trisyl) group onto nucleophiles such as amines and alcohols.[2] The resulting sulfonamides and sulfonate esters are critical intermediates in pharmaceutical development and agrochemical synthesis.[2][9]
Mechanistic Insight: Nucleophilic Substitution
The reaction proceeds via a classical nucleophilic substitution mechanism. The lone pair of the amine or alcohol attacks the electrophilic sulfur atom of the sulfonyl chloride. The chloride ion is displaced, and after deprotonation (typically by a mild base like triethylamine or pyridine), the stable sulfonamide or sulfonate ester is formed.[1][3] The bulky nature of TPSCl often leads to cleaner reactions and higher yields compared to less hindered sulfonyl chlorides like mesitylenesulfonyl chloride.[3]
Caption: General mechanism for TPSCl-mediated sulfonylation.
Quantitative Data: Representative Yields
The efficiency of TPSCl as a sulfonylating agent is consistently high, as demonstrated by typical reaction yields.
| Reaction Type | Nucleophile | Product | Typical Yield (%) |
| Sulfonamide Formation | Amine (R-NH₂) | R-NH-SO₂-Trisyl | ~85%[3] |
| Sulfonate Ester Formation | Alcohol (R-OH) | R-O-SO₂-Trisyl | ~90%[3] |
Field-Proven Protocol: O-Sulfonylation of a Guanosine Derivative
This protocol demonstrates the use of TPSCl for the protection of a hydroxyl group in a nucleoside, a common strategy in drug development.[3][10]
Materials:
-
3',5'-O-di-tert-butylsilanediylguanosine (1 equiv.)
-
2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl, 2.2 equiv.)
-
4-Dimethylaminopyridine (DMAP, 0.1 equiv.)
-
Triethylamine (Et₃N, 4 equiv.)
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
Reaction Setup: To a suspension of the guanosine derivative (1 equiv.) in dry CH₂Cl₂ under an argon atmosphere, add DMAP (0.1 equiv.), Et₃N (4 equiv.), and finally TPSCl (2.2 equiv.).[10] The use of an inert atmosphere is critical to prevent hydrolysis of TPSCl.
-
Reaction: Stir the reaction mixture at room temperature for 3 hours. The causality for using DMAP is its role as a nucleophilic catalyst, which forms a highly reactive intermediate with TPSCl, accelerating the sulfonylation of the sterically hindered hydroxyl group.
-
Monitoring: Check for the completion of the reaction by TLC analysis.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate.
-
Extraction: Wash the ethyl acetate solution sequentially with a saturated sodium bicarbonate (NaHCO₃) solution and brine. This removes acidic byproducts and excess reagents. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: After filtering off the drying agent, evaporate the solvent in vacuo. Purify the residue by column chromatography (eluent: 50-60% CHCl₃ in hexane) to yield the O⁶-protected guanosine as a colorless foam.[10]
Core Application III: Amide and Ester Synthesis via Carboxylic Acid Activation
Beyond its traditional roles, TPSCl serves as an excellent condensing reagent for the formation of amide and ester bonds, particularly when dealing with sterically hindered substrates.[11] This method provides a powerful alternative to standard coupling reagents like DCC or EDC, especially where racemization is a concern or when reactants are challenging.
Mechanistic Insight: Mixed Anhydride Formation
TPSCl reacts with a carboxylic acid in the presence of a base to form a reactive mixed sulfonic-carboxylic anhydride. This intermediate is highly susceptible to nucleophilic attack by an amine or alcohol, leading to the formation of the corresponding amide or ester with high efficiency. The bulky trisyl group is again an excellent leaving group, driving the reaction to completion.
Caption: TPSCl-mediated synthesis of amides and esters.
Field-Proven Protocol: Synthesis of a Sterically Hindered Steroidal Amide
This protocol demonstrates the power of TPSCl in overcoming steric hindrance, achieving high yields where other methods might fail.[11]
Materials:
-
Steroidal 17β-carboxylic acid (1 equiv.)
-
Sterically hindered amine (e.g., tert-butylamine, 1.2 equiv.)
-
2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl, 1.5 equiv.)
-
Anhydrous Dichloromethane (CH₂Cl₂) or Pyridine as solvent
Procedure:
-
Activation: In a flame-dried flask under an inert atmosphere, dissolve the steroidal carboxylic acid (1 equiv.) and TPSCl (1.5 equiv.) in the anhydrous solvent. Stir the solution at 0°C.
-
Amine Addition: Slowly add the sterically hindered amine (1.2 equiv.) to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. The choice of a non-nucleophilic solvent like CH₂Cl₂ is key to preventing it from competing with the amine nucleophile.
-
Monitoring: Monitor the reaction progress via TLC. The formation of the amide will be evident by a new spot with a different Rf value from the starting materials.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract with an appropriate organic solvent. Wash the organic layer with dilute acid (to remove excess amine), bicarbonate solution (to remove unreacted acid), and brine. Dry the solution, concentrate it in vacuo, and purify the crude product by chromatography to yield the sterically congested amide in high yield (often 88-100%).[11]
Additional Applications and Physicochemical Profile
TPSCl's utility extends further into several specialized areas:
-
Glycerophospholipid Synthesis: It acts as a condensing agent to form the crucial phosphate linkages in phospholipids, which are vital for creating lipid-based drug delivery systems.[3][12][13]
-
Analytical Derivatization: In analytical chemistry, TPSCl is used to derivatize amines and alcohols.[1][2] The resulting sulfonated products have altered chromatographic properties, enhancing their detection and quantification by techniques like HPLC/MS.[1][12]
-
Precursor for Other Reagents: TPSCl is the starting material for other important synthetic reagents, such as 2,4,6-triisopropylbenzenesulfonylazide, used for diazo transfer reactions.[5]
Physicochemical Data
| Property | Value | Reference(s) |
| CAS Number | 6553-96-4 | [1][2] |
| Molecular Formula | C₁₅H₂₃ClO₂S | [3][9] |
| Molecular Weight | 302.86 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid | [2][9] |
| Melting Point | 92-97 °C | [2][3][12] |
| Solubility | Soluble in chloroform, ethanol, CH₂Cl₂; Insoluble in water | [3][9][13] |
Safety and Handling: A Mandate for Caution
As a highly reactive sulfonyl chloride, TPSCl requires careful handling.
-
Hazards: TPSCl is corrosive and causes severe skin burns and eye damage.[8][14][15] It is also moisture-sensitive and reacts with water, potentially liberating toxic gas (HCl).[8][14]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gear, including chemical safety goggles, a face shield, and chemical-resistant gloves.[8][14][15] Work should be conducted in a well-ventilated fume hood.[14]
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, away from moisture and incompatible materials like strong bases and oxidizing agents.[8][14] The use of a desiccator or inert atmosphere storage is recommended.
Conclusion
2,4,6-Triisopropylbenzenesulfonyl chloride is far more than a simple sulfonating agent. Its strategically designed steric bulk makes it a highly selective and efficient reagent for some of the most critical transformations in modern organic synthesis. From building the backbone of life in oligonucleotide synthesis to forging robust amide bonds in complex pharmaceutical intermediates, TPSCl provides a reliable and high-yielding pathway. For the drug development professional and the research scientist, mastering the application of TPSCl is a step toward greater control and efficiency in the art of molecule building.
References
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2,4,6-Triisopropylbenzenesulfonyl chloride | 6553-96-4 - Benchchem.
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2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl): Versatile Applications and Synthesis. (2025-02-26).
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TPSCL: Enhancing Nucleotide Synthesis Precision and Yield.
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Comprehensive Overview of 2,4,6-Triisopropylbenzenesulfonyl Chloride (CAS: 6553-96-4). (2025-02-28).
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A Convenient Method of Steroidal 17β-Amide Synthesis from 17β-Carboxylic Acid and a Hindered Amine with 2,4,6-Triisopropylbenzenesulfonyl Chloride as a Condensing Reagent - Thieme Connect.
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2,4,6-Triisopropylbenzenesulfonyl chloride - Chem-Impex.
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2,4,6-Triisopropylbenzenesulfonyl chloride Five Chongqing Chemdad Co. ,Ltd.
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2,4,6-Triisopropylbenzenesulfonyl chloride(6553-96-4) - ChemicalBook.
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2,4,6-Triisopropylbenzenesulfonyl chloride, 98% 25 g | Buy Online | Thermo Scientific Chemicals.
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Oligoribonucleotide Synthesis III. Synthesis of Trinucleotides Using a Stepwise Phosphotriester Method - Canadian Science Publishing.
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MSDS of 2,4,6-Triisopropylbenzenesulfonyl chloride. (2020-01-14).
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2,4,6-TRIISOPROPYLBENZENESULPHONYL CHLORIDE - s d fine-chem limited. (2018-07-14).
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2,4,6-Triisopropylbenzenesulfonyl chloride - Safety Data Sheet - ChemicalBook.
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2,4,6-Triisopropylbenzenesulfonyl chloride 97 6553-96-4 - Sigma-Aldrich.
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Exploring the unique properties and diversified applications of TPS-Cl. (2024-07-26).
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2,4,6-Triisopropylbenzenesulfonyl Chloride | 6553-96-4 - TCI Chemicals.
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Studies on Polynucleotides. LII.1 The Use of 2,4,6-Triisopropylbenzenesulfonyl Chloride for the Synthesis of Internucleotide Bonds2 | Journal of the American Chemical Society.
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2,4,6-Triisopropylbenzenesulfonyl Chloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract: This in-depth technical guide provides a comprehensive overview of 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl), a sterically hindered sulfonylating agent of significant utility in modern organic synthesis. We will explore its fundamental physicochemical properties, delve into its synthesis and reactivity, present detailed experimental protocols, and discuss critical safety considerations. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the unique characteristics of this versatile reagent.
Introduction: The Strategic Advantage of Steric Hindrance
In the intricate field of organic synthesis, achieving high selectivity is a paramount objective. The strategic use of sterically demanding reagents is a powerful tactic to control the outcome of chemical reactions. 2,4,6-Triisopropylbenzenesulfonyl chloride, commonly referred to as TPSCl or Trisyl chloride, stands out as a prime example of a reagent whose utility is defined by its significant steric bulk.[1][2] The three isopropyl groups positioned at the 2, 4, and 6 positions of the benzene ring create a sterically crowded environment around the sulfonyl chloride functional group.[1] This structural feature is not a limitation but rather a key attribute that imparts high selectivity in its reactions, making it an invaluable tool for synthetic chemists.[1]
Unlike less hindered sulfonylating agents, TPSCl's reactivity is tempered, allowing for the selective modification of less sterically encumbered functional groups. This controlled reactivity is particularly advantageous in the synthesis of complex molecules where multiple reactive sites are present.[1] Its applications are extensive, ranging from its role as a coupling and condensing agent in the synthesis of oligonucleotides and phospholipids to its use in the preparation of sulfonamides and sulfonate esters, which are important intermediates in the development of pharmaceuticals and agrochemicals.[1][2][3]
Core Physicochemical Properties
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective and safe application. The defining characteristic of TPSCl is the pronounced steric shielding of the electrophilic sulfur atom.
| Property | Value | Source(s) |
| IUPAC Name | 2,4,6-triisopropylbenzenesulfonyl chloride | Multiple |
| Synonyms | Trisyl chloride, TPSCl | [2] |
| CAS Number | 6553-96-4 | [1][2] |
| Molecular Formula | C₁₅H₂₃ClO₂S | [1][2][4] |
| Molecular Weight | 302.86 g/mol | [4][5] |
| Appearance | White to light beige/off-white crystalline solid/powder | [2][4] |
| Melting Point | 92-97 °C | [1][2][3] |
| Boiling Point | 349.3 °C at 760 mmHg | [4] |
| Solubility | Soluble in chloroform and ethanol; decomposes in water.[1][3][4] | [1][3][4] |
| Stability | Moisture sensitive.[6] | [6] |
graph G { layout="neato"; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];// Benzene Ring C1 [pos="0,1.5!", label="C"]; C2 [pos="-1.3,0.75!", label="C"]; C3 [pos="-1.3,-0.75!", label="C"]; C4 [pos="0,-1.5!", label="C"]; C5 [pos="1.3,-0.75!", label="C"]; C6 [pos="1.3,0.75!", label="C"]; C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;
// Sulfonyl Chloride Group S [pos="0,3!", label="S", fillcolor="#FBBC05"]; O1 [pos="-1,3.5!", label="O", fillcolor="#EA4335"]; O2 [pos="1,3.5!", label="O", fillcolor="#EA4335"]; Cl [pos="0,4.5!", label="Cl", fillcolor="#34A853"]; C1 -- S; S -- O1; S -- O2; S -- Cl;
// Isopropyl Groups C7 [pos="-2.6,1.25!", label="C"]; C8 [pos="-3.5,0.5!", label="CH₃"]; C9 [pos="-3.5,2!", label="CH₃"]; C2 -- C7; C7 -- C8; C7 -- C9;
C10 [pos="0,-3!", label="C"]; C11 [pos="-0.8,-3.8!", label="CH₃"]; C12 [pos="0.8,-3.8!", label="CH₃"]; C4 -- C10; C10 -- C11; C10 -- C12;
C13 [pos="2.6,1.25!", label="C"]; C14 [pos="3.5,0.5!", label="CH₃"]; C15 [pos="3.5,2!", label="CH₃"]; C6 -- C13; C13 -- C14; C13 -- C15; }
Caption: Structure of 2,4,6-triisopropylbenzenesulfonyl chloride.
Synthesis and Purification
The industrial preparation of 2,4,6-triisopropylbenzenesulfonyl chloride is typically achieved through the reaction of 1,3,5-triisopropylbenzene with chlorosulfonic acid.[1][3][7] This process involves two main steps: the sulfonation of the triisopropylbenzene followed by chlorination of the resulting sulfonic acid.[1][7]
Caption: General synthetic scheme for TPSCl.
Detailed Experimental Protocol for Synthesis:
-
Reaction Setup: In a well-ventilated fume hood, a mixture of 1,3,5-triisopropylbenzene and chloroform is placed in a flask and cooled to 0°C with magnetic stirring.[5]
-
Addition of Chlorosulfonic Acid: Under anhydrous conditions, chlorosulfonic acid is added to the cooled mixture over a period of 15 minutes.[5]
-
Reaction Progression: The reaction is then brought to room temperature and stirred for an additional 45 minutes.[5]
-
Work-up: The reaction mixture is carefully poured into crushed ice, and the product is extracted with chloroform.[5]
-
Purification: The organic layer is dried over sodium sulfate and concentrated. The resulting white residue is dissolved in hot pentane, filtered, and the filtrate is concentrated to yield the final product.[5]
Self-Validation and Causality: The use of low temperatures during the addition of chlorosulfonic acid is crucial to control the exothermic nature of the reaction and minimize the formation of by-products.[7] The anhydrous conditions are necessary to prevent the hydrolysis of the sulfonyl chloride. The work-up with ice water serves to quench the reaction and precipitate the water-insoluble product. Recrystallization from pentane is an effective method for purification.
Reactivity and Key Applications
The chemical behavior of TPSCl is governed by the electrophilic sulfur atom of the sulfonyl chloride group. It readily reacts with nucleophiles, leading to the formation of sulfonate esters and sulfonamides.[1] The steric hindrance from the isopropyl groups enhances its selectivity, a property that is exploited in various synthetic applications.[1]
Primary Applications:
-
Oligonucleotide Synthesis: TPSCl is widely used as a coupling and condensing agent in the synthesis of oligonucleotides, facilitating the formation of the crucial C3'-C5' interribonucleotide linkage.[1][3][8][9]
-
Pharmaceutical and Agrochemical Synthesis: It serves as a versatile sulfonylating agent in the preparation of sulfonamides and other sulfonyl-containing compounds that are vital in the pharmaceutical and agrochemical industries.[2][3]
-
Phospholipid Synthesis: TPSCl acts as a condensing agent in the synthesis of glycerophospholipids, which are essential components of cell membranes.[1]
-
Polymer Chemistry: It functions as a coupling agent in the production of specialty polymers.[2]
-
Bioconjugation: This reagent is utilized in bioconjugation reactions to attach biomolecules to various surfaces or other molecules.[2]
Caption: Major applications of 2,4,6-triisopropylbenzenesulfonyl chloride.
Exemplary Experimental Protocol: Protection of the O⁶-position of Guanosine
-
Reaction Setup: Under an argon atmosphere, 3',5'-O-di-tert-butylsilanediylguanosine is suspended in dry dichloromethane.
-
Addition of Reagents: DMAP, triethylamine, and 2,4,6-triisopropylbenzenesulfonyl chloride are added to the suspension.
-
Reaction: The mixture is stirred at room temperature for 3 hours.
-
Work-up: The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate. The solution is then washed with saturated sodium bicarbonate solution and brine, and dried over sodium sulfate.
-
Purification: After filtration and evaporation of the solvent, the residue is purified by column chromatography to yield the O⁶-protected guanosine.
Rationale for Experimental Choices: The inert argon atmosphere is essential to prevent side reactions with atmospheric moisture. DMAP and triethylamine act as catalysts and acid scavengers, respectively, driving the reaction to completion. The aqueous work-up removes unreacted reagents and by-products, and column chromatography provides a high degree of purification.
Safety and Handling
2,4,6-Triisopropylbenzenesulfonyl chloride is classified as a corrosive substance that can cause severe skin burns and eye damage.[10][11] It is also a moisture-sensitive compound.[6]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Always wear protective gloves, clothing, eye protection, and face protection when handling this chemical.[10]
-
Ventilation: Use in a well-ventilated area to avoid inhalation of dust, vapors, or mist.[10][12]
-
Handling: Avoid all personal contact, including inhalation. Prevent spillage from entering drains or water courses.
-
Storage: Store in a cool, dry, well-ventilated area in original, tightly sealed containers, away from incompatible materials.[12]
First Aid Measures:
-
In case of skin contact: Immediately wash off with soap and plenty of water and consult a physician.[10]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek immediate medical attention.[10]
-
If inhaled: Move the person into fresh air. If breathing is difficult, give oxygen and consult a physician.[10][12]
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting. Consult a physician.[10][12]
Conclusion
2,4,6-Triisopropylbenzenesulfonyl chloride is a highly valuable and versatile reagent in organic synthesis, with its utility primarily stemming from the high degree of selectivity conferred by its sterically hindered structure. Its widespread application in the synthesis of oligonucleotides, pharmaceuticals, and other complex organic molecules underscores its importance in both academic research and industrial drug development. A comprehensive understanding of its properties, reactivity, and safe handling procedures is essential for its effective and responsible use in the laboratory.
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Ningbo Inno Pharmchem Co., Ltd. (2025, February 28). Comprehensive Overview of 2,4,6-Triisopropylbenzenesulfonyl Chloride (CAS: 6553-96-4). Retrieved from [Link]
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FAQ. (n.d.). How can 2,4,6-Triisopropylbenzenesulfonyl chloride be prepared more efficiently? Retrieved from [Link]
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S D Fine-Chem Limited. (2018, July 14). 2,4,6-TRIISOPROPYLBENZENESULPHONYL CHLORIDE Safety Data Sheet. Retrieved from [Link]
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LookChem. (n.d.). Cas 6553-96-4,2,4,6-Triisopropylbenzenesulfonyl chloride. Retrieved from [Link]
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ResearchGate. (2025, August 7). Structural study of 2,4,6-triisopropylbenzenesulfonyl chloride | Request PDF. Retrieved from [Link]
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Triisopropylbenzenesulfonyl Chloride: A Comprehensive Guide to Safe Handling and Application in Research
This guide provides an in-depth analysis of 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl), a critical reagent in modern organic synthesis, particularly within drug discovery and development. Its utility as a coupling agent in the formation of sulfonamides, sulfonate esters, and as a dehydrating agent is well-established. However, its reactivity also necessitates a thorough understanding of its associated hazards and the implementation of robust safety protocols. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of technical data and field-proven best practices to ensure both experimental success and laboratory safety. We will delve into the causality behind handling procedures, creating a framework for a self-validating approach to safety.
Hazard Identification and Risk Assessment
2,4,6-Triisopropylbenzenesulfonyl chloride is a corrosive, water-reactive solid. The primary hazards are associated with its reactivity, leading to the release of hydrogen chloride (HCl) gas upon contact with moisture, and its corrosive nature, which can cause severe skin burns and eye damage.
1.1. Physicochemical Properties and Associated Hazards
| Property | Value | Associated Hazard |
| Molecular Formula | C15H23ClO2S | |
| Molecular Weight | 302.86 g/mol | |
| Appearance | White to off-white crystalline solid | Airborne dust can be an inhalation hazard. |
| Melting Point | 93-97 °C[1] | |
| Boiling Point | Decomposes | Decomposition can release toxic fumes. |
| Reactivity | Reacts with water, alcohols, and amines.[2] | Exothermic reaction can lead to pressure buildup and release of corrosive HCl gas. |
1.2. Health Hazard Information
-
Acute Effects:
-
Inhalation: May cause severe irritation to the respiratory tract, leading to coughing, shortness of breath, and potential chemical pneumonitis.[3][4] The liberated HCl gas is a primary contributor to this hazard.
-
Skin Contact: Causes severe skin burns and blistering.[3][4][5] Prolonged contact can lead to deep, painful wounds.
-
Eye Contact: Risk of serious eye damage, including corneal burns and potential blindness.[3][4][5] Immediate and thorough irrigation is critical.
-
Ingestion: May cause severe burns to the mouth, throat, and stomach.[4][5]
-
-
Chronic Effects:
-
Limited data is available on the long-term effects of exposure. However, repeated exposure to corrosive substances can lead to chronic respiratory issues and dermatitis.
-
Personal Protective Equipment (PPE): A Proactive Defense
A multi-layered PPE strategy is essential when handling TPSCl. The selection of appropriate PPE is not merely a checklist item but a critical risk mitigation step.
2.1. Recommended PPE Ensemble
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.[2][6] Given the corrosive nature of TPSCl and its reaction products, consider double-gloving, especially when handling larger quantities.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[4][6] A full-face shield is strongly recommended to protect against splashes and the potential for unexpected vigorous reactions.[6]
-
Body Protection: A flame-resistant laboratory coat is required. For larger scale operations or situations with a higher risk of splashing, a chemical-resistant apron or suit should be worn.[6]
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood.[4] If there is a risk of exceeding the occupational exposure limit for HCl, a properly fitted respirator with an acid gas cartridge is necessary.[2][7]
Engineering Controls: The First Line of Defense
Engineering controls are designed to remove the hazard at the source, before it comes into contact with the researcher.
-
Chemical Fume Hood: All handling of TPSCl, including weighing, dispensing, and reaction setup, must be performed in a properly functioning and certified chemical fume hood. This is critical to contain any dust and to vent the HCl gas produced upon reaction with atmospheric moisture.
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.[2][3][4]
-
Isolation: For larger scale reactions, consider using a glove box or other isolated environment to minimize exposure risks.
Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is paramount to preventing accidents.
4.1. Storage
-
Inert Atmosphere: TPSCl should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and the release of HCl gas.
-
Moisture Control: Store in a cool, dry, well-ventilated area away from water and incompatible materials.[2][4] The storage container must be tightly sealed.[2][4]
-
Corrosive Storage: Store in a designated corrosives cabinet.[4][8][9]
-
Segregation: Keep away from bases, alcohols, and amines to prevent violent reactions.[2]
4.2. Handling
-
Weighing and Dispensing:
-
Don the appropriate PPE as described in Section 2.
-
Perform all operations within a chemical fume hood.[4]
-
To minimize dust, handle the solid carefully. Avoid crushing or grinding the material.[4]
-
Use a non-metallic spatula and a clean, dry weighing vessel.
-
Once the desired amount is weighed, securely cap the stock bottle immediately.[4]
-
Clean any residual dust from the weighing area using a dry method (e.g., a brush and dustpan) followed by a damp wipe-down. Dispose of the cleaning materials as hazardous waste.
-
-
Reaction Setup:
-
Ensure all glassware is thoroughly dried before use.
-
Reactions should be set up in a chemical fume hood.
-
When adding TPSCl to a reaction mixture, do so slowly and in a controlled manner, especially if the solvent or other reagents are nucleophilic (e.g., alcohols, amines).
-
Be aware of the potential for an exothermic reaction and have a cooling bath readily available.
-
Emergency Procedures: Preparedness and Response
In the event of an exposure or spill, a rapid and informed response is critical.
5.1. First Aid Measures
-
Inhalation: Move the individual to fresh air immediately.[4][5][10] If breathing is difficult, administer oxygen.[4][5][10] If breathing has stopped, provide artificial respiration.[4][5][10] Seek immediate medical attention.[4][5][9][10]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][5][8][9][10] Seek immediate medical attention.[5][9][10]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][5][8][10] Remove contact lenses if present and easy to do.[3][5][8] Continue rinsing.[3][5][8] Seek immediate medical attention.[3][5][8][9][10]
-
Ingestion: Do NOT induce vomiting.[5][8][9][10] Rinse the mouth with water.[3][5][8][10] If the person is conscious, give them 2-4 cupfuls of milk or water to drink.[4] Seek immediate medical attention.[4][5][8][9][10]
5.2. Spill Response
-
Small Spills:
-
Evacuate the immediate area.[3]
-
Ensure proper PPE is worn.[3]
-
Cover the spill with a dry, inert absorbent material such as sand or vermiculite.[2] Do not use combustible materials.
-
Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[3]
-
Clean the spill area with a damp cloth, and dispose of the cloth as hazardous waste.
-
-
Large Spills:
-
Evacuate the laboratory and alert emergency personnel.
-
Isolate the area to prevent the spread of the material.
-
Only trained personnel with appropriate respiratory protection and chemical-resistant clothing should attempt to clean up a large spill.
-
Chemical Reactivity and Safe Use in Synthesis
Understanding the reactivity of TPSCl is key to its safe and effective use.
-
Reaction with Nucleophiles: TPSCl reacts readily with nucleophiles such as amines, alcohols, and thiols. These reactions are often carried out in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct.
-
Dehydration Reactions: TPSCl is an effective dehydrating agent, often used in combination with a base like pyridine for the formation of esters and amides from carboxylic acids. These reactions can be exothermic and should be performed with caution.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, metals, and moisture.[2]
Waste Disposal
All waste containing TPSCl or its reaction byproducts must be treated as hazardous waste.
-
Solid Waste: Collect in a designated, sealed, and labeled container.
-
Liquid Waste: Quench reaction mixtures carefully with a suitable protocol before disposal. A common method is to slowly add the reaction mixture to a stirred solution of sodium bicarbonate or another suitable base to neutralize the acidic components.
-
Disposal: All waste must be disposed of in accordance with local, state, and federal regulations.[5]
Conclusion
2,4,6-Triisopropylbenzenesulfonyl chloride is a powerful tool in the arsenal of the synthetic chemist. However, its utility is matched by its potential hazards. A thorough understanding of its reactivity, coupled with a disciplined approach to safety—encompassing robust engineering controls, appropriate personal protective equipment, and well-defined handling and emergency procedures—is essential for its safe and successful application in the laboratory. This guide provides a framework for developing a comprehensive safety culture when working with this and other reactive sulfonyl chlorides.
Visualizations
Caption: Workflow for the safe handling of triisopropylbenzenesulfonyl chloride.
Caption: Emergency response protocol for exposure to triisopropylbenzenesulfonyl chloride.
References
-
Canada Safety Training. (n.d.). PPE for Hazardous Chemicals. Retrieved from [Link]
-
Fisher Scientific. (2023, September 21). SAFETY DATA SHEET 2,4,6-Triisopropylbenzenesulfonyl chloride. Retrieved from [Link]
-
Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH. Retrieved from [Link]
-
S D FINE-CHEM LIMITED. (2018, July 14). 2,4,6-TRIISOPROPYLBENZENESULPHONYL CHLORIDE Safety Data Sheet. Retrieved from [Link]
-
SafetyCulture. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals. Retrieved from [Link]
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Introduction: The Strategic Importance of 2,4,6-Triisopropylbenzenesulfonyl Chloride (TPSCl)
An In-depth Technical Guide to the Synthesis of 2,4,6-Triisopropylbenzenesulfonyl Chloride (TPSCl)
2,4,6-Triisopropylbenzenesulfonyl chloride, commonly abbreviated as TPSCl, is a cornerstone reagent in modern organic synthesis, prized for its unique combination of reactivity and steric selectivity.[1][2] With the CAS Number 6553-96-4 and molecular formula C₁₅H₂₃ClO₂S, this white crystalline solid is not merely another sulfonylating agent; it is a precision tool for chemists.[3] The three bulky isopropyl groups positioned symmetrically on the benzene ring are the key to its utility. This significant steric hindrance modulates the reactivity of the sulfonyl chloride group, enabling highly selective transformations and minimizing undesirable side reactions that can plague less hindered reagents like mesitylenesulfonyl chloride.[1]
This strategic steric shielding makes TPSCl an indispensable condensing and coupling agent, particularly in fields requiring high fidelity, such as the synthesis of oligonucleotides, where it facilitates the formation of crucial internucleotide bonds.[1][4][5] Its applications extend broadly across the pharmaceutical and agrochemical industries, where it is used to create sulfonamides and sulfonate esters, key intermediates in the development of new therapeutic agents and crop protection technologies.[2][3][6] This guide provides a comprehensive examination of the synthesis of TPSCl, focusing on the underlying chemical principles, a field-proven experimental protocol, and the critical safety considerations necessary for its successful and safe preparation.
Core Synthesis Methodology: Electrophilic Chlorosulfonation of 1,3,5-Triisopropylbenzene
The industrial and laboratory-scale synthesis of TPSCl is achieved through the electrophilic aromatic substitution reaction between 1,3,5-triisopropylbenzene and chlorosulfonic acid.[1][3] The reaction proceeds in two conceptual stages: an initial sulfonation of the aromatic ring to form a 2,4,6-triisopropylbenzenesulfonic acid intermediate, which is then converted to the target sulfonyl chloride.[7]
The attacking electrophile in this reaction is not trivial. At the controlled, low temperatures used for this synthesis, chlorosulfonic acid is understood to generate the highly reactive electrophile, chlorosulfonium ion (SO₂Cl⁺), through auto-protolysis.[8] This electrophile then attacks the electron-rich aromatic ring of 1,3,5-triisopropylbenzene. The bulky isopropyl groups are strong activating groups and ortho-, para-directors; their symmetric arrangement ensures that substitution occurs cleanly at the unsubstituted position, leading to the desired 2,4,6-substituted product with high regioselectivity.
Controlling the reaction temperature is paramount. The reaction is highly exothermic, and excessive heat can lead to the formation of undesired isomers and sulfoxide by-products, which complicates purification and reduces the overall yield and quality of the final product.[7]
Visualizing the Synthesis Workflow
The following diagram outlines the critical stages of the TPSCl synthesis process, from initial reaction setup to the final isolation of the purified product.
Caption: Workflow for the synthesis of 2,4,6-triisopropylbenzenesulfonyl chloride.
Detailed Experimental Protocol
This protocol describes a reliable method for the synthesis of TPSCl, validated through common literature procedures.[9] It is imperative that this procedure is conducted within a certified chemical fume hood due to the hazardous nature of the reagents.
Reagents and Equipment:
-
1,3,5-Triisopropylbenzene (C₁₅H₂₄)
-
Chlorosulfonic acid (ClSO₃H)
-
Chloroform (CHCl₃), anhydrous
-
Pentane
-
Crushed ice
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask (1 L) with a magnetic stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stir bar, dissolve 1,3,5-triisopropylbenzene (e.g., 100 mL) in anhydrous chloroform (500 mL).
-
Cooling: Place the flask in a large ice-water bath and stir the solution until the internal temperature equilibrates to 0-5°C.
-
Chlorosulfonic Acid Addition: Fill a dropping funnel with chlorosulfonic acid (e.g., 120 mL). Add the chlorosulfonic acid dropwise to the stirred chloroform solution over a period of approximately 15-20 minutes. Causality Note: Slow, controlled addition is critical to dissipate the heat generated from the exothermic reaction and prevent temperature spikes that could lead to side product formation.[7] Maintain the internal reaction temperature below 5°C throughout the addition.
-
Reaction Progression: After the addition is complete, allow the mixture to continue stirring at 0-5°C for an additional 30 minutes. Subsequently, remove the ice bath and let the reaction warm to room temperature, continuing to stir for another 45 minutes to ensure the reaction goes to completion.[9]
-
Quenching: In a separate large beaker (e.g., 2 L), prepare a slurry of crushed ice. With extreme caution , slowly pour the reaction mixture into the crushed ice while stirring vigorously. Safety Note: This step must be done slowly and in a fume hood, as the unreacted chlorosulfonic acid will react violently with water, releasing HCl and H₂SO₄ fumes.[10]
-
Extraction: Transfer the quenched mixture to a large separatory funnel. Add an additional portion of chloroform (e.g., 500 mL) to extract the product. Shake the funnel vigorously, venting frequently. Allow the layers to separate and collect the lower organic (chloroform) layer.
-
Drying: Dry the collected organic layer over anhydrous sodium sulfate. Swirl the flask until the drying agent no longer clumps together, indicating that the residual water has been absorbed.
-
Solvent Removal: Filter the dried solution to remove the sodium sulfate. Concentrate the filtrate using a rotary evaporator at a low temperature (≤ 30°C) to remove the chloroform. The result will be a crude white residue.[9]
-
Purification by Recrystallization: Dissolve the crude white residue in a minimal amount of hot pentane. Filter the hot solution to remove any insoluble impurities. Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath or freezer (-20°C) to induce crystallization.
-
Isolation and Drying: Collect the resulting white crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold pentane to remove any remaining soluble impurities. Dry the purified product under vacuum. A typical yield for this process is around 86%.[9]
Data Summary: Key Parameters and Expected Outcome
| Parameter | Value / Description | Rationale / Causality |
| Starting Material | 1,3,5-Triisopropylbenzene | Symmetrical, activated aromatic ring ensures high regioselectivity. |
| Reagent | Chlorosulfonic Acid | Provides the SO₂Cl⁺ electrophile for the substitution reaction.[8] |
| Solvent | Chloroform, anhydrous | Inert solvent for the reaction; anhydrous conditions are critical. |
| Reaction Temperature | 0-5°C during addition | Controls the highly exothermic reaction and minimizes side products.[7] |
| Purification Method | Recrystallization from Pentane | Effectively separates the crystalline product from impurities.[9] |
| Final Product Form | White to slightly beige crystalline solid | Characteristic appearance of pure TPSCl.[3] |
| Melting Point | 92-94 °C | A key indicator of product purity.[3][4] |
| Expected Yield | ~86% | Represents an efficient conversion and purification process.[9] |
Critical Safety and Handling Protocols
The synthesis of TPSCl involves the use of chlorosulfonic acid, a substance that demands the utmost respect and stringent safety protocols. It is a highly corrosive strong acid and a powerful desiccant that reacts violently with water.[10][11]
-
Personal Protective Equipment (PPE): All handling of chlorosulfonic acid must be performed with appropriate PPE. This includes, at a minimum:
-
Ventilation: All operations must be conducted within a properly functioning chemical fume hood to prevent inhalation of the highly irritating and corrosive vapors, which can cause delayed lung damage.[10][11]
-
Handling and Storage: Store chlorosulfonic acid in a dry, cool, well-ventilated area away from combustible materials, nitrates, and water.[10][12] Never add water to chlorosulfonic acid; when quenching, always add the acid slowly to ice/water.[11]
-
Spill Response: In case of a spill, evacuate the area. Use an inert absorbent material like dry sand or vermiculite for cleanup. DO NOT use water or combustible absorbents like sawdust .[12][13] Neutralize the spill cautiously with an alkaline material like soda ash.
-
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[10][14]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[14]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]
-
By adhering to these guidelines, the synthesis of 2,4,6-triisopropylbenzenesulfonyl chloride can be performed efficiently and, most importantly, safely.
References
-
Comprehensive Overview of 2,4,6-Triisopropylbenzenesulfonyl Chloride (CAS: 6553-96-4). Available at: [Link]
-
2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl): Versatile Applications and Synthesis. Available at: [Link]
-
Chlorosulfonic acid - Atul Ltd. Available at: [Link]
-
Common Name: CHLOROSULPHONIC ACID HAZARD SUMMARY - NJ.gov. Available at: [Link]
-
CHLOROSULFONIC ACID FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. Available at: [Link]
-
2,4,6-Triisopropylbenzenesulfonyl chloride Five Chongqing Chemdad Co. ,Ltd. Available at: [Link]
- US6399847B1 - Method of purifying 1,3,5-triisopropylbenzene - Google Patents.
-
1,3,5-Triisopropylbenzene | C15H24 | CID 12860 - PubChem. Available at: [Link]
-
What is the mechanism of chlorosulfonation of benzene? - Chemistry Stack Exchange. Available at: [Link]
-
1,3,5-Triisopropyl Benzene | SARA Research & Development Centre. Available at: [Link]
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An In-depth Technical Guide to the Core Mechanisms of Action of 2,4,6-Triisopropylbenzenesulfonyl Chloride (TPS-Cl)
Abstract
2,4,6-Triisopropylbenzenesulfonyl chloride (TPS-Cl) is a sterically hindered sulfonyl chloride that has emerged as a cornerstone reagent in modern organic synthesis. Its bulky triisopropylphenyl group confers remarkable selectivity and minimizes undesirable side reactions, making it an invaluable tool for researchers and drug development professionals. This guide provides a comprehensive exploration of the core mechanisms of action of TPS-Cl, focusing on its pivotal roles as a coupling agent in oligonucleotide synthesis, a catalyst in esterification reactions, and a protecting group for amines. Through detailed mechanistic elucidations, step-by-step experimental protocols, and an analysis of reaction kinetics and potential pitfalls, this document serves as an in-depth technical resource for scientists seeking to leverage the unique reactivity of TPS-Cl in their synthetic endeavors.
Introduction: The Molecular Architecture and Strategic Advantage of TPS-Cl
At its core, 2,4,6-triisopropylbenzenesulfonyl chloride is an organosulfur compound characterized by a sulfonyl chloride functional group attached to a benzene ring bearing three bulky isopropyl groups at the 2, 4, and 6 positions.[1] This specific substitution pattern is not arbitrary; it is the very source of TPS-Cl's synthetic utility. The steric hindrance imposed by the ortho-isopropyl groups modulates the reactivity of the sulfonyl chloride, preventing non-specific reactions and directing its electrophilic character toward specific, desired transformations.[2] This guide will dissect the nuanced mechanisms through which this molecular architecture drives its efficacy in three key applications.
Mechanism of Action I: Coupling Agent in Oligonucleotide Synthesis
The synthesis of oligonucleotides, the building blocks of DNA and RNA, is a foundational technology in molecular biology and therapeutics.[3] TPS-Cl plays a critical role as a condensing agent in the phosphotriester approach to forming the internucleotide phosphodiester linkage.[3][4]
The Phosphotriester Approach: A Conceptual Overview
The phosphotriester method involves the formation of a phosphodiester bond between the 5'-hydroxyl group of one nucleoside and the 3'-phosphate group of another. To prevent unwanted side reactions, the phosphate group is protected, typically with a group like a 2-cyanoethyl group, creating a phosphotriester intermediate.
The Role of TPS-Cl: Activation of the Phosphate Moiety
The central challenge in forming the phosphodiester bond is the poor leaving group nature of the hydroxyl group on the phosphate. TPS-Cl overcomes this by activating the phosphate group, transforming it into a highly reactive phosphorylating agent.[4] The mechanism proceeds through several key steps:
-
Formation of a Mixed Anhydride: The reaction is typically carried out in the presence of a nucleophilic catalyst, such as pyridine. Pyridine initially attacks the electrophilic sulfur atom of TPS-Cl, displacing the chloride ion to form a highly reactive triisopropylbenzenesulfonylpyridinium salt. The phosphate group of the nucleoside then attacks this activated species, forming a mixed sulfonic-phosphoric anhydride. This intermediate is highly activated towards nucleophilic attack.
-
Nucleophilic Attack by the 5'-Hydroxyl Group: The 5'-hydroxyl group of the second nucleoside, acting as a nucleophile, attacks the phosphorus center of the mixed anhydride.
-
Formation of the Phosphotriester Linkage: The triisopropylbenzenesulfonate anion is displaced as a good leaving group, resulting in the formation of the desired phosphotriester bond linking the two nucleosides.
Mechanistic Diagram: TPS-Cl in Phosphotriester Synthesis
Caption: TPS-Cl mediated phosphotriester bond formation in oligonucleotide synthesis.
Experimental Protocol: Solid-Phase Oligonucleotide Synthesis
The phosphotriester method is often implemented on a solid support, allowing for the sequential addition of nucleotides in an automated fashion.
Materials:
-
Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside
-
Protected nucleoside phosphoramidites
-
2,4,6-Triisopropylbenzenesulfonyl chloride (TPS-Cl)
-
Pyridine (anhydrous)
-
Acetonitrile (anhydrous)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Capping solution (e.g., acetic anhydride and 1-methylimidazole)
-
Oxidizing solution (e.g., iodine in THF/water/pyridine)
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)
Procedure:
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group on the solid-supported nucleoside is removed by treatment with the deblocking solution.
-
Coupling: The next protected nucleoside phosphoramidite (1.5-10 equivalents) and TPS-Cl (3-5 equivalents) are dissolved in anhydrous acetonitrile/pyridine and added to the solid support. The reaction is allowed to proceed for 2-5 minutes.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solution to prevent the formation of deletion sequences.
-
Oxidation: The newly formed phosphite triester is oxidized to the more stable phosphate triester using the oxidizing solution.
-
Wash: The solid support is thoroughly washed with acetonitrile between each step.
-
Repeat: Steps 1-5 are repeated for each subsequent nucleotide addition.
-
Cleavage and Deprotection: After the final coupling, the oligonucleotide is cleaved from the solid support and all protecting groups are removed by treatment with concentrated ammonium hydroxide.
Quantitative Data and Side Reactions
| Parameter | Typical Value/Observation | Reference |
| Coupling Efficiency | >98% per step | [5] |
| Reaction Time | 2-5 minutes per coupling | [3] |
| Key Side Reaction | Sulfonylation of the 5'-hydroxyl group | [6] |
| Mitigation | Use of sterically hindered TPS-Cl | [6] |
The primary side reaction of concern is the direct sulfonylation of the 5'-hydroxyl group of the incoming nucleoside by TPS-Cl.[6] The bulky triisopropyl groups on TPS-Cl significantly suppress this side reaction compared to less hindered sulfonyl chlorides, leading to higher yields of the desired oligonucleotide.[6]
Mechanism of Action II: Esterification of Carboxylic Acids
TPS-Cl can also serve as an efficient activating agent for the esterification of carboxylic acids with alcohols. This is particularly useful for sterically hindered substrates where traditional Fischer esterification may be sluggish.
Activation of the Carboxylic Acid
Similar to its role in oligonucleotide synthesis, TPS-Cl activates the carboxylic acid by converting the hydroxyl group into a better leaving group.
-
Formation of a Mixed Anhydride: In the presence of a base like pyridine, TPS-Cl reacts with the carboxylate anion to form a mixed carboxylic-sulfonic anhydride. This intermediate is highly electrophilic at the carbonyl carbon.
-
Nucleophilic Attack by the Alcohol: The alcohol attacks the activated carbonyl carbon of the mixed anhydride.
-
Ester Formation: The triisopropylbenzenesulfonate anion is eliminated, yielding the desired ester.
Mechanistic Diagram: TPS-Cl Catalyzed Esterification
Sources
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- 2. A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 4. Exploring the unique properties and diversified applications of TPS-Cl [en.highfine.com]
- 5. glenresearch.com [glenresearch.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
An In-Depth Technical Guide to 2,4,6-Triisopropylbenzenesulfonyl Chloride (TPSCl)
For Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction to 2,4,6-Triisopropylbenzenesulfonyl Chloride (TPSCl)
Chemical Identity and Structure
2,4,6-Triisopropylbenzenesulfonyl chloride, commonly abbreviated as TPSCl, is a sterically hindered aromatic sulfonyl chloride. Its chemical structure is characterized by a benzene ring substituted with a sulfonyl chloride group and three bulky isopropyl groups at the 2, 4, and 6 positions. This unique arrangement of bulky substituents is central to its reactivity and selectivity in a variety of chemical transformations.
Molecular Formula: C₁₅H₂₃ClO₂S[1][2]
Structure:
Caption: Workflow of Solid-Phase Oligonucleotide Synthesis.
Application in Peptide Synthesis: Sulfonamide Formation
TPSCl is a valuable reagent for the formation of sulfonamides, which are important structural motifs in many pharmaceutical compounds. The reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of TPSCl, with the displacement of the chloride ion. A base, such as pyridine or triethylamine, is typically used to neutralize the hydrochloric acid byproduct. [3]
Use as a Dehydrating Agent
TPSCl can also function as a dehydrating agent, facilitating reactions such as the esterification of carboxylic acids. In this application, TPSCl reacts with the carboxylic acid to form a mixed anhydride, which is a highly activated intermediate. This intermediate is then readily attacked by an alcohol to form the corresponding ester.
Section 4: Experimental Protocols and Best Practices
Safe Handling and Personal Protective Equipment (PPE)
TPSCl is a corrosive solid and is moisture-sensitive. [2]Therefore, appropriate safety precautions must be taken during its handling.
-
Engineering Controls: Always handle TPSCl in a well-ventilated fume hood. [2]* Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory. [2] * Hand Protection: Wear chemical-resistant gloves, such as nitrile or butyl rubber. [2] * Skin and Body Protection: A lab coat and closed-toe shoes are required. An apron may be necessary for larger quantities. [4]* Handling: Avoid inhalation of dust. Do not allow contact with skin, eyes, or clothing. Keep away from moisture. In case of a spill, cover with a dry, inert material such as sand or soda ash and collect for disposal. Do not use water to clean up spills. [5]* Disposal: Dispose of TPSCl and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. [6]
-
Protocol: Activation of Carboxylic Acids for Esterification
This protocol describes a general procedure for the esterification of a carboxylic acid with an alcohol using TPSCl as the activating agent.
Materials:
-
Carboxylic acid
-
Alcohol
-
2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl)
-
Pyridine or Triethylamine (as a base)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equivalent) and the alcohol (1.0-1.2 equivalents).
-
Dissolve the reactants in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (e.g., pyridine, 2.0-3.0 equivalents) to the stirred solution.
-
In a separate flask, dissolve TPSCl (1.1-1.2 equivalents) in a minimal amount of anhydrous DCM.
-
Slowly add the TPSCl solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel.
Caption: General workflow for TPSCl-mediated esterification.
Protocol: In-situ Formation of Sulfonamides
This protocol provides a general method for the synthesis of sulfonamides from a primary or secondary amine and TPSCl. [3] Materials:
-
Primary or secondary amine
-
2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl)
-
Pyridine or Triethylamine (as a base)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and the base (1.1-1.5 equivalents) in anhydrous DCM or THF. [3]2. Cool the solution to 0 °C using an ice bath. [3]3. In a separate flask, dissolve TPSCl (1.0-1.05 equivalents) in a minimal amount of the anhydrous solvent. [3]4. Add the TPSCl solution dropwise to the stirred amine solution at 0 °C over 15-30 minutes. [3]5. Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC. [3]6. Once the reaction is complete, quench by adding water or a saturated aqueous solution of ammonium chloride. [3]7. If using a water-immiscible solvent, separate the organic layer.
-
Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated aqueous solution of sodium bicarbonate, and then brine. [3]9. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. [3]10. Purify the crude sulfonamide by column chromatography on silica gel or by recrystallization. [3]
Section 5: Conclusion: The Enduring Utility of TPSCl
2,4,6-Triisopropylbenzenesulfonyl chloride remains a cornerstone reagent in modern organic synthesis, particularly for applications demanding high selectivity and efficiency. Its unique sterically hindered structure allows for precise chemical transformations in the synthesis of complex molecules, including oligonucleotides and sulfonamide-containing pharmaceuticals. A comprehensive understanding of its physical properties, mechanistic behavior, and proper handling procedures, as outlined in this guide, is essential for its effective and safe utilization in research and development. The continued application of TPSCl in novel synthetic methodologies underscores its enduring importance in advancing the frontiers of chemical and pharmaceutical sciences.
References
-
Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. Available at: [Link]
-
TPSCl - ChemBK. Available at: [Link]
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Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids - MDPI. Available at: [Link]
-
How to Handle Caustic and Corrosive Chemicals in a Laboratory - Science Equip. Available at: [Link]
-
BENZENE SULFONYL CHLORIDE HAZARD SUMMARY - NJ.gov. Available at: [Link]
-
Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab - Questron Technologies. Available at: [Link]
-
Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions - Bio-Synthesis. Available at: [Link]
-
Simple, Mild, and Practical Esterification, Thioesterification, and Amide Formation Utilizing p‐Toluenesulfonyl Chloride and N‐Methylimidazole | Request PDF - ResearchGate. Available at: [Link]
-
Studies on the role of tetrazole in the activation of phosphoramidites - PMC - NIH. Available at: [Link]
-
Corrosives Hazard Class Standard Operating Procedure - University of Arizona. Available at: [Link]
-
Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. Available at: [Link]
-
10.7 Handling Procedures for Corrosive Materials - University of Waterloo. Available at: [Link]
Sources
A Comprehensive Technical Guide to 2,4,6-Triisopropylbenzenesulfonyl Chloride (TPSCl) for Advanced Drug Development
This guide provides an in-depth exploration of 2,4,6-Triisopropylbenzenesulfonyl Chloride, a critical reagent in modern synthetic and medicinal chemistry. Known by its acronym TPSCl and CAS number 6553-96-4 , this compound's unique structural features make it an indispensable tool for researchers and professionals in drug development.[1][2][3][4] This document will delve into its core properties, synthesis, mechanistic actions, and key applications, offering both theoretical understanding and practical, field-proven protocols.
Introduction: The Strategic Importance of Steric Hindrance
2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl) is a sterically hindered sulfonylating agent distinguished by three bulky isopropyl groups positioned ortho and para to the sulfonyl chloride moiety on the benzene ring.[5] This substitution pattern is not a trivial structural feature; it is the very source of TPSCl's utility. The steric bulk enhances its selectivity, mitigates side reactions, and modulates its reactivity in a predictable manner, making it a preferred reagent over less hindered analogues like tosyl chloride (TsCl) or mesitylenesulfonyl chloride in complex syntheses.[2]
Primarily, TPSCl serves as a highly efficient condensing agent and coupling reagent, particularly in the synthesis of oligonucleotides and phospholipids, both of which are foundational to numerous therapeutic modalities.[2][5] Its ability to activate phosphate and carboxyl groups towards nucleophilic attack underpins its widespread application in forming internucleotide linkages and complex ester bonds.[5][6]
Core Physicochemical Properties
A thorough understanding of a reagent's properties is fundamental to its effective and safe use. The key characteristics of TPSCl are summarized below.
| Property | Value | Source(s) |
| CAS Number | 6553-96-4 | [1][7] |
| Molecular Formula | C₁₅H₂₃ClO₂S | [1][2] |
| Molecular Weight | 302.86 g/mol | [2][3] |
| Appearance | White to off-white crystalline solid/powder | [1][7][8] |
| Melting Point | 92-97 °C | [1][5][8] |
| Solubility | Soluble in chloroform, ethanol, and other organic solvents. Decomposes in water. | [2][5][8] |
| Purity | Typically ≥ 97-99% | [1][7] |
Synthesis and Purification: Achieving High-Grade Reagent
The quality of TPSCl is paramount for reproducible and high-yielding synthetic outcomes. The standard synthesis involves the electrophilic substitution of 1,3,5-triisopropylbenzene with chlorosulfonic acid.[6][8][9] While conceptually straightforward, the protocol requires careful control of reaction conditions to minimize the formation of isomers and sulfone byproducts.[9]
Experimental Protocol: Laboratory-Scale Synthesis of TPSCl
This protocol outlines a common method for preparing high-purity TPSCl.
Materials:
-
1,3,5-Triisopropylbenzene
-
Chlorosulfonic acid
-
Chloroform
-
Pentane
-
Sodium sulfate (anhydrous)
-
Crushed ice
Procedure:
-
In a flask equipped with a magnetic stirrer and under anhydrous conditions, dissolve 1,3,5-triisopropylbenzene (1 equivalent) in chloroform.[6]
-
Cool the mixture to 0°C using an ice bath.[6]
-
Slowly add chlorosulfonic acid (1.2 equivalents) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 15°C.[6][9]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 45-60 minutes.[6][9]
-
Carefully pour the reaction mixture onto a large volume of crushed ice with stirring to quench the reaction.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with chloroform.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.[6]
-
Filter and concentrate the solution under reduced pressure at a temperature not exceeding 30-40°C to yield a white residue.[6]
-
For purification, dissolve the crude product in a minimal amount of hot pentane, filter while hot to remove any insoluble impurities, and then allow the filtrate to cool. The product will crystallize.[6]
-
Collect the crystals by filtration and dry under vacuum to obtain pure 2,4,6-Triisopropylbenzenesulfonyl chloride.[6]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of TPSCl.
Mechanism of Action: The Role of the Sulfonyl Group
The efficacy of TPSCl as a coupling agent stems from its reaction with a nucleophile (typically an alcohol or a phosphate group) to form a highly reactive sulfonate intermediate. This intermediate is an excellent leaving group, facilitating a subsequent SN2 reaction with a second nucleophile.
The mechanism involves the formation of a sulfonyl chloride intermediate, which then reacts with nucleophiles to generate sulfonate esters or amides.[2][5] The bulky isopropyl groups play a crucial role by sterically shielding the sulfur atom, which prevents unwanted side reactions and directs the reaction toward the desired product.
Generalized Coupling Mechanism
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Buy 2 4 6-Triisopropylbenzene Sulfonyl Chloride | SARA Research & Development Centre [sararesearch.com]
- 4. 2,4,6-Triisopropylbenzenesulfonyl chloride [oakwoodchemical.com]
- 5. 2,4,6-Triisopropylbenzenesulfonyl chloride | 6553-96-4 | Benchchem [benchchem.com]
- 6. Page loading... [guidechem.com]
- 7. 2,4,6-Triisopropylbenzenesulfonyl Chloride | 6553-96-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
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- 9. Page loading... [guidechem.com]
An In-depth Technical Guide to the Solubility of 2,4,6-Triisopropylbenzenesulfonyl Chloride (TPS-Cl)
Introduction: The Critical Role of Solubility in the Application of 2,4,6-Triisopropylbenzenesulfonyl Chloride
2,4,6-Triisopropylbenzenesulfonyl chloride (TPS-Cl) is a sterically hindered arylsulfonyl chloride that has become an indispensable reagent in modern organic synthesis. Its bulky triisopropylphenyl group confers remarkable selectivity, making it a reagent of choice for the activation of phosphodiester linkages in oligonucleotide synthesis and as a powerful condensing agent in the preparation of esters and amides, particularly in the synthesis of complex molecules like glycerophospholipids.[1][2][3] The efficacy of TPS-Cl in these applications is intrinsically linked to its solubility characteristics in various organic solvents. A thorough understanding of its solubility profile is paramount for researchers and drug development professionals to ensure optimal reaction conditions, maximize yields, and maintain the integrity of the synthetic process.
This technical guide provides a comprehensive overview of the solubility of TPS-Cl, presenting both qualitative and quantitative data in a range of common laboratory solvents. Furthermore, it offers a detailed, field-proven protocol for the experimental determination of solubility, underpinned by a discussion of the key chemical principles governing the dissolution of this versatile reagent.
Physicochemical Properties of 2,4,6-Triisopropylbenzenesulfonyl Chloride
A foundational understanding of the physical and chemical properties of TPS-Cl is essential for interpreting its solubility behavior.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₃ClO₂S | [3][4] |
| Molecular Weight | 302.86 g/mol | [3] |
| Appearance | White to off-white crystalline solid | [2][4] |
| Melting Point | 92-97 °C | [3] |
| Water Solubility | Decomposes | [2] |
The solid, crystalline nature of TPS-Cl at room temperature necessitates its dissolution for use in solution-phase synthesis. Its high melting point is indicative of a stable crystal lattice, which requires a solvent capable of overcoming these lattice forces to achieve dissolution. The most critical chemical property influencing its handling and solubility is its reactivity with water and other protic solvents, leading to decomposition.[2][5] This reactivity underscores the importance of using anhydrous solvents and inert atmospheric conditions during its use.
Solubility Profile of 2,4,6-Triisopropylbenzenesulfonyl Chloride
The solubility of TPS-Cl is a function of the interplay between its molecular structure and the properties of the solvent. The large, nonpolar triisopropylbenzene moiety dominates its structure, suggesting good solubility in nonpolar to moderately polar aprotic solvents. The polar sulfonyl chloride group (-SO₂Cl) provides a site for dipole-dipole interactions, allowing for solubility in more polar aprotic solvents.
The following table summarizes the known and estimated solubility of TPS-Cl in a variety of common organic solvents at ambient temperature (approximately 20-25 °C).
| Solvent | Solvent Type | Qualitative Solubility | Quantitative Solubility ( g/100 mL) | Citation(s) |
| Chloroform (CHCl₃) | Halogenated | Soluble | > 10 (Estimated) | [3] |
| Dichloromethane (CH₂Cl₂) | Halogenated | Highly Soluble | > 20 (Estimated) | |
| Pyridine | Aprotic, Basic | Highly Soluble | > 20 (Estimated) | |
| Acetonitrile (CH₃CN) | Polar Aprotic | Soluble | ~15 (Estimated) | |
| Tetrahydrofuran (THF) | Aprotic Ether | Soluble | ~10 (Estimated) | |
| Toluene | Aromatic | Soluble | ~8 (Estimated) | [6] |
| Ethyl Acetate (EtOAc) | Ester | Moderately Soluble | ~5 (Estimated) | |
| Acetone | Polar Aprotic | Moderately Soluble | ~5 (Estimated) | |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | > 10 (Estimated) | |
| Ethanol (EtOH) | Protic | Soluble (with slow reaction) | 5 | |
| Methanol (MeOH) | Protic | Sparingly Soluble (with reaction) | < 1 (Estimated) | |
| n-Hexane | Nonpolar | Sparingly Soluble | < 1 (Estimated) | |
| Diethyl Ether (Et₂O) | Aprotic Ether | Sparingly Soluble | < 2 (Estimated) | |
| Water (H₂O) | Protic | Insoluble (Decomposes) | N/A | [2] |
Note on Estimated Values: Quantitative solubility data for TPS-Cl is not extensively reported in the literature. The estimated values in the table are based on the principle of "like dissolves like," qualitative observations from synthetic procedures, and comparison with structurally similar compounds. For critical applications, experimental verification of solubility is strongly recommended.
Factors Influencing the Solubility and Stability of TPS-Cl
Several factors must be considered when preparing solutions of TPS-Cl to ensure both complete dissolution and chemical stability.
-
Solvent Polarity: As a largely nonpolar molecule, TPS-Cl exhibits greater solubility in nonpolar to moderately polar aprotic solvents. The bulky, hydrophobic isopropyl groups dominate its interaction with the solvent.
-
Temperature: For most solid solutes, solubility increases with temperature. Gentle warming can be employed to facilitate the dissolution of TPS-Cl. However, excessive heating should be avoided to prevent potential decomposition, especially in less stable solvents.
-
Solvent Purity (Anhydrous Conditions): TPS-Cl is highly susceptible to hydrolysis. The presence of water in the solvent will lead to the decomposition of the sulfonyl chloride to the corresponding sulfonic acid, rendering it inactive for its intended purpose and generating corrosive hydrochloric acid.[5] Therefore, the use of anhydrous solvents and the exclusion of atmospheric moisture are critical.
-
Reactivity with Protic Solvents: Protic solvents, such as alcohols and primary or secondary amines, can react with the sulfonyl chloride group. While TPS-Cl is reported to be soluble in ethanol, this is likely a kinetically controlled process where dissolution occurs faster than the solvolysis reaction at room temperature. For applications where the integrity of the TPS-Cl is paramount, the use of aprotic solvents is strongly advised.
Experimental Protocol for the Determination of TPS-Cl Solubility
The following protocol outlines a robust and self-validating method for the quantitative determination of the solubility of TPS-Cl in an organic solvent using the isothermal shake-flask method, a technique aligned with principles outlined by the OECD and ASTM for solubility testing.[7][8][9][10]
Objective:
To determine the saturation concentration of TPS-Cl in a given anhydrous organic solvent at a specified temperature.
Materials and Equipment:
-
2,4,6-Triisopropylbenzenesulfonyl chloride (purity >98%)
-
Anhydrous organic solvent of interest (e.g., acetonitrile, dichloromethane)
-
Glass vials with PTFE-lined screw caps
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled shaker or incubator
-
Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument (e.g., UV-Vis spectrophotometer)
Experimental Workflow Diagram:
Caption: Isothermal Shake-Flask Method for Solubility Determination.
Step-by-Step Methodology:
-
Preparation of Standard Solutions for Calibration:
-
Accurately weigh a known amount of TPS-Cl and dissolve it in a known volume of the solvent to prepare a stock solution of high concentration.
-
Perform a series of serial dilutions of the stock solution to create a set of at least five standard solutions covering a range of concentrations.
-
Analyze these standards using the chosen analytical method (e.g., HPLC-UV) to generate a calibration curve of instrument response versus concentration. The linearity of this curve (R² > 0.99) is a critical self-validating step.
-
-
Sample Preparation and Equilibration:
-
To a series of glass vials (in triplicate for statistical validity), add a known volume of the anhydrous solvent.
-
Add an excess amount of TPS-Cl to each vial, ensuring that a significant amount of undissolved solid remains. This is crucial to ensure that a saturated solution is formed.
-
Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the vials for a predetermined period (e.g., 24 to 48 hours) to allow the system to reach equilibrium. A preliminary kinetic study can determine the minimum time required to reach a stable concentration.
-
-
Sampling and Analysis:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) for the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe, taking care not to disturb the solid phase.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any suspended microcrystals, which would lead to an overestimation of solubility.
-
Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample using the same analytical method as the standards.
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of TPS-Cl in the diluted sample.
-
Calculate the concentration in the original saturated solution by applying the dilution factor.
-
The average concentration from the triplicate samples represents the solubility of TPS-Cl in the chosen solvent at the specified temperature. The low standard deviation between replicates serves as a validation of the procedural consistency.
-
Conclusion: A Practical Framework for Utilizing TPS-Cl
2,4,6-Triisopropylbenzenesulfonyl chloride is a powerful synthetic tool whose effective application hinges on a clear understanding of its solubility. This guide has provided a detailed overview of its solubility in common organic solvents, highlighting the critical importance of solvent choice and experimental conditions. The provided data, combined with the robust experimental protocol, offers researchers, scientists, and drug development professionals a practical framework for optimizing reaction conditions, ensuring procedural integrity, and ultimately, harnessing the full synthetic potential of this versatile reagent. The principles and methodologies outlined herein are designed to be adaptable, empowering users to confidently determine the solubility of TPS-Cl in any solvent system relevant to their specific research and development needs.
References
-
ASTM International. (2010). Standard Test Method for Measurements of Aqueous Solubility (Standard No. E1148-02(2008)). Retrieved from [Link]
-
FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]
-
IUPAC. (2010). The IUPAC-NIST Solubility Data Series: A guide to preparation and use of compilations and evaluations. Pure and Applied Chemistry, 82(5), 1137-1159. Retrieved from [Link]
-
OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]
Sources
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- 4. chemimpex.com [chemimpex.com]
- 5. 2,4,6-Triisopropylbenzenesulfonyl chloride(6553-96-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. 2,4,6-Triisopropylbenzenesulfonyl Chloride | 6553-96-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
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- 8. filab.fr [filab.fr]
- 9. laboratuar.com [laboratuar.com]
- 10. oecd.org [oecd.org]
An In-depth Technical Guide to 2,4,6-Triisopropylbenzenesulfonyl Chloride (TPSCl): A Sterically Hindered Reagent for Advanced Organic Synthesis
Introduction: The Strategic Advantage of Steric Hindrance in Synthesis
In the intricate landscape of modern organic synthesis, particularly within pharmaceutical and drug development, the precise control of reactivity is paramount. 2,4,6-Triisopropylbenzenesulfonyl chloride, commonly known as TPSCl, has emerged as a cornerstone reagent, not despite, but because of its significant steric bulk. The three isopropyl groups positioned ortho and para to the sulfonyl chloride moiety are not mere adornments; they are strategic molecular architecture. This steric shield governs the electrophilicity of the sulfonyl sulfur, mitigating undesired side reactions and imparting a remarkable degree of selectivity that less hindered reagents like tosyl chloride (TsCl) or mesyl chloride (MsCl) cannot offer.[1][2]
This technical guide provides an in-depth exploration of TPSCl, moving beyond a simple cataloging of its properties to a nuanced discussion of its applications, the mechanistic rationale behind its efficacy, and field-proven protocols for its use. For the researcher, scientist, and drug development professional, a thorough understanding of TPSCl is an asset for tackling complex synthetic challenges, from oligonucleotide construction to the regioselective modification of complex molecules.
I. Core Characteristics and Structural Elucidation
Nomenclature and Identification
-
Systematic Name: 2,4,6-Tris(1-methylethyl)benzenesulfonyl chloride
-
Common Synonyms: Trisyl chloride, TPSCl[3]
-
CAS Number: 6553-96-4[3]
-
Molecular Formula: C₁₅H₂₃ClO₂S[3]
-
Molecular Weight: 302.86 g/mol
Physicochemical Properties
A summary of the key physical and chemical properties of TPSCl is presented in Table 1, offering a quick reference for handling and reaction setup.
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline powder/solid | [3] |
| Melting Point | 92-97 °C | [1] |
| Solubility | Soluble in ethanol, chloroform; Decomposes in water. | [4] |
| Storage | Store at room temperature in a dry, dark place. Moisture sensitive. | [3][4] |
Structural Analysis: The Foundation of Selectivity
The defining feature of TPSCl is its sterically congested structure. X-ray diffraction studies have revealed that the bulky isopropyl groups flanking the sulfonyl chloride moiety severely restrict its rotation.[2] This rigid conformation is crucial as it dictates how the reagent approaches a substrate, favoring less sterically encumbered sites and influencing the regioselectivity of reactions.[1]
Caption: Structure of 2,4,6-Triisopropylbenzenesulfonyl Chloride (TPSCl).
II. Core Applications and Mechanistic Insights
TPSCl is a versatile reagent, but its utility is most pronounced in two key areas: oligonucleotide synthesis and the formation of sulfonamides and sulfonate esters.
A. Oligonucleotide Synthesis: The Khorana Legacy
The pioneering work of H. G. Khorana established arenesulfonyl chlorides as effective condensing agents for the formation of internucleotide bonds. Among these, TPSCl proved to be highly selective for the formation of the desired 3'-5' phosphodiester linkages, a critical step in the chemical synthesis of DNA and RNA.[2]
Mechanism of Action: In the phosphotriester approach to oligonucleotide synthesis, TPSCl acts as an activating agent for the phosphodiester component. The reaction proceeds through a highly reactive mixed sulfonic-phosphoric anhydride intermediate. This intermediate is then susceptible to nucleophilic attack by the 5'-hydroxyl group of the incoming nucleoside. The steric bulk of the triisopropylphenyl group is thought to play a crucial role in directing the reaction pathway and minimizing side reactions, such as the modification of the heterocyclic bases.
Caption: Simplified mechanism of TPSCl in oligonucleotide synthesis.
Experimental Protocol: Synthesis of a Dideoxyribonucleoside Phosphate
The following is an illustrative protocol for the synthesis of a fully protected dideoxyribonucleoside phosphate, adapted from established methodologies.[5]
-
Reactant Preparation: In a dry flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 5'-O-protected deoxyribonucleoside 3'-phosphate (1.0 equivalent) and the 3'-O-protected deoxyribonucleoside (1.5 equivalents) in anhydrous pyridine.
-
Activation: To the stirred solution, add TPSCl (2.0-3.0 equivalents) portion-wise over 15-20 minutes at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Reaction: Allow the reaction to stir at room temperature for 2-4 hours, or until the starting phosphodiester is consumed.
-
Quenching and Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of water. Partition the mixture between a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and aqueous sodium bicarbonate solution.
-
Purification: Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the desired fully protected dideoxyribonucleoside phosphate.
B. Sulfonamide and Sulfonate Ester Synthesis: A Tool for Medicinal Chemistry
Sulfonamides are a privileged scaffold in medicinal chemistry, found in a wide range of therapeutic agents. TPSCl is an excellent reagent for the synthesis of sulfonamides from primary and secondary amines, as well as sulfonate esters from alcohols. The steric hindrance of TPSCl can be leveraged to achieve regioselectivity in molecules with multiple nucleophilic sites.
Mechanism of Action: The reaction of TPSCl with an amine or alcohol is a nucleophilic acyl substitution at the sulfonyl sulfur. The amine or alcohol acts as the nucleophile, attacking the electrophilic sulfur atom and displacing the chloride leaving group. A base, such as pyridine or triethylamine, is typically added to scavenge the HCl byproduct.
Caption: General mechanism for sulfonamide synthesis using TPSCl.
Experimental Protocol: General Procedure for Sulfonamide Synthesis
This protocol provides a general framework for the synthesis of sulfonamides using TPSCl.
-
Reactant Preparation: Dissolve the amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, THF, or pyridine) in a flask under an inert atmosphere.
-
Base Addition: Add a suitable base, such as triethylamine (1.5-2.0 equivalents) or pyridine (used as solvent), to the solution. Cool the mixture to 0 °C in an ice bath.
-
TPSCl Addition: Dissolve TPSCl (1.1-1.2 equivalents) in the reaction solvent and add it dropwise to the cooled amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by recrystallization or column chromatography.
III. Comparative Analysis: The Rationale for Choosing TPSCl
The selection of a sulfonylating or coupling agent is a critical decision in a synthetic campaign. While reagents like mesitylenesulfonyl chloride (MsCl) and p-toluenesulfonyl chloride (TsCl) are widely used, TPSCl offers distinct advantages in specific contexts.
| Reagent | Key Features | Optimal Use Cases | Limitations |
| TPSCl | Highly sterically hindered, high selectivity, moderate reactivity. | Oligonucleotide synthesis, regioselective sulfonylation of complex molecules. | Slower reaction rates compared to less hindered reagents. |
| MsCl | Sterically unhindered, high reactivity. | General-purpose sulfonylation of unhindered amines and alcohols. | Lack of selectivity in complex substrates, potential for side reactions. |
| TsCl | Moderately hindered, good reactivity, crystalline solid. | Widely used for the formation of tosylates as good leaving groups. | Less selective than TPSCl. |
| NBSCl * | Electron-withdrawing group enhances reactivity. | Rapid coupling reactions. | Can lead to by-products in certain applications.[5] |
*NBSCl: Nitrobenzenesulfonyl chloride
The electron-donating nature of the isopropyl groups in TPSCl slightly reduces the electrophilicity of the sulfonyl sulfur compared to unsubstituted or nitro-substituted benzenesulfonyl chlorides.[1] This attenuated reactivity, combined with its steric bulk, contributes to its high selectivity, making it the reagent of choice for complex and delicate substrates where chemoselectivity and regioselectivity are paramount.
IV. Safety and Handling: A Self-Validating Protocol
As with all sulfonyl chlorides, TPSCl is a corrosive and moisture-sensitive compound that requires careful handling. Adherence to a strict safety protocol is a self-validating system that ensures both personal safety and the integrity of the experiment.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as strong bases and oxidizing agents.[3]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
V. Conclusion: A Strategic Tool for the Modern Synthetic Chemist
2,4,6-Triisopropylbenzenesulfonyl chloride is more than just another sulfonylating agent; it is a precision tool for the discerning synthetic chemist. Its unique, sterically hindered structure provides a level of control and selectivity that is often unattainable with other reagents. From the foundational synthesis of oligonucleotides to the intricate derivatization of drug candidates, a comprehensive understanding of the principles governing the reactivity of TPSCl empowers researchers to design more elegant and efficient synthetic routes. By appreciating the causal relationship between its structure and its function, scientists can fully leverage the strategic advantage that TPSCl offers in the pursuit of novel molecular entities.
References
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Mancini, M., & D’Andrea, P. (2018). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH. Retrieved from [Link]
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Lohrmann, R., & Khorana, H. G. (1966). Studies on Polynucleotides. LII. The Use of 2,4,6-Triisopropylbenzenesulfonyl Chloride for the Synthesis of Internucleotide Bonds. Journal of the American Chemical Society, 88(4), 829-833. Retrieved from [Link]
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A Comparative Study of Sulfonyl Chlorides: Reactivity and Applications in Synthesis. (n.d.). Retrieved from [Link]
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Wikipedia. (n.d.). Sulfenyl chloride. Retrieved from [Link]
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Bentley, T. W., & Llewellyn, G. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. ResearchGate. Retrieved from [Link]
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Baran, P. S., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(51), 18235-18240. Retrieved from [Link]
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Photocatalyst-, metal- and additive-free, regioselective radical cascade sulfonylation/cyclization of benzimidazoles derivatives with sulfonyl chlorides induced by visible light. (2021). Organic Chemistry Frontiers. Retrieved from [Link]
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Oakwood Chemical. (n.d.). 2,4,6-Triisopropylbenzenesulfonyl chloride. Retrieved from [Link]
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Possible synthetic routes towards the formation of a sterically hindered sulfonyl chloride. (n.d.). ResearchGate. Retrieved from [Link]
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Lee, Y. S., & Lee, W. S. (2014). Synthesis of Sulfonopeptides. PubMed. Retrieved from [Link]
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The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc-. (2011). NIH. Retrieved from [Link]
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Regioselective direct sulfenylation of glycals using arylsulfonyl chlorides in the presence of triphenylphosphine: access to C2-thioaryl glycosides. (2020). New Journal of Chemistry. Retrieved from [Link]
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Chemistry Stack Exchange. (2016). Why do tosylation and mesylation of alcohols follow different mechanisms?. Retrieved from [Link]
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Baran, P. S., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. Retrieved from [Link]
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Zavgorodny, A. A., et al. (2001). Structural study of 2,4,6-triisopropylbenzenesulfonyl chloride. ResearchGate. Retrieved from [Link]
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Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. Retrieved from [Link]
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Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]
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ResearchGate. (2012). What is the role and mechanism of action of tosyl chloride in organic synthesis?. Retrieved from [Link]
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Reese, C. B., & Ubasawa, A. (1980). Phosphotriester approach to the synthesis of oligonucleotides: a reappraisal. Journal of the Chemical Society, Perkin Transactions 1, 645-653. Retrieved from [Link]
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Zarytova, V. F., Knorre, D. G., & Lebedev, A. V. (1976). The mechanism of the chemical synthesis of oligonucleotides and its synthetic consequences. PubMed. Retrieved from [Link]
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Sustainable Approaches for the Protection and Deprotection of Functional Groups. (2023). NIH. Retrieved from [Link]
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An In-Depth Technical Guide to the Stability and Storage of 2,4,6-Triisopropylbenzenesulfonyl Chloride (TPSCl)
Abstract
2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl), a pivotal condensing agent in modern organic synthesis, is particularly indispensable in the construction of internucleotide linkages during oligonucleotide synthesis.[1][2] Its efficacy is intrinsically linked to its chemical purity, which can be compromised by improper storage and handling. This guide provides a comprehensive technical overview of the stability of TPSCl, detailing its primary degradation pathways, the kinetic factors influencing its decomposition, and the direct consequences of using compromised reagents in sensitive synthetic applications. We present field-proven protocols for optimal storage, handling, and quality assessment to ensure the integrity and reactivity of TPSCl, thereby safeguarding the yield and purity of high-value synthetic products like therapeutic oligonucleotides.
Introduction: The Critical Role of TPSCl in Synthesis
2,4,6-Triisopropylbenzenesulfonyl chloride, also known as Trisyl chloride, is a sterically hindered aromatic sulfonyl chloride.[3] Its chemical structure, featuring three bulky isopropyl groups, confers unique reactivity and selectivity, making it a superior choice over less hindered reagents like p-toluenesulfonyl chloride (TsCl) in specific applications.[1]
The primary utility of TPSCl lies in its function as a powerful condensing or coupling agent. It is extensively used to facilitate the formation of phosphodiester bonds in the phosphotriester method of oligonucleotide synthesis.[2] In this role, TPSCl activates the phosphate moiety of one nucleotide, making it susceptible to nucleophilic attack by the hydroxyl group of a second nucleotide. The success of this critical step hinges on the electrophilicity of the sulfur atom in the sulfonyl chloride group. Any degradation of this functional group renders the molecule inactive, leading to significant downstream consequences.
Understanding the stability of TPSCl is not merely a matter of good laboratory practice; it is a fundamental requirement for achieving reproducible, high-yield, and high-purity outcomes in complex multi-step syntheses.
Chemical Stability and Degradation Pathway
The stability of TPSCl is governed by the reactivity of the sulfonyl chloride functional group. Like most sulfonyl chlorides, TPSCl is susceptible to nucleophilic attack, with hydrolysis being the most common and detrimental degradation pathway in a typical laboratory setting.[4]
The Inevitability of Hydrolysis
The principal mechanism of TPSCl degradation is its reaction with water. The electrophilic sulfur atom is readily attacked by the lone pair of electrons on the oxygen atom of water. This is followed by the elimination of hydrogen chloride (HCl), resulting in the formation of the corresponding 2,4,6-triisopropylbenzenesulfonic acid.[5]
This sulfonic acid byproduct is inert as a condensing agent and its presence directly reduces the effective molar quantity of active TPSCl in a reaction, leading to incomplete conversions and diminished yields.[6]
Caption: Primary degradation pathway of TPSCl via hydrolysis.
Factors Influencing Stability
-
Moisture: This is the most critical factor. TPSCl is classified as moisture-sensitive.[7][8] Exposure to atmospheric humidity is sufficient to initiate hydrolysis. The rate of degradation is directly proportional to the ambient relative humidity.
-
Temperature: While stable under recommended storage conditions, elevated temperatures can accelerate the rate of hydrolysis if moisture is present.[7] Decomposition upon heating may also produce other toxic fumes, including hydrogen chloride and oxides of sulfur.[7]
-
Incompatible Materials: TPSCl is incompatible with strong bases and strong oxidizing agents.[7][8] Reactions with these materials can be vigorous and lead to rapid decomposition.
Consequences in Oligonucleotide Synthesis
In oligonucleotide synthesis, the impact of using degraded TPSCl is immediate and severe. The failure to efficiently activate the phosphate group leads to a lower coupling efficiency.[9] This results in a higher proportion of "failure sequences" (n-1 mers), which are oligonucleotides that are one nucleotide shorter than the target sequence. These impurities are often difficult and costly to remove during downstream purification, ultimately compromising the purity and therapeutic efficacy of the final product.[10]
Caption: Impact of TPSCl purity on oligonucleotide coupling efficiency.
Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is non-negotiable for maintaining the integrity of TPSCl.
Storage Conditions
The primary objective of storage is to rigorously exclude moisture.
| Parameter | Recommendation | Rationale |
| Container | Original, tightly sealed container. | Prevents ingress of atmospheric moisture and contamination. |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen).[11] | Displaces moist air from the container headspace, significantly slowing hydrolysis. |
| Location | A cool, dry, well-ventilated area.[12] Designated corrosives area.[7] | Minimizes ambient humidity and prevents temperature fluctuations. Segregates from incompatible materials. |
| Temperature | Room Temperature (RT) is acceptable for sealed containers.[3] | Avoids exposure to excessive heat which can accelerate degradation. |
| Prohibitions | Do not store near strong bases, oxidizing agents, or water sources.[7][8][12] | Prevents accidental contact with incompatible and reactive materials. |
Safe Handling Workflow
A self-validating system for handling ensures that the bulk material is never compromised.
Caption: Recommended workflow for handling moisture-sensitive TPSCl.
Quality Assessment of TPSCl
Regularly assessing the purity of TPSCl, especially for new batches or lots that have been stored for extended periods, is critical.
Analytical Methods for Purity Verification
| Method | Principle | Indication of Purity/Degradation |
| Melting Point | Pure crystalline solids have a sharp, defined melting point.[1] | A high purity sample will melt sharply within the range of 93-97°C.[3] Impurities cause a depression and broadening of the melting range. |
| ¹H NMR | Characterizes the chemical structure by proton signals. | A clean spectrum matching the known structure indicates purity. The appearance of new peaks could signify degradation products.[6] |
| Titration | Quantifies the amount of active substance.[3] | Provides a direct percentage purity of the sulfonyl chloride. |
| Differential Scanning Calorimetry (DSC) | Measures heat flow associated with thermal transitions. | Can determine absolute purity with high accuracy by analyzing the melting endotherm based on the van't Hoff equation. |
| GC-MS | Separates and identifies volatile components. | Can detect volatile impurities, though TPSCl itself may require derivatization.[6] |
Experimental Protocol: Stability Assessment under Accelerated Conditions
Objective: To quantify the degradation rate of TPSCl under stressed temperature and humidity conditions.
Methodology:
-
Sample Preparation: Aliquot 1g samples of high-purity TPSCl into several glass vials.
-
Conditioning: Place sets of vials into stability chambers under the following conditions:
-
Set A (Control): 25°C / 40% Relative Humidity (RH)
-
Set B (Accelerated): 40°C / 75% Relative Humidity (RH)
-
-
Time Points: Pull one vial from each set for analysis at T=0, 1 week, 2 weeks, and 4 weeks.
-
Analysis: Determine the purity of each sample using a validated method, such as DSC or a quantitative titration.
-
Data Evaluation: Plot purity (%) versus time for each condition to determine the degradation kinetics. This data is invaluable for establishing appropriate re-test dates and understanding shelf-life limitations.
Conclusion and Best Practices
The chemical integrity of 2,4,6-triisopropylbenzenesulfonyl chloride is paramount to its function as a high-performance condensing agent. Its primary vulnerability is hydrolysis, a process accelerated by exposure to moisture and elevated temperatures. The resulting degradation product, 2,4,6-triisopropylbenzenesulfonic acid, is inactive and detrimental to synthetic efficiency, particularly in the demanding application of oligonucleotide synthesis.
For researchers, scientists, and drug development professionals, the implementation of a robust framework for the storage, handling, and quality control of TPSCl is not merely a recommendation but a necessity. By adhering to the protocols outlined in this guide—namely, storage under a dry, inert atmosphere and meticulous, moisture-free handling—users can ensure the reagent's stability, leading to more reliable, reproducible, and successful synthetic outcomes.
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Title: 2,4,6-TRIISOPROPYLBENZENESULPHONYL CHLORIDE - S D Fine-Chem Limited Source: S D Fine-Chem Limited URL: [Link]
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Title: Exploring 2,4,6-Trichlorophenol Degradation Characteristics and Functional Metabolic Gene Abundance Using Sludge Fermentation Broth as the Carbon Source Source: MDPI URL: [Link]
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Methodological & Application
Application Notes and Protocols for 2,4,6-Triisopropylbenzenesulfonyl Chloride (TPS-Cl) as a Coupling Reagent
Introduction: The Role of Steric Hindrance in Precision Coupling
In the landscape of organic synthesis, the formation of amide, ester, and phosphodiester bonds are fundamental transformations. The choice of coupling reagent is paramount, dictating reaction efficiency, yield, and, most critically, the suppression of side reactions. 2,4,6-Triisopropylbenzenesulfonyl chloride (TPS-Cl), also known as Trisyl chloride, has emerged as a powerful and highly selective condensing agent.[1] Its defining feature is the significant steric hindrance provided by the three isopropyl groups on the benzene ring.[2] This bulkiness enhances selectivity by sterically shielding the sulfonyl group, which minimizes undesired side reactions, such as the sulfonation of nucleophiles, a common issue with less hindered sulfonyl chlorides like mesitylenesulfonyl chloride.[2]
This guide provides an in-depth exploration of TPS-Cl, detailing its mechanism of action and providing field-proven protocols for its primary applications in oligonucleotide synthesis, peptide coupling, and esterification.
Core Mechanism of Action: Activation via Mixed Anhydride Formation
The efficacy of TPS-Cl as a coupling reagent lies in its ability to activate a carboxylate or phosphate group. The electron-deficient sulfur atom is readily attacked by the nucleophilic oxygen of the acid, leading to the displacement of the chloride ion. This forms a highly reactive mixed sulfonic-carboxylic or sulfonic-phosphoric anhydride intermediate. This intermediate is now primed for nucleophilic attack by an amine, alcohol, or another nucleoside, which is a much more facile reaction than the direct condensation of the starting materials.
The reaction is often catalyzed by a nucleophilic catalyst, such as N-methylimidazole (NMI) or 4-dimethylaminopyridine (DMAP). The catalyst first reacts with TPS-Cl to form a highly reactive sulfonyl-imidazolium or -pyridinium salt.[3][4] This salt is even more susceptible to attack by the carboxylate or phosphate, accelerating the formation of the active intermediate and, consequently, the overall coupling reaction.
General Activation and Coupling Pathway
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Introduction: The Foundational Role of Condensing Agents in Oligonucleotide Chemistry
An Application Guide to 2,4,6-Triisopropylbenzenesulfonyl Chloride (TPSCl) in Oligonucleotide Synthesis
The chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology and drug development, enabling access to custom DNA and RNA fragments for applications ranging from PCR primers to therapeutic antisense agents.[1] The process relies on the sequential formation of phosphodiester bonds between nucleoside monomers. Historically, the phosphotriester method was a significant advancement that offered higher selectivity and reaction rates compared to the earlier phosphodiester approach.[2] Central to the success of the phosphotriester method is the use of powerful condensing agents, also known as activating agents, which facilitate the formation of the crucial internucleotide linkage.
2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl) emerged as a highly effective condensing agent for this purpose.[3][4] This application note serves as a detailed guide for researchers, scientists, and drug development professionals on the principles and practical application of TPSCl in oligonucleotide synthesis. We will explore the underlying reaction mechanisms, provide detailed protocols for its use in solution-phase synthesis, discuss critical experimental parameters, and contextualize its role in the landscape of nucleic acid chemistry.
The Mechanism of TPSCl-Mediated Internucleotide Bond Formation
In the phosphotriester approach, the fundamental challenge is to form a phosphotriester linkage between the 5'-hydroxyl group of one nucleoside and the 3'-phosphodiester group of another. This reaction does not proceed spontaneously and requires activation of the phosphate moiety. This is precisely the role of TPSCl.
The process can be broken down into two key stages:
-
Activation of the Phosphodiester: The phosphodiester component (the incoming nucleotide) is treated with TPSCl in the presence of a nucleophilic catalyst, typically a hindered amine base like pyridine. TPSCl, an arylsulfonyl chloride, reacts with the phosphodiester to form a highly reactive mixed phosphosulfonic anhydride intermediate.[5] This intermediate is exceptionally electrophilic at the phosphorus center, priming it for nucleophilic attack.
-
Nucleophilic Attack and Coupling: The free 5'-hydroxyl group of the second nucleoside (often bound to a solid support or kept in solution) acts as a nucleophile, attacking the activated phosphorus center of the mixed anhydride.[5] This attack displaces the triisopropylbenzenesulfonate leaving group, resulting in the formation of a stable, fully protected phosphotriester internucleotide bond.
The bulky isopropyl groups on the benzene ring of TPSCl provide steric hindrance, which helps to prevent side reactions at other positions on the nucleosides, thereby enhancing the selectivity of the condensation reaction.[3]
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Application Notes & Protocols for Sulfonamide Synthesis Using 2,4,6-Triisopropylbenzenesulfonyl Chloride (TPSCl)
Abstract
This document provides a comprehensive guide for the synthesis of sulfonamides utilizing 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl). Sulfonamides are a cornerstone functional group in medicinal chemistry and drug development, valued for their role as bioisosteres of amides and their presence in numerous approved pharmaceuticals.[1][2] TPSCl is a highly effective sulfonylating agent, offering distinct advantages due to its significant steric hindrance, which enhances selectivity and minimizes common side reactions.[3][4] These application notes detail the underlying reaction mechanism, provide expert insights into reaction optimization, and present a robust, step-by-step protocol suitable for researchers in organic synthesis and drug discovery.
Introduction: The Strategic Advantage of TPSCl in Sulfonamide Synthesis
The sulfonamide functional group (R-SO₂-NR'R'') is a privileged scaffold in modern pharmacology, appearing in drugs with diverse activities, including antibacterial, diuretic, and anti-inflammatory agents.[1][4] Traditionally, sulfonamides are prepared via the coupling of a primary or secondary amine with a sulfonyl chloride.[5][6] While many sulfonylating agents exist, 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl), also known as Trisyl chloride, offers superior performance in many contexts.
The key to TPSCl's utility lies in its structure. The sulfonyl chloride group is flanked by two bulky isopropyl groups, with a third in the para position.[7] This steric shielding around the reactive sulfur center modulates its reactivity, providing several key benefits:
-
Enhanced Selectivity: The steric bulk prevents unwanted side reactions at other nucleophilic sites in complex molecules, making TPSCl ideal for late-stage functionalization in pharmaceutical synthesis.[3]
-
Reduced Dimerization/Polymerization: In reactions with sensitive amines, less hindered sulfonyl chlorides can sometimes lead to undesired side products. The bulk of TPSCl mitigates these pathways.
-
Controlled Reactivity: While highly effective, the reaction proceeds at a controllable rate, allowing for greater precision and reproducibility.[3]
These attributes make TPSCl a preferred reagent for synthesizing complex sulfonamides where high yield and purity are paramount.[8]
Reaction Mechanism and Rationale
The formation of a sulfonamide from an amine and TPSCl proceeds via a nucleophilic substitution reaction at the sulfur atom. The generally accepted mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the highly electrophilic sulfur atom of the sulfonyl chloride.
Mechanistic Pathway
The reaction follows a pathway analogous to nucleophilic acyl substitution, often described as a concerted Sₙ2-type displacement or a stepwise substitution-addition-elimination (SₐN) process through a transient, high-energy intermediate.[9][10]
-
Nucleophilic Attack: The primary or secondary amine acts as the nucleophile, attacking the sulfur atom of TPSCl.
-
Intermediate Formation: A pentacoordinate intermediate or transition state is formed.
-
Chloride Elimination: The sulfonyl-chloride bond breaks, eliminating a chloride ion as the leaving group.
-
Deprotonation: A base, typically a non-nucleophilic amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), removes the proton from the newly-formed sulfonamide nitrogen, generating the final neutral product and a hydrochloride salt byproduct.[5]
The following diagram illustrates this fundamental transformation.
Caption: General workflow for TPSCl-mediated sulfonamide synthesis.
The Critical Role of the Base
The inclusion of a base is non-negotiable. The reaction generates one equivalent of hydrochloric acid (HCl), which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The base neutralizes this acid, allowing the reaction to proceed to completion.[5] Tertiary amines like TEA and DIPEA are ideal as they are non-nucleophilic and will not compete with the substrate amine in reacting with TPSCl.
Application Notes: Optimizing for Success
Reagent and Solvent Selection
| Parameter | Recommended Choice(s) | Rationale & Expert Insights |
| Sulfonylating Agent | 2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl) | A white to off-white crystalline solid.[8] Crucially, it is moisture-sensitive and should be handled under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis to the corresponding sulfonic acid.[11][12] |
| Base | Triethylamine (TEA), DIPEA, Pyridine | Use at least 1.1 to 2.0 equivalents. DIPEA is often preferred for sterically hindered amines. Pyridine can act as both a base and a nucleophilic catalyst but can be harder to remove during work-up. |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN) | DCM is the most common solvent due to its inertness and ability to dissolve a wide range of substrates.[13] Ensure the use of anhydrous solvents to prevent decomposition of TPSCl. |
| Stoichiometry | 1.0 eq. Amine, 1.0-1.2 eq. TPSCl | A slight excess of TPSCl can help drive the reaction to completion, but a 1:1 ratio is often sufficient.[9] The limiting reagent should typically be the more valuable or complex coupling partner. |
| Temperature | 0 °C to Room Temperature (20-25 °C) | The reaction is often initiated at 0 °C by adding the TPSCl solution to the amine solution to control the initial exotherm, then allowed to warm to room temperature.[13] |
Substrate Scope
-
Amines: The protocol is broadly applicable to a wide range of primary and secondary amines, including aliphatic, alicyclic, and aromatic amines.[9] Sterically hindered secondary amines may require longer reaction times or slightly elevated temperatures.
-
Functional Group Tolerance: The reaction conditions are generally mild. However, other highly nucleophilic groups (e.g., unprotected thiols or, in some cases, alcohols) may compete. If necessary, these functional groups should be protected prior to sulfonylation.[14][15]
Detailed Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide from a Primary Amine
This protocol describes a representative reaction on a 1.0 mmol scale.
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Application Notes and Protocols: 2,4,6-Triisopropylbenzenesulfonyl Chloride (TPS-Cl) in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Triisopropylbenzenesulfonyl chloride (TPS-Cl), also known as Trisyl chloride, is a highly versatile and sterically hindered sulfonylating agent widely employed in organic synthesis.[1][2] Its unique molecular structure, featuring three bulky isopropyl groups on the benzene ring, imparts significant steric hindrance.[3][4] This characteristic enhances its reactivity and selectivity in a variety of chemical transformations, making it an invaluable tool in the synthesis of pharmaceuticals, agrochemicals, and complex biomolecules like oligonucleotides.[1][2][5] This guide provides an in-depth exploration of the reaction conditions, mechanisms, and detailed protocols for the major applications of TPS-Cl.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 6553-96-4 |
| Molecular Formula | C15H23ClO2S |
| Molecular Weight | 302.87 g/mol [6] |
| Appearance | White to light beige crystalline solid[5][6] |
| Melting Point | 92-97 °C[1][5] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, dichloromethane, and chloroform.[5] |
| Stability | Stable under normal temperatures and pressures, but sensitive to moisture.[4][6] |
Key Applications and Reaction Mechanisms
TPS-Cl is a cornerstone reagent in several critical synthetic operations. Its utility stems from its ability to act as a potent electrophile, readily reacting with nucleophiles to form sulfonate esters, sulfonamides, and to serve as a condensing agent.[1][2][5]
Sulfonylation of Alcohols: Formation of Sulfonate Esters
The reaction of TPS-Cl with alcohols provides a robust method for converting the hydroxyl group into a good leaving group, facilitating subsequent nucleophilic substitution or elimination reactions.[7][8] The bulky triisopropylphenyl group makes the resulting sulfonate ester an excellent leaving group.
Mechanism of Action
The sulfonylation of an alcohol with TPS-Cl proceeds through a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfonyl chloride.[8] This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct.[9]
Caption: Mechanism of alcohol sulfonylation using TPS-Cl.
Detailed Protocol: Synthesis of a Tosylate Analog
This protocol describes a general procedure for the protection of a primary alcohol.
Materials:
-
Primary alcohol (1.0 eq)
-
2,4,6-Triisopropylbenzenesulfonyl chloride (TPS-Cl) (1.2 eq)
-
Pyridine (or Triethylamine) (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (or triethylamine) to the solution, followed by the slow, portion-wise addition of TPS-Cl.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired sulfonate ester.
Amide Bond Formation and Esterification: TPS-Cl as a Condensing Agent
TPS-Cl is an effective condensing agent for the formation of amide and ester bonds from carboxylic acids and amines or alcohols, respectively.[10] This method is particularly useful when dealing with sterically hindered substrates.
Mechanism of Action
TPS-Cl activates the carboxylic acid by forming a mixed sulfonic-carboxylic anhydride intermediate. This highly reactive intermediate is then susceptible to nucleophilic attack by an amine or alcohol to form the corresponding amide or ester.
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- 9. JP2000219669A - Sulfonylation of alcohol - Google Patents [patents.google.com]
- 10. A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Mastering the Aftermath: A-Z Workup Protocols for TPSCl-Mediated Reactions
Abstract
2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl) is a highly effective and sterically hindered coupling and sulfonating agent, pivotal in modern organic synthesis, particularly in esterification and amidation reactions.[1][2] Its bulky 2,4,6-triisopropylphenyl group provides remarkable selectivity, often favoring reactions with less hindered substrates.[1][3] However, the very attributes that make TPSCl a superior reagent also introduce distinct challenges in the post-reaction workup phase. The primary hurdles include the quenching of unreacted TPSCl and the removal of the highly polar 2,4,6-triisopropylbenzenesulfonic acid byproduct. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on robust and efficient workup procedures for TPSCl-mediated reactions. We will delve into the chemical principles behind each step, offer detailed, validated protocols, and provide troubleshooting strategies to ensure high purity and yield of the final product.
Introduction: The Double-Edged Sword of Steric Hindrance
TPSCl is widely employed for the synthesis of sulfonate esters and sulfonamides.[1] Its significant steric bulk, conferred by the three isopropyl groups, plays a crucial role in controlling reaction selectivity.[1] This steric hindrance makes the resulting sulfonate ester an excellent leaving group in subsequent nucleophilic substitution reactions.[1] While invaluable during the reaction, this steric shielding can also complicate the quenching of excess reagent and the subsequent purification.
The primary byproducts and unreacted materials that need to be addressed during the workup are:
-
Excess TPSCl: A reactive and hazardous compound that can interfere with subsequent steps and co-elute with the desired product during chromatography.[4]
-
2,4,6-Triisopropylbenzenesulfonic Acid: The hydrolysis product of TPSCl, which is highly polar and can sometimes be challenging to separate from polar products.
-
Pyridine or other amine bases: Commonly used as catalysts and acid scavengers, these need to be thoroughly removed.
This guide will systematically address the removal of these components to achieve a pure final product.
The Core of the Workup: Quenching Excess TPSCl
The first and most critical step in a TPSCl reaction workup is the effective quenching of any unreacted sulfonyl chloride. This transforms the reactive TPSCl into a more easily separable, less reactive species. The choice of quenching agent is dictated by the stability of the desired product.
Quenching Strategies: A Decision Tree
The selection of a quenching method is paramount and depends on the product's sensitivity to acidic or basic conditions.
DOT Diagram: TPSCl Quenching Decision Workflow
Caption: Decision workflow for selecting a TPSCl quenching strategy.
Protocol 1: Aqueous Basic Quench (for Base-Stable Products)
This is the most common and straightforward method. The excess TPSCl is hydrolyzed to the water-soluble sulfonate salt.
Principle: TPSCl reacts with water, often facilitated by a mild base, to form 2,4,6-triisopropylbenzenesulfonic acid. The base neutralizes the sulfonic acid and the HCl byproduct, forming their respective salts, which are highly soluble in the aqueous phase.
Step-by-Step Protocol:
-
Cool the reaction mixture: Place the reaction flask in an ice-water bath to cool it to 0-10 °C. This mitigates any potential exotherm from the quench.[5]
-
Add quenching solution: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or ammonium hydroxide (NH₄OH) to the reaction mixture with vigorous stirring.[4][6] Continue stirring for 15-30 minutes.
-
Monitor completion: Check for the complete disappearance of TPSCl using Thin Layer Chromatography (TLC).[4]
-
Proceed to extraction: Once the quench is complete, move to the extraction phase (Section 3).
| Reagent | Molar Equiv. (to excess TPSCl) | Purpose |
| Sat. aq. NaHCO₃ | > 2 | Neutralizes HCl and sulfonic acid |
| aq. NH₄OH | > 2 | Forms the sulfonamide, which is more polar |
Protocol 2: Amine Quench (for Base-Sensitive Products)
For products containing base-labile functional groups (e.g., esters), a non-aqueous amine quench is preferable.[4]
Principle: A primary or secondary amine is added to the reaction mixture to convert the excess TPSCl into a highly polar sulfonamide. This sulfonamide can then be easily separated by aqueous extraction or chromatography.[4]
Step-by-Step Protocol:
-
Cool the reaction mixture: Cool the reaction flask to 0 °C in an ice bath.
-
Add amine: Add a primary or secondary amine (e.g., diethylamine or morpholine) dropwise to the stirred reaction mixture.
-
Stir: Allow the mixture to stir at room temperature for 30 minutes.
-
Monitor completion: Use TLC to confirm the consumption of TPSCl.
-
Proceed to workup: The resulting sulfonamide can be removed by a subsequent acidic wash during the extraction phase.
Protocol 3: Scavenger Resins (for Delicate Products)
Polymer-bound scavengers offer a clean and efficient way to remove excess electrophiles like TPSCl, especially when both the product and byproducts have similar chromatographic properties.
Principle: A polymer-bound amine (scavenger resin) reacts with the excess TPSCl. The resulting polymer-bound sulfonamide is a solid and can be removed by simple filtration.[4]
Step-by-Step Protocol:
-
Add resin: Once the primary reaction is complete, add an aminomethyl polystyrene scavenger resin to the reaction mixture.
-
Stir: Stir the suspension at room temperature. Reaction time can vary, so monitor by TLC.
-
Filter: Filter the reaction mixture to remove the resin.
-
Rinse: Wash the resin with the reaction solvent to recover any adsorbed product.
-
Concentrate: The filtrate now contains the desired product, free of TPSCl, and can be further purified.
The Separation: Extraction Strategies
After quenching, the next step is to separate the organic product from the aqueous-soluble byproducts.
Step-by-Step General Extraction Protocol:
-
Dilute: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Initial Wash: Transfer the mixture to a separatory funnel and wash with water.
-
Acidic Wash: Wash the organic layer with a dilute acid solution (e.g., 1N HCl) to remove any remaining amine base (like pyridine).[7]
-
Basic Wash: Wash with a saturated aqueous NaHCO₃ solution to remove the sulfonic acid byproduct.
-
Brine Wash: Perform a final wash with saturated aqueous NaCl (brine) to remove residual water from the organic layer.[7]
-
Dry: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and Concentrate: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
DOT Diagram: General Extraction Workflow
Sources
- 1. 2,4,6-Triisopropylbenzenesulfonic Acid [benchchem.com]
- 2. Exploring the unique properties and diversified applications of TPS-Cl [en.highfine.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. How To Run A Reaction [chem.rochester.edu]
- 6. Page loading... [guidechem.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
Application Notes and Protocols for the Derivatization of Amines and Alcohols with 2,4,6-Triisopropylbenzenesulfonyl Chloride (TPSCl)
Introduction: The Unique Utility of a Sterically Hindered Sulfonylating Agent
In the landscape of organic synthesis, the protection and derivatization of amine and alcohol functionalities are cornerstone strategies. Among the arsenal of reagents available for this purpose, 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl) emerges as a uniquely valuable tool, distinguished by its significant steric bulk. The three isopropyl groups flanking the sulfonyl chloride moiety impose considerable steric hindrance, which in turn governs its reactivity and confers a high degree of selectivity, particularly in complex molecular settings.[1]
This attribute makes TPSCl an excellent choice for selectively reacting with less sterically encumbered primary amines and alcohols in the presence of more hindered secondary or tertiary counterparts.[2] Furthermore, the resulting triisopropylbenzenesulfonyl (TPS) amides and esters exhibit enhanced stability compared to derivatives from less bulky sulfonyl chlorides like tosyl chloride (TsCl), while still being cleavable under specific conditions.[3] This application note provides a comprehensive guide to the theory, practical application, and troubleshooting of derivatization reactions involving TPSCl with a focus on both amine and alcohol substrates.
Mechanistic Insights: The Role of Steric Hindrance in Sulfonylation
The fundamental reaction mechanism for the derivatization of both amines and alcohols with TPSCl is a nucleophilic acyl substitution at the sulfur atom. The lone pair of electrons on the nitrogen of an amine or the oxygen of an alcohol attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride ion as a leaving group. A base is typically required to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[4]
Derivatization of Amines to Sulfonamides
Primary and secondary amines react readily with TPSCl to form stable sulfonamides.[5] The reactivity is primarily dictated by the nucleophilicity and steric accessibility of the amine. Primary amines, being less sterically hindered, generally react more rapidly than secondary amines.[6] This differential reactivity can be exploited for selective sulfonylation in molecules containing both types of amine functionalities.
Caption: General mechanism for the sulfonylation of a primary amine with TPSCl.
Derivatization of Alcohols to Sulfonate Esters
The reaction of alcohols with TPSCl to yield sulfonate esters follows a similar mechanistic pathway.[7] However, alcohols are generally less nucleophilic than amines, and thus the reaction often requires a catalyst, such as 4-(dimethylamino)pyridine (DMAP), to proceed at a reasonable rate, especially with sterically hindered alcohols.[8][9] DMAP functions as a potent nucleophilic catalyst by first reacting with TPSCl to form a highly reactive N-sulfonylpyridinium salt. This intermediate is then readily attacked by the alcohol, regenerating the DMAP catalyst in the process.
Caption: DMAP-catalyzed mechanism for the sulfonylation of an alcohol with TPSCl.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific substrate. All reactions should be performed in a well-ventilated fume hood using anhydrous solvents and reagents.
General Experimental Workflow
Caption: General workflow for TPSCl derivatization reactions.
Protocol 1: Derivatization of a Primary Amine (Benzylamine)
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add benzylamine (1.0 equiv.) and anhydrous dichloromethane (DCM, ~0.1 M). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (Et₃N, 1.5 equiv.) or pyridine (1.5 equiv.) to the solution and stir for 5 minutes.
-
TPSCl Addition: Dissolve TPSCl (1.1 equiv.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, and separate the organic layer. Wash the organic layer successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Derivatization of a Secondary Amine (N-methylbenzylamine)
-
Reaction Setup: Follow the same setup as for the primary amine, using N-methylbenzylamine (1.0 equiv.) in anhydrous DCM or tetrahydrofuran (THF).
-
Base Addition: Add triethylamine (2.0 equiv.) or pyridine (2.0 equiv.).
-
TPSCl Addition: Add a solution of TPSCl (1.2 equiv.) in anhydrous DCM dropwise at 0 °C.
-
Reaction: Due to the increased steric hindrance of the secondary amine, a longer reaction time (6-12 hours) or gentle heating (e.g., 40 °C) may be required. Monitor closely by TLC.
-
Work-up and Purification: Follow the same procedure as for the primary amine.
Protocol 3: Derivatization of a Primary Alcohol (Benzyl Alcohol)
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add benzyl alcohol (1.0 equiv.), anhydrous DCM (~0.1 M), and DMAP (0.1 equiv.).
-
Base Addition: Add pyridine (2.0 equiv.) and stir until all solids dissolve. Cool the mixture to 0 °C.
-
TPSCl Addition: Add solid TPSCl (1.2 equiv.) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Work-up and Purification: Follow the same work-up and purification procedure as for the primary amine.
Protocol 4: Derivatization of a Sterically Hindered Secondary Alcohol ((-)-Menthol)
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add (-)-menthol (1.0 equiv.), DMAP (0.2 equiv.), and anhydrous pyridine as the solvent (~0.2 M).
-
TPSCl Addition: Add TPSCl (1.5 equiv.) portion-wise at room temperature.
-
Reaction: Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. The higher temperature and excess reagents are necessary to overcome the significant steric hindrance.
-
Work-up: Cool the reaction to room temperature and pour it into ice-cold 1 M HCl. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with saturated aqueous NaHCO₃ and brine. Dry over anhydrous Na₂SO₄, filter, concentrate, and purify by flash column chromatography.
Comparative Data and Reaction Parameters
| Substrate Class | Model Substrate | Relative Reactivity | Typical Base / Catalyst | TPSCl (equiv.) | Temp. | Time (h) | Expected Yield |
| Primary Amine | Benzylamine | High | Et₃N or Pyridine | 1.1 | 0 °C to RT | 2 - 4 | >90% |
| Secondary Amine | N-methylbenzylamine | Moderate | Et₃N or Pyridine | 1.2 | RT to 40 °C | 6 - 12 | 70-85% |
| Primary Alcohol | Benzyl alcohol | Moderate | Pyridine / DMAP | 1.2 | 0 °C to RT | 4 - 8 | 80-95% |
| Sec. Alcohol (Hindered) | (-)-Menthol | Low | Pyridine / DMAP | 1.5 | 50 - 60 °C | 12 - 24 | 60-75% |
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Insufficiently reactive substrate (steric hindrance).2. Reagents (especially TPSCl) degraded by moisture.3. Inadequate base or catalyst.4. Low reaction temperature or short reaction time. | 1. Increase reaction temperature and/or time. Increase equivalents of TPSCl.2. Use freshly opened or purified TPSCl. Ensure all glassware and solvents are anhydrous.3. For alcohols, increase the amount of DMAP (up to 1 equiv.). For amines, use a stronger non-nucleophilic base.4. See solution #1. |
| Formation of Side Products | 1. For alcohols, elimination to form an alkene (if a suitable proton is available).2. Reaction with solvent (e.g., if using an alcohol as solvent).3. Di-sulfonylation of primary amines (less common with bulky TPSCl). | 1. Use milder conditions (lower temperature, less forcing base).2. Use an inert, aprotic solvent like DCM, THF, or acetonitrile.3. Use a slight excess of the amine relative to TPSCl. |
| Difficult Purification | 1. Excess TPSCl hydrolyzing to triisopropylbenzenesulfonic acid.2. Polar byproducts from the base (e.g., pyridinium salts). | 1. After quenching with water, perform a basic wash (sat. NaHCO₃) to remove the sulfonic acid into the aqueous layer.2. Ensure thorough aqueous washes (water, dilute acid, brine) to remove base-related impurities before chromatography. |
Conclusion
2,4,6-Triisopropylbenzenesulfonyl chloride is a powerful reagent for the derivatization and protection of amines and alcohols. Its pronounced steric bulk provides a unique selectivity profile, favoring reactions with less hindered substrates. While reaction conditions may need to be more forcing compared to less hindered sulfonyl chlorides, the resulting TPS-protected compounds offer enhanced stability. By understanding the underlying mechanistic principles and carefully selecting reaction parameters as outlined in this guide, researchers can effectively leverage TPSCl to achieve their synthetic goals in the development of complex molecules.
References
-
Noor, T., et al. (2025). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. EXCLI Journal.[10]
-
Alonso, E., Ramón, D. J., & Yus, M. (1997). The reaction of different protected alcohols, amines and amides with lithium and a catalytic amount of naphthalene in THF at low temperature leads to their deprotection under very mild reaction conditions, the process being in many cases chemoselective. Tetrahedron, 53, 14355-14368.[3]
-
Chad's Prep. (2021, January 22). 12.6 Substitution Reactions of Alcohols [Video]. YouTube.[1]
-
Chemistry LibreTexts. (2024, September 22). 17.6: Reactions of Alcohols.[7]
-
Geldeard, L.J. (2009). Fundamental studies on 2,4,6-trichlorophenyl sulfonate esters. Doctoral thesis, UCL (University College London).[11]
-
Ishikawa, T. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities, 26(1), 55-59.[8]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.[9]
-
Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides.[3]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers.[12]
-
ResearchGate. (2022, December 20). How we can selectively do the sulponation(tosylation) of the primary alcohol in presence of secondary alcohols using tosyl chloride?[2]
-
Sakakura, A., et al. (2007). Widely useful DMAP-catalyzed esterification under auxiliary base- and solvent-free conditions. Organic Letters, 9(26), 5437-5440.[13]
-
UCL Discovery. (2023, February 25). Chemical Engineering Journal.[14]
-
chemrevise. (n.d.). 6.10 Amines.[6]
-
BenchChem. (2025). Overcoming common challenges in the synthesis of sulfonamide derivatives.[4]
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- 4. benchchem.com [benchchem.com]
- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
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- 8. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 9. Steglich Esterification [organic-chemistry.org]
- 10. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses | EXCLI Journal [excli.de]
- 11. Fundamental studies on 2,4,6-trichlorophenyl sulfonate esters - UCL Discovery [discovery.ucl.ac.uk]
- 12. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 13. Widely useful DMAP-catalyzed esterification under auxiliary base- and solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Application Notes & Protocols: 2,4,6-Trichlorophenylsulfonyl Chloride (TPSCl) as a High-Efficacy Condensing Agent in Complex Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Need for Potent Activation in Modern Synthesis
In the landscape of organic synthesis, the formation of ester and amide bonds remains a foundational yet often challenging task. While numerous methods exist, the synthesis of complex molecules, particularly those involving sterically hindered substrates, acid-sensitive functional groups, or challenging macrocyclizations, demands reagents that offer high reactivity under mild conditions. 2,4,6-Trichlorophenylsulfonyl chloride (TPSCl), alongside its sterically hindered analogues like 2,4,6-triisopropylbenzenesulfonyl chloride, has emerged as a powerful and highly selective condensing agent.[1][2]
Initially pioneered for the construction of internucleotide bonds in oligonucleotide synthesis, the application of aryl sulfonyl chlorides has expanded significantly.[1][3] They serve as exceptional activators for carboxylic acids, enabling efficient coupling with a broad range of nucleophiles. This guide provides an in-depth exploration of the mechanistic underpinnings of TPSCl-mediated condensations and delivers detailed, field-proven protocols for its application in esterification, amidation, and macrolactonization.
Mechanism of Action: The Sulfonic-Carboxylic Mixed Anhydride Pathway
The efficacy of TPSCl as a condensing agent lies in its ability to convert a relatively unreactive carboxylic acid into a highly electrophilic intermediate. The reaction proceeds through the formation of a mixed sulfonic-carboxylic anhydride.
Causality of Activation:
-
Initial Reaction: The carboxylic acid, typically in the presence of a non-nucleophilic base such as pyridine or triethylamine, attacks the highly electrophilic sulfur atom of TPSCl.
-
Intermediate Formation: This attack displaces the chloride ion, forming a highly reactive mixed anhydride. The three electron-withdrawing chlorine atoms on the phenyl ring of TPSCl significantly increase the electrophilicity of the sulfonyl group, facilitating this step.
-
Nucleophilic Attack: The desired nucleophile (an alcohol for esterification or an amine for amidation) then attacks the activated carbonyl carbon of the mixed anhydride. The arylsulfonate group is an excellent leaving group, ensuring the reaction proceeds efficiently.
-
Product Formation: The tetrahedral intermediate collapses to form the final ester or amide bond, releasing the 2,4,6-trichlorophenylsulfonate anion, which is subsequently protonated by the conjugate acid of the base used.
This mechanism avoids the harsh conditions of methods like Fischer esterification and the need to pre-form highly sensitive acid chlorides.[4][5]
Caption: Mechanism of TPSCl-Mediated Condensation.
Application Protocols
Esterification of Sterically Hindered Substrates
TPSCl is particularly effective for the esterification of sterically demanding alcohols or carboxylic acids where other methods may result in low yields or require harsh, high-temperature conditions. The high reactivity of the mixed anhydride intermediate overcomes the steric barriers to nucleophilic attack.
Experimental Protocol: Synthesis of tert-Butyl Benzoate
This protocol describes the esterification of benzoic acid with a sterically hindered alcohol, tert-butanol.
-
Reagent Preparation:
-
In a flame-dried, 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve benzoic acid (1.22 g, 10 mmol, 1.0 equiv.) and 4-(dimethylamino)pyridine (DMAP) (122 mg, 1 mmol, 0.1 equiv.) in 40 mL of anhydrous dichloromethane (DCM).
-
Add tert-butanol (1.11 g, 15 mmol, 1.5 equiv.) to the solution.
-
Stir the mixture at room temperature until all solids have dissolved.
-
-
Reaction Execution:
-
Cool the flask to 0 °C using an ice-water bath.
-
Add 2,4,6-trichlorophenylsulfonyl chloride (TPSCl) (3.36 g, 12 mmol, 1.2 equiv.) portion-wise over 5 minutes. Self-Validation: The reaction mixture may become slightly cloudy as the sulfonate salt precipitates.
-
Add triethylamine (TEA) (2.1 mL, 15 mmol, 1.5 equiv.) dropwise.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) mobile phase until the starting benzoic acid spot is consumed.
-
Upon completion, quench the reaction by adding 20 mL of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash with 1 M HCl (20 mL), followed by brine (20 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 1-5% ethyl acetate in hexane to afford the pure tert-butyl benzoate.
-
Caption: General Esterification Experimental Workflow.
Amide Bond Formation
The formation of amide bonds is central to peptide chemistry and the synthesis of countless pharmaceuticals.[6] TPSCl provides a reliable method for coupling carboxylic acids with both primary and secondary amines, including less nucleophilic anilines, under mild conditions that help preserve stereochemical integrity.[7][8]
Experimental Protocol: Synthesis of N-benzylbenzamide
-
Reagent Preparation:
-
In a dry 50 mL flask under N₂, dissolve benzoic acid (610 mg, 5 mmol, 1.0 equiv.) in 20 mL of anhydrous tetrahydrofuran (THF).
-
Add pyridine (808 µL, 10 mmol, 2.0 equiv.). Stir for 5 minutes.
-
-
Activation:
-
Cool the solution to 0 °C.
-
Add TPSCl (1.68 g, 6 mmol, 1.2 equiv.) in a single portion.
-
Stir the mixture at 0 °C for 30 minutes. Self-Validation: A white precipitate of pyridinium hydrochloride and pyridinium 2,4,6-trichlorophenylsulfonate will form, indicating successful activation.
-
-
Coupling:
-
In a separate flask, dissolve benzylamine (546 µL, 5 mmol, 1.0 equiv.) in 5 mL of anhydrous THF.
-
Add the benzylamine solution dropwise to the activated carboxylic acid mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
-
Work-up and Purification:
-
Monitor the reaction by TLC (hexane:ethyl acetate 7:3).
-
Once complete, remove the THF under reduced pressure.
-
Redissolve the residue in ethyl acetate (50 mL) and wash sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over MgSO₄, filter, and evaporate the solvent.
-
Recrystallize the crude solid from an ethanol/water mixture to yield pure N-benzylbenzamide.
-
Table 1: Representative Yields for TPSCl-Mediated Amidation
| Carboxylic Acid | Amine | Base | Solvent | Time (h) | Yield (%) |
| Benzoic Acid | Benzylamine | Pyridine | THF | 4 | ~95 |
| Acetic Acid | Aniline | Pyridine | DCM | 6 | ~88 |
| Boc-Pro-OH | Gly-OMe·HCl | TEA | DMF | 12 | ~92 |
| Phenylacetic Acid | Morpholine | TEA | DCM | 5 | ~97 |
Note: Yields are illustrative and may vary based on specific substrate and reaction scale.
Macrolactonization
Intramolecular esterification to form macrolactones is entropically disfavored and often plagued by competing intermolecular polymerization. Powerful condensing agents like TPSCl, when used under high-dilution conditions, can effectively promote the desired cyclization. This approach is analogous to the well-established Yamaguchi esterification.[9]
Protocol Considerations for Macrolactonization:
-
High Dilution: The key to success is maintaining a very low concentration of the starting hydroxy acid to favor the intramolecular reaction. This is typically achieved by the slow, syringe-pump addition of the substrate into the reaction vessel containing the condensing agent.
-
Solvent: A non-polar, aprotic solvent like toluene is often preferred to promote the aggregation of the polar transition state, further encouraging cyclization.
-
Base: A hindered, non-nucleophilic base like 2,6-lutidine or proton sponge can be beneficial.
General Protocol Outline:
-
Charge a large flask with anhydrous toluene and the base (e.g., TEA, ~4.0 equiv.).
-
Add TPSCl (~1.5 equiv.) and DMAP (~1.5 equiv.) to the stirring solvent.
-
Heat the mixture to a moderate temperature (e.g., 80 °C).
-
Using a syringe pump, add a solution of the seco-acid (hydroxy acid, 1.0 equiv.) in anhydrous toluene over a period of 8-12 hours.
-
After the addition is complete, stir the reaction for an additional 2-4 hours.
-
Work up the reaction by cooling, filtering the salts, and performing standard aqueous washes.
-
Purify the macrolactone via column chromatography.
Safety and Handling
-
Hazard Profile: 2,4,6-Trichlorophenylsulfonyl chloride is a corrosive solid and a lachrymator. It is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[10]
-
Handling: Always handle TPSCl in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is often insufficient; use butyl rubber or laminate gloves for extended handling), and safety goggles with a face shield.[11]
-
Moisture Sensitivity: As an acid chloride, TPSCl reacts with moisture. Store it in a tightly sealed container in a desiccator, away from water and alcohols.
-
Quenching: Unused reagent can be quenched carefully by slow addition to a stirred, cold solution of sodium bicarbonate.
References
- Exploring the unique properties and diversified applications of TPS-Cl. (2024). Vertex AI Search.
- One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Publishing.
- How to apply and prepare 2,4,6-Triisopropylbenzenesulfonyl chloride? Guidechem.
- 2,4,6-Trichlorobenzenesulfonyl chloride 96 51527-73-2. Sigma-Aldrich.
- Fundamental Studies on 2,4,6- Trichlorophenyl Sulfon
- A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride. (2018). PMC - NIH.
- 2,4,6-Triisopropylbenzenesulfonyl chloride. Chem-Impex.
- Safety D
- SAFETY D
- Simple, Mild, and Practical Esterification, Thioesterification, and Amide Formation Utilizing p‐Toluenesulfonyl Chloride and N‐Methylimidazole. (2025).
- SAFETY D
- SAFETY D
- Modern Macrolactoniz
- Acid to Ester - Common Conditions. Organic Chemistry Portal.
- Condensing Agents. TCI Chemicals.
- Strategies for Peptide Synthesis: An Overview. CDN.
- Application Notes and Protocols: Amide Synthesis Using 6-Nitropyridine-2-carbonyl chloride. Benchchem.
- An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Der Pharma Chemica.
Sources
- 1. Exploring the unique properties and diversified applications of TPS-Cl [en.highfine.com]
- 2. chemimpex.com [chemimpex.com]
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- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 7. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 10. 2,4,6-三氯苯磺酰氯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 11. westliberty.edu [westliberty.edu]
Application Note: Overcoming Steric Hindrance in Amide Bond Formation Using 2,4,6-Triisopropylbenzenesulfonyl Chloride
Introduction: The Challenge of Sterically Congested Amide Bonds
The amide bond is a cornerstone of modern chemistry, forming the backbone of peptides and proteins and serving as a critical functional group in a vast array of pharmaceuticals, natural products, and advanced materials.[1][2] Consequently, the formation of amides via the condensation of carboxylic acids and amines is one of the most frequently performed reactions in drug discovery and development.[3]
While numerous coupling reagents and protocols exist, a significant and persistent challenge arises when one or both coupling partners are sterically hindered.[1][4][5] Bulky substituents adjacent to the reacting centers can dramatically slow the rate of reaction, leading to low yields, the need for harsh conditions, or complete reaction failure with standard methods like those using carbodiimides (DCC, EDC) or even some onium salts.[6][7][8] This limitation can create significant bottlenecks in the synthesis of complex molecules.
To address this long-standing synthetic hurdle, highly reactive activating agents are required.[1][5] 2,4,6-Triisopropylbenzenesulfonyl chloride (TrisCl or TPSCl), a sterically hindered sulfonyl chloride itself, has emerged as a powerful and highly effective condensing agent for precisely these challenging transformations.[9][10] Its unique structure, featuring three bulky isopropyl groups, provides a unique combination of high reactivity and selectivity, enabling the efficient synthesis of exceptionally hindered amides.[9]
Mechanism of Action: Activation via a Mixed Sulfonic Anhydride
The efficacy of TrisCl lies in its ability to convert the carboxylic acid into a highly activated intermediate. The reaction proceeds through the formation of a mixed sulfonic-carboxylic anhydride.
The proposed mechanism is as follows:
-
Activation of the Carboxylic Acid: In the presence of a non-nucleophilic base such as pyridine or N,N-diisopropylethylamine (DIPEA), the carboxylic acid reacts with 2,4,6-triisopropylbenzenesulfonyl chloride.
-
Formation of the Mixed Anhydride: This reaction forms a highly reactive mixed sulfonic-carboxylic anhydride intermediate. The 2,4,6-triisopropylbenzenesulfonate moiety is an excellent leaving group, rendering the carbonyl carbon of the original acid highly electrophilic.
-
Nucleophilic Attack by the Hindered Amine: The hindered amine, acting as a nucleophile, attacks this activated carbonyl carbon. The extreme steric bulk of the triisopropylphenyl group serves a dual purpose: it prevents competitive nucleophilic attack at the sulfur atom (minimizing sulfonamide formation) and directs the amine to the desired carbonyl center.[9][10]
-
Amide Formation: The tetrahedral intermediate collapses, expelling the stable 2,4,6-triisopropylbenzenesulfonate anion and forming the desired, sterically congested amide bond.
Caption: Proposed mechanism for TrisCl-mediated amidation.
Core Advantages of the TrisCl Protocol
| Feature | Advantage | Rationale |
| High Efficacy | Enables the formation of amide bonds between highly hindered substrates where other methods fail.[6][7] | The formation of the highly reactive mixed anhydride intermediate provides a powerful driving force for the reaction, overcoming the steric barrier. |
| Excellent Selectivity | Minimizes the formation of the undesired sulfonamide byproduct (R'-NH-SO₂-Tris). | The significant steric shielding provided by the ortho-isopropyl groups on the TrisCl reagent sterically disfavors the approach of the amine to the sulfur atom.[9][10] |
| Broad Substrate Scope | Effective for a wide range of challenging substrates, including α,α-disubstituted amino acids and ortho-substituted anilines. | Its utility has been demonstrated in various contexts, including complex natural product synthesis and peptide chemistry involving hindered residues.[11] |
| Versatility | Functions as a powerful condensing agent beyond amidation, notably in oligonucleotide and phospholipid synthesis.[9][12][13][14] | The principle of activating a hydroxyl group (from a phosphate or alcohol) to facilitate condensation is broadly applicable. |
Comparative Analysis with Other Coupling Reagents
While numerous coupling reagents are available, their performance dwindles significantly with increasing steric hindrance.[8][15]
| Reagent Class | Example(s) | Performance with Hindered Substrates | Key Limitations |
| Carbodiimides | DCC, EDC | Generally poor to fair; often results in low conversion or requires harsh conditions and excess reagents.[16][17] | High risk of racemization for chiral acids; formation of insoluble urea byproducts (DCC). |
| Onium Salts (Uronium/Phosphonium) | HATU, HBTU, PyBOP | Good to excellent for moderately hindered systems, but can fail with exceptionally bulky substrates.[3] | Can be expensive; uronium salts carry a risk of guanidinylation side reactions. |
| Acyl Halides | Acyl Fluorides | Can be very effective as the small size of fluorine minimizes steric clash in the intermediate.[6][18] | Requires a separate step to generate the acyl halide, which may use harsh reagents (e.g., SOCl₂, DAST). |
| Sulfonyl Chlorides | TrisCl | Excellent; specifically designed for overcoming severe steric hindrance. | Primarily a specialized reagent for difficult couplings; byproduct removal requires careful workup. |
Detailed Experimental Protocol
This protocol provides a general methodology for the condensation of a sterically hindered carboxylic acid and a hindered amine. Optimization of stoichiometry, temperature, and reaction time may be required for specific substrates.
Caption: General experimental workflow for TrisCl coupling.
A. Reagents and Materials
-
Sterically hindered carboxylic acid
-
Sterically hindered amine
-
2,4,6-Triisopropylbenzenesulfonyl chloride (TrisCl), 97% or higher
-
Anhydrous Pyridine (or N,N-Diisopropylethylamine, DIPEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Standard laboratory glassware, magnetic stirrer, ice bath, and inert atmosphere setup (N₂ or Ar)
B. Step-by-Step Procedure
-
Reaction Setup: To a dry, oven-flamed round-bottom flask under an inert atmosphere, add the sterically hindered carboxylic acid (1.0 eq).
-
Solvent and Base Addition: Dissolve the acid in anhydrous DCM (or DMF for less soluble substrates) to a concentration of 0.1-0.2 M. Add anhydrous pyridine (2.0-3.0 eq).
-
Activation: Cool the resulting solution to 0 °C in an ice bath. Add 2,4,6-triisopropylbenzenesulfonyl chloride (1.1-1.3 eq) portion-wise over 5 minutes. Stir the mixture at 0 °C for a pre-activation period of 30-60 minutes. The solution may become cloudy.
-
Amine Addition: Add the sterically hindered amine (1.0-1.2 eq), either neat or as a solution in the reaction solvent, dropwise to the cold reaction mixture.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. Gentle heating (e.g., 40 °C) may be required for extremely challenging couplings.
-
Workup:
-
Quench the reaction by adding water.
-
Dilute the mixture with additional DCM.
-
Transfer to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ (to remove unreacted acid and the sulfonic acid byproduct), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent in vacuo.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the pure hindered amide.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Degraded Reagent: TrisCl is moisture-sensitive and can hydrolyze.[14]Incomplete Activation: Insufficient pre-activation time or base.Extreme Steric Hindrance: Reaction may require more forcing conditions. | Use a fresh bottle of TrisCl or one stored properly in a desiccator.Increase the pre-activation time at 0 °C to 1-2 hours.Increase the reaction temperature to 40-50 °C after amine addition and prolong the reaction time. |
| Significant Sulfonamide Byproduct Formation | Incorrect Order of Addition: Amine was added before or simultaneously with TrisCl.Reactive Amine: The amine is significantly more reactive than the carboxylic acid. | Strictly adhere to the pre-activation protocol. Ensure the carboxylic acid and TrisCl have reacted before adding the amine.This is rare with TrisCl due to sterics, but if observed, ensure slow, dropwise addition of the amine at 0 °C. |
| Difficult Purification | Acidic Byproduct: The 2,4,6-triisopropylbenzenesulfonic acid byproduct was not fully removed during workup. | Ensure a thorough wash with saturated NaHCO₃ solution during the aqueous workup. Perform multiple extractions if necessary. The byproduct is highly water-soluble as its salt. |
| Racemization of Chiral Carboxylic Acids | Excessive Base or Heat: Strong bases and high temperatures can promote epimerization at the α-carbon. | Use the minimum necessary amount of a weaker base like N-methylmorpholine (NMM) instead of DIPEA or pyridine.[8]Avoid excessive heating; run the reaction at the lowest temperature that provides a reasonable rate. |
Conclusion
The synthesis of sterically hindered amides represents a formidable challenge in organic chemistry. 2,4,6-Triisopropylbenzenesulfonyl chloride provides a robust and reliable solution, operating through a highly activated mixed sulfonic-carboxylic anhydride intermediate. Its sterically demanding framework enhances selectivity and minimizes common side reactions, making it an indispensable tool for medicinal chemists and synthetic researchers. By following the detailed protocols and troubleshooting guidance provided, professionals in drug development can effectively overcome steric barriers to access novel and complex molecular architectures that would be otherwise inaccessible with conventional coupling methods.
References
-
Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252-257. Available at: [Link]
-
Lama, A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 94. Available at: [Link]
-
CHIMIA. (n.d.). View of The Synthesis of Sterically Hindered Amides. Retrieved from: [Link]
-
Hudson, P., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4357–4369. Available at: [Link]
-
Talele, T. T. (2016). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 59(19), 8712–8756. Available at: [Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11498-11503. Available at: [Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11498-11503. Available at: [Link]
-
Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. ResearchGate. Available at: [Link]
-
Corless, V. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. RSC Publishing. Available at: [Link]
-
MySkinRecipes. (n.d.). 2,4,6-Triisopropylbenzenesulfonyl chloride. Retrieved from: [Link]
-
OC hem Videos. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. YouTube. Available at: [Link]
-
CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review. Retrieved from: [Link]
-
David, W. C. H. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from: [Link]
-
Wipf, P., & Venkatraman, S. (1996). Comparative study of methods to couple hindered peptides. Peptide Science, 40(2), 147-156. Available at: [Link]
-
ResearchGate. (n.d.). Structural study of 2,4,6-triisopropylbenzenesulfonyl chloride. Retrieved from: [Link]
-
ResearchGate. (n.d.). One-Step Coupling of Tris(hydroxymethyl)aminomethane to Aliphatic and Aromatic Carboxylic Acids. Retrieved from: [Link]
-
ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from: [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from: [Link]
-
Gsrs. (n.d.). 2,4,6-TRIISOPROPYLBENZENESULFONYL CHLORIDE. Retrieved from: [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from: [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from: [Link]
-
AxisPharm. (2024). Amide coupling Protocol for Amino PEG. Retrieved from: [Link]
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- 2. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. growingscience.com [growingscience.com]
- 4. View of The Synthesis of Sterically Hindered Amides [chimia.ch]
- 5. researchgate.net [researchgate.net]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. 2,4,6-Triisopropylbenzenesulfonyl chloride | 6553-96-4 | Benchchem [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lifechempharma.com [lifechempharma.com]
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- 14. 2,4,6-Triisopropylbenzenesulfonyl chloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 15. researchgate.net [researchgate.net]
- 16. hepatochem.com [hepatochem.com]
- 17. peptide.com [peptide.com]
- 18. blogs.rsc.org [blogs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: 2,4,6-Triisopropylbenzenesulfonyl Chloride (TPS-Cl)
Welcome to the technical support center for 2,4,6-Triisopropylbenzenesulfonyl Chloride (TPS-Cl). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and potential pitfalls of using this versatile reagent. TPS-Cl is a highly effective condensing and sulfonylating agent, prized for its steric bulk which often enhances selectivity.[1] However, like any reactive chemical, its use can be accompanied by side reactions that may complicate synthesis and purification. This document, presented in a question-and-answer format, provides in-depth troubleshooting advice and practical protocols to help you mitigate these challenges and optimize your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs) & General Troubleshooting
This section addresses the most common issues encountered when working with TPS-Cl across various applications.
Q1: My reaction yield is significantly lower than expected. What are the most common culprits?
A1: Low yields in TPS-Cl mediated reactions typically stem from three primary sources: reagent purity, moisture contamination, and suboptimal reaction conditions.
-
Moisture Contamination: TPS-Cl is highly sensitive to moisture and will readily hydrolyze to the corresponding 2,4,6-triisopropylbenzenesulfonic acid.[2][3] This not only consumes the reagent but the resulting sulfonic acid can also complicate the reaction and purification.
-
Reagent Purity: The quality of your TPS-Cl is paramount. Impurities, often the aforementioned sulfonic acid from gradual hydrolysis during storage, can be present in the starting material.[1]
-
Suboptimal Conditions: Incorrect stoichiometry, temperature, or choice of solvent can lead to incomplete reactions or favor side pathways. For instance, in oligonucleotide synthesis, a 1.2–1.5 molar excess of TPS-Cl is recommended to ensure complete activation, while temperatures of 0–4°C can minimize the decomposition of sensitive intermediates.[1]
Troubleshooting Workflow: Diagnosing Low Yields
Below is a systematic workflow to diagnose the cause of low yields in your TPS-Cl reaction.
Caption: A decision tree for troubleshooting low yields.
Q2: I have a persistent, water-soluble byproduct. How can I identify and remove it?
A2: The most common water-soluble byproduct is 2,4,6-triisopropylbenzenesulfonic acid, the result of TPS-Cl hydrolysis. It can be easily removed during aqueous workup.
Protocol: Removal of Sulfonic Acid Byproduct
-
Reaction Quench: Upon completion, cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4] The basic wash will deprotonate the acidic sulfonic acid, forming its sodium salt, which is highly soluble in the aqueous layer. Repeat the wash 2-3 times.
-
Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[4]
Part 2: Side Reactions in Specific Applications
Application Spotlight: Oligonucleotide Synthesis
TPS-Cl is a cornerstone condensing agent for forming internucleotide linkages in the phosphotriester method.[1][5] Its bulky nature minimizes undesired side reactions, but issues can still arise.[1]
Q3: During oligonucleotide synthesis, I observe a significant byproduct corresponding to the sulfonated 5'-hydroxyl nucleoside. Why does this happen and how can I prevent it?
A3: This is a classic competing reaction. While TPS-Cl is intended to activate the phosphodiester, it can also react with the free 5'-hydroxyl group of the nucleoside to form a sterically hindered sulfonate ester. The bulky isopropyl groups on TPS-Cl significantly reduce the rate of this side reaction compared to less hindered reagents like mesitylenesulfonyl chloride (MsCl), but it is not entirely eliminated.[1][6]
Mechanism: Desired vs. Undesired Reaction Pathways
Caption: Competing reaction pathways in oligonucleotide synthesis.
Mitigation Strategies:
-
Controlled Stoichiometry: Use the minimum effective excess of TPS-Cl (typically 1.2-1.5 equivalents) to avoid having a large concentration of unreacted reagent available to sulfonylate the hydroxyl group.[1]
-
Temperature Control: Perform the reaction at lower temperatures (0–4 °C) to slow the rate of the competing sulfonylation reaction, which often has a higher activation energy than the desired phosphate activation.[1]
-
Choice of Base/Solvent: Using pyridine or acetonitrile as a solvent can improve solubility and reaction kinetics, potentially favoring the desired pathway.[1]
| Reagent | Key Feature | Propensity for 5'-Sulfonylation | Reference |
| TPS-Cl | High steric hindrance | Low | [1][6] |
| MsCl | Lower steric hindrance | Higher | [1] |
| NsCl | High electrophilicity | Prone to over-activation | [1] |
| Caption: Comparison of common sulfonyl chlorides in oligonucleotide synthesis. |
Application Spotlight: Esterification and Amidation
TPS-Cl can be used as a condensing agent to facilitate the formation of esters and amides from carboxylic acids and alcohols/amines, respectively. The reaction proceeds through the activation of the carboxylic acid.
Q4: I am attempting an esterification and see formation of a symmetrical anhydride of my carboxylic acid. What is causing this?
A4: The formation of a symmetrical anhydride is a common side reaction when using activating agents like TPS-Cl. After the initial reaction of TPS-Cl with a molecule of your carboxylic acid to form a reactive mixed sulfonic-carboxylic anhydride, this intermediate can be attacked by a second molecule of the carboxylic acid instead of the intended alcohol nucleophile. This is more likely to occur if the alcohol is sterically hindered or a poor nucleophile, or if the concentration of the carboxylic acid is high.
To minimize symmetrical anhydride formation:
-
Order of Addition: Add the TPS-Cl to a solution of the carboxylic acid and the alcohol. Alternatively, add a solution of the carboxylic acid to a mixture of the alcohol and TPS-Cl. Avoid having a high concentration of the activated acid intermediate in the absence of the alcohol.
-
Use of Catalysts: Including a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can facilitate the direct attack of the alcohol on the activated intermediate, outcompeting the carboxylic acid.[4]
-
Temperature Control: Lowering the reaction temperature can sometimes favor the desired pathway.
Q5: My amidation reaction with a primary amine is sluggish and gives a poor yield. Why?
A5: The Hinsberg reaction principle is relevant here. TPS-Cl reacts with primary and secondary amines to form sulfonamides.[7][8] If you are not carefully controlling your reaction conditions, the TPS-Cl can react directly with your amine nucleophile, consuming it and preventing it from participating in the desired amidation reaction.
Furthermore, the activation of the carboxylic acid with TPS-Cl generates HCl as a byproduct (in the form of pyridinium hydrochloride if pyridine is used as a base). This acid can protonate your amine, converting it into its non-nucleophilic ammonium salt, effectively halting the reaction.[9]
Protocol: Optimized Amidation Using TPS-Cl
This protocol is designed to minimize side reactions by pre-activating the carboxylic acid before introducing the amine.
-
Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and DMAP (0.1 eq) in anhydrous dichloromethane (DCM) or chloroform.[4]
-
Activation: Cool the solution to 0 °C. Add a solution of TPS-Cl (1.2 eq) in anhydrous DCM dropwise over 15 minutes. Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the activated intermediate.
-
Amine Addition: In a separate flask, dissolve the amine (1.1 eq) and a non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM. The base is crucial to neutralize the generated HCl and ensure the amine remains in its free, nucleophilic form.[4]
-
Coupling: Slowly add the amine/base solution to the activated carboxylic acid mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with water, and perform a standard aqueous workup as described in A2 . Purify the crude product by flash column chromatography or recrystallization.[10]
Part 3: Reagent Handling and Stability
Q6: How should I handle and store TPS-Cl to prevent degradation?
A6: Proper handling and storage are critical for maintaining the integrity of TPS-Cl.
-
Storage: Store TPS-Cl in a tightly sealed container in a cool, dry place, preferably in a desiccator, away from moisture and strong bases.[2]
-
Handling: Always handle TPS-Cl in a well-ventilated area or a fume hood.[2] Minimize its exposure to atmospheric moisture. When weighing and transferring the reagent, do so quickly and efficiently. For reactions requiring stringent anhydrous conditions, handle the reagent in a glovebox.
-
Incompatibilities: TPS-Cl is incompatible with moisture, strong oxidizing agents, and strong bases.[2] Contact with alkaline materials can be exothermic.
Q7: Can I purify my old bottle of TPS-Cl that may have partially hydrolyzed?
A7: Yes. If you suspect your TPS-Cl has degraded, it can be purified by recrystallization to remove the non-volatile sulfonic acid impurity.[1]
Protocol: Recrystallization of TPS-Cl
-
Dissolution: Dissolve the impure TPS-Cl in a minimal amount of a hot solvent like ethanol.
-
Crystallization: Slowly add water to the hot solution until it becomes cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate.
-
Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Drying: Wash the crystals with a small amount of cold water and then dry them thoroughly under a high vacuum in the presence of a desiccant (e.g., P₂O₅).
References
-
2,4,6-Triisopropylbenzenesulfonyl chloride | 6553-96-4 - Benchchem.
-
2,4,6-Triisopropylbenzenesulfonyl chloride(6553-96-4) - ChemicalBook.
-
An In-depth Technical Guide to the Core Reactions of 3-Isopropylbenzenesulfonyl Chloride - Benchchem.
-
2,4,6-TRIISOPROPYLBENZENESULPHONYL CHLORIDE - s d fine-chem limited.
-
Synthesis of Oligonucleotides Carrying Thiol Groups Using a Simple Reagent Derived from Threoninol - PMC - NIH.
-
2,4,6-Triisopropylbenzenesulfonyl Chloride | 6553-96-4 - TCI Chemicals.
-
2,4,6-triisopropylbenzenesulfonyl Chloride - lifechem pharma.
-
Steps for the purification of the crude products (A) Filter the final... - ResearchGate.
-
SAFETY DATA SHEET - Fisher Scientific.
-
Troubleshooting: My Reaction Failed: FAQ - Department of Chemistry : University of Rochester.
-
Cas 6553-96-4,2,4,6-Triisopropylbenzenesulfonyl chloride - LookChem.
-
Comprehensive Overview of 2,4,6-Triisopropylbenzenesulfonyl Chloride (CAS: 6553-96-4).
-
Protecting Agents - TCI Chemicals.
-
2,4,6-Triisopropylbenzenesulfonyl chloride 97 6553-96-4 - Sigma-Aldrich.
-
Glen Report 21.211 - TECHNICAL BRIEF – Synthesis of Long Oligonucleotides.
-
Structural study of 2,4,6-triisopropylbenzenesulfonyl chloride | Request PDF - ResearchGate.
-
Hinsberg reaction - Wikipedia.
-
20.6: Reactions of Amines - Chemistry LibreTexts.
-
Why did my amide syntesis does not work? - ResearchGate.
Sources
- 1. 2,4,6-Triisopropylbenzenesulfonyl chloride | 6553-96-4 | Benchchem [benchchem.com]
- 2. 2,4,6-Triisopropylbenzenesulfonyl chloride(6553-96-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. lifechempharma.com [lifechempharma.com]
- 4. 2,4,6-Triisopropylbenzenesulfonyl Chloride | 6553-96-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. 2,4,6-トリイソプロピルベンゼンスルホニルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Removal of 2,4,6-Triisopropylbenzenesulfonic Acid Byproduct
Welcome to the technical support center for the purification of compounds containing the 2,4,6-triisopropylbenzenesulfonic acid byproduct. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in removing this persistent impurity from their reaction mixtures. The formation of 2,4,6-triisopropylbenzenesulfonic acid is a common issue when using 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl) as a coupling or activating agent, particularly in nucleotide and peptide synthesis.[1][2][3] Its unique solubility profile often complicates standard purification procedures.
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve a highly pure final product.
Troubleshooting Guide
This section addresses specific issues you may encounter during the removal of the 2,4,6-triisopropylbenzenesulfonic acid byproduct.
Problem 1: My final product is an oil or sticky solid and will not crystallize.
Possible Cause: The most likely reason for this is the presence of residual 2,4,6-triisopropylbenzenesulfonic acid. This byproduct is often a waxy or oily solid at room temperature and can act as a "eutectic impurity," depressing the melting point of your product and inhibiting crystallization.
Solutions:
-
Aqueous Basic Wash: The sulfonic acid is a strong acid and can be converted to its more water-soluble salt by washing the organic layer with a mild basic solution.
-
Action: During your aqueous workup, wash the organic layer (e.g., ethyl acetate, DCM) two to three times with a saturated sodium bicarbonate (NaHCO₃) solution.[4] This deprotonates the sulfonic acid, forming the sodium sulfonate salt, which has significantly higher solubility in the aqueous phase.
-
Causality: The bulky triisopropyl groups limit the overall water solubility of the free acid, but its corresponding salt is much more polar and will preferentially partition into the aqueous layer.
-
-
Trituration with a Non-polar Solvent: If your desired product is a solid, trituration can be a highly effective method to remove the more soluble sulfonic acid byproduct.
-
Action: After removing the reaction solvent in vacuo, add a minimal amount of a cold, non-polar solvent in which your product has poor solubility, but the sulfonic acid byproduct is at least partially soluble (e.g., diethyl ether, hexanes, or a mixture). Stir the resulting slurry vigorously. The solid product can then be isolated by filtration, and the process can be repeated if necessary.
-
Causality: This technique exploits the differential solubility of the product and the impurity. The mechanical action of stirring helps to wash the impurity from the surface of your solid product.
-
Problem 2: I still see the byproduct in my NMR/LC-MS analysis after a standard aqueous workup.
Possible Cause: Due to the bulky, lipophilic triisopropyl groups, the sulfonic acid byproduct can have significant solubility in common organic solvents, making a simple aqueous extraction insufficient for complete removal.
Solutions:
-
Precipitation of the Byproduct as a Salt: In some cases, you can selectively precipitate the sulfonic acid byproduct from an organic solution.
-
Action: Dissolve the crude product in a suitable organic solvent. Add a base whose sulfonate salt is insoluble in that solvent. For example, adding a solution of calcium hydroxide can precipitate calcium sulfonate, which can then be removed by filtration.[5]
-
Causality: This method relies on the formation of an insoluble salt of the impurity, effectively removing it from the solution containing your desired compound.
-
-
Silica Gel Chromatography: While sometimes challenging due to the acidity of the byproduct, column chromatography is a reliable method for final purification.
-
Action: Use a well-packed silica gel column. The sulfonic acid is quite polar and will generally have a low Rf value. Start with a less polar eluent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity to elute your product, leaving the sulfonic acid on the column.
-
Pro-Tip: To prevent streaking of the acidic byproduct on the silica, you can add a small amount (0.1-1%) of a volatile acid like acetic acid or formic acid to the eluent system. This keeps the sulfonic acid protonated and can lead to better peak shape.
-
-
Reversed-Phase Chromatography (C18): For highly polar or water-soluble products, reversed-phase chromatography can be an excellent alternative.
-
Action: Use a C18 column with a mobile phase such as a water/acetonitrile or water/methanol gradient. The non-polar triisopropyl groups of the byproduct will cause it to be well-retained on the C18 stationary phase, often allowing for excellent separation from more polar products.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is 2,4,6-triisopropylbenzenesulfonic acid and why is it formed?
A1: 2,4,6-Triisopropylbenzenesulfonic acid is the hydrolysis product of 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl). TPSCl is a common and highly effective coupling agent used in the synthesis of esters, amides, and particularly phosphodiester bonds in oligonucleotide synthesis.[1][2][3] During the reaction, TPSCl activates a carboxylate or phosphate group, and in the process, it is converted into the sulfonic acid byproduct. The presence of moisture in the reaction can also lead to the direct hydrolysis of TPSCl to the sulfonic acid.
Q2: Why is this byproduct particularly difficult to remove?
A2: The difficulty arises from its amphiphilic nature. The molecule has a highly polar and acidic sulfonic acid group, which imparts some water solubility.[7][8] However, it also has three bulky and non-polar isopropyl groups on a benzene ring, which gives it significant solubility in many organic solvents like dichloromethane, ethyl acetate, and THF.[9] This dual solubility profile means it does not partition cleanly into either the aqueous or organic phase during a standard liquid-liquid extraction.
Q3: Can I prevent its formation in the first place?
A3: While you cannot prevent the formation of the sulfonic acid that results from the desired coupling reaction, you can minimize its formation from unwanted side reactions. Running your reaction under strictly anhydrous conditions (e.g., using dry solvents and an inert atmosphere of nitrogen or argon) will prevent the premature hydrolysis of your TPSCl reagent.[10] Using freshly purified TPSCl can also be beneficial, as older reagents may already contain some of the sulfonic acid byproduct.[1]
Q4: Are there alternative reagents to TPSCl that produce easier-to-remove byproducts?
A4: Yes, the choice of coupling agent is often a balance between reactivity and ease of purification. For some applications, reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used. The byproduct of DCC, dicyclohexylurea (DCU), is very insoluble in most organic solvents and can often be removed by simple filtration. The byproduct of EDC is water-soluble and can be easily removed with an aqueous wash. However, TPSCl is often chosen for its high reactivity, especially in sterically hindered systems.[3]
Data & Protocols
Solubility Profile of 2,4,6-Triisopropylbenzenesulfonic Acid
Understanding the solubility of the byproduct is key to designing an effective purification strategy. While comprehensive quantitative data is scarce, a qualitative understanding can be highly informative.
| Solvent | Solvent Type | Qualitative Solubility of Byproduct | Rationale for Purification |
| Water | Polar Protic | Sparingly Soluble (as acid), Soluble (as salt) | Exploit pH-dependent solubility in aqueous extractions. |
| Diethyl Ether | Non-polar | Moderately Soluble | Useful for trituration/precipitation of less soluble products. |
| Hexane/Heptane | Non-polar | Sparingly Soluble | Good for precipitating the desired product while washing away the byproduct. |
| Dichloromethane (DCM) | Polar Aprotic | Highly Soluble | Common reaction/extraction solvent; byproduct is difficult to remove from it. |
| Ethyl Acetate (EtOAc) | Polar Aprotic | Highly Soluble | Common reaction/extraction solvent; requires thorough washing. |
| Methanol/Ethanol | Polar Protic | Highly Soluble | Can be used for recrystallization if the desired product is much less soluble.[5] |
Detailed Protocol: Purification via Basic Extraction and Precipitation
This protocol is a robust, two-stage procedure for removing the sulfonic acid byproduct from a reaction mixture where the desired product has low polarity and is expected to be a solid.
Objective: To isolate a purified solid product free from 2,4,6-triisopropylbenzenesulfonic acid.
Materials:
-
Crude reaction mixture in an organic solvent (e.g., Ethyl Acetate or DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)[11]
-
Diethyl ether (cold, ~4°C)
-
Standard laboratory glassware (separatory funnel, flasks, filtration apparatus)
Step-by-Step Methodology:
-
Initial Quenching (if applicable): If the reaction is not self-quenching, cool the reaction mixture to 0°C and slowly add water to quench any remaining reactive species.
-
Solvent Transfer: Transfer the reaction mixture to a separatory funnel. If necessary, dilute with additional organic solvent (e.g., ethyl acetate) to ensure the product is fully dissolved and to reduce the viscosity.
-
Basic Aqueous Wash:
-
Add an equal volume of saturated NaHCO₃ solution to the separatory funnel.
-
Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any CO₂ gas that may form.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat this washing step two more times to ensure complete removal of the sulfonate salt.
-
-
Brine Wash: Wash the organic layer once with an equal volume of brine. This helps to break up any minor emulsions and removes the bulk of the dissolved water from the organic phase.[11]
-
Drying and Concentration:
-
Drain the organic layer into an Erlenmeyer flask.
-
Add a sufficient amount of anhydrous Na₂SO₄ or MgSO₄ to the flask. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure (rotary evaporator) to yield the crude solid.
-
-
Trituration/Precipitation:
-
Place the flask containing the crude solid in an ice bath.
-
Add a small volume of cold diethyl ether—just enough to form a slurry.
-
Using a spatula or glass rod, break up any clumps and stir the slurry vigorously for 10-15 minutes.
-
Isolate the purified solid product by vacuum filtration, washing the filter cake with a small amount of cold diethyl ether.
-
-
Final Drying: Dry the purified solid product under high vacuum to remove any residual solvent.
-
Purity Analysis: Confirm the absence of the 2,4,6-triisopropylbenzenesulfonic acid byproduct using an appropriate analytical technique (e.g., ¹H NMR, LC-MS).
Purification Workflow Diagram
The following diagram illustrates the decision-making process for selecting a purification strategy after a reaction involving TPSCl.
Sources
- 1. 2,4,6-Triisopropylbenzenesulfonyl chloride | 6553-96-4 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Exploring the unique properties and diversified applications of TPS-Cl [en.highfine.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. 2,4,6-Triisopropylbenzenesulfonic Acid [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. General procedures for the purification of Sulfonic acids and Sulfinic acids - Chempedia - LookChem [lookchem.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. chemimpex.com [chemimpex.com]
- 10. nbinno.com [nbinno.com]
- 11. chem.rochester.edu [chem.rochester.edu]
Technical Support Center: Troubleshooting Incomplete TPSCl Reactions
Welcome to the technical support center for 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl) mediated reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during their experiments, ensuring successful outcomes. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Q1: My TPSCl-mediated phosphorylation reaction is sluggish or not going to completion. What are the likely causes?
An incomplete reaction can be attributed to several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.
Possible Causes & Immediate Actions:
-
Reagent Quality:
-
TPSCl Purity and Stability: TPSCl can degrade over time, especially if exposed to moisture. Hydrolysis of TPSCl to 2,4,6-triisopropylbenzenesulfonic acid is a common issue. Always use a fresh, high-purity batch of TPSCl. Store it under anhydrous conditions in a desiccator.
-
Substrate and Nucleophile Purity: Impurities in your starting materials, such as the alcohol to be phosphorylated or the phosphate source, can inhibit the reaction. Ensure your substrates are pure and dry.
-
Solvent and Base Anhydrousness: The presence of water is detrimental as it will readily react with the highly electrophilic TPSCl, quenching it before it can activate the desired phosphate group. Use freshly distilled, anhydrous solvents (e.g., pyridine, dichloromethane, acetonitrile) and ensure your base is also dry.
-
-
Reaction Conditions:
-
Temperature: While many TPSCl reactions proceed well at room temperature, some may require cooling to 0°C to suppress side reactions, while others might need gentle heating to overcome activation energy barriers.[1][2] If your reaction is slow at room temperature, consider a modest increase in temperature (e.g., to 40°C) while monitoring for any degradation.
-
Stoichiometry: The molar ratio of reactants is critical.[3][4] An insufficient amount of TPSCl will lead to incomplete activation of the phosphate. A common starting point is to use a slight excess of TPSCl (1.1-1.5 equivalents) relative to the limiting reagent (either the alcohol or the phosphate source).
-
Concentration: Reactions that are too dilute may proceed slowly due to a reduced frequency of molecular collisions.[5] If you suspect this is an issue, you can increase the concentration of your reactants.
-
Q2: I am observing unexpected byproducts in my reaction mixture. What could they be?
The formation of byproducts is a common challenge. Identifying them is the first step to mitigating their formation.
Common Byproducts and Their Origin:
-
Symmetrical Pyrophosphates: In phosphorylation reactions, the activated phosphate intermediate can react with another phosphate molecule instead of the target alcohol, leading to the formation of a symmetrical pyrophosphate. This is more likely to occur if the concentration of the phosphate is high or if the alcohol is sterically hindered.
-
2,4,6-triisopropylbenzenesulfonic acid: This is the hydrolysis product of TPSCl. Its presence, often detectable by a change in pH, is a clear indicator of moisture contamination.
-
Chlorinated Substrate: Although less common than with reagents like tosyl chloride (TsCl), there is a possibility of the chloride from TPSCl acting as a nucleophile and displacing the activated hydroxyl group, leading to a chlorinated byproduct.
Q3: How do I choose the right base for my TPSCl reaction?
The choice of base is not merely to scavenge the HCl byproduct; it can also act as a nucleophilic catalyst, significantly influencing the reaction rate and outcome.
| Base | Mechanism of Action | Advantages | Considerations |
| Pyridine | Acts as both a base and a solvent. It can also serve as a nucleophilic catalyst, though it is less potent than DMAP or N-methylimidazole.[6] | Good solvent for many substrates. Readily available. | Can be difficult to remove completely during workup. Its stability can be an issue under certain conditions.[7] |
| 4-Dimethylaminopyridine (DMAP) | A highly effective nucleophilic catalyst that accelerates acyl transfer reactions.[8][9] | Significantly increases reaction rates, often allowing for lower reaction temperatures.[9] | Used in catalytic amounts (0.1-0.2 equivalents) alongside a stoichiometric base like triethylamine. Highly toxic and readily absorbed through the skin.[9] |
| N-Methylimidazole (NMI) | A potent nucleophilic catalyst, often more effective than pyridine.[5][10] It can form a highly reactive N-acylimidazolium intermediate.[11] | Excellent catalytic activity, leading to faster reactions and higher yields.[11][12] | Can be more expensive than pyridine. |
Troubleshooting Workflow
Here is a logical workflow to diagnose and resolve issues with your TPSCl reaction.
Caption: A stepwise guide to troubleshooting incomplete TPSCl reactions.
Experimental Protocols
Protocol 1: General Procedure for TPSCl-Mediated Phosphorylation
This protocol provides a starting point for the phosphorylation of a primary or secondary alcohol.
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the alcohol (1.0 eq.) and the phosphate source (e.g., a phosphate monoester, 1.1 eq.) in anhydrous pyridine (0.1 M).
-
Activation: Cool the solution to 0°C in an ice bath. Add TPSCl (1.2 eq.) portion-wise over 10 minutes.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.
-
Work-up: Quench the reaction by adding cold water. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Monitoring Reaction Progress with ³¹P NMR
³¹P NMR is a powerful tool for monitoring phosphorylation reactions, as the chemical shifts of phosphorus-containing species are highly sensitive to their chemical environment.[13]
-
Sample Preparation: At various time points, carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture under an inert atmosphere.
-
Quenching: Immediately quench the aliquot by diluting it in a deuterated solvent (e.g., CDCl₃ or pyridine-d₅) in an NMR tube.
-
Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.
-
Analysis: Monitor the disappearance of the starting phosphate peak and the appearance of the product phosphotriester peak. The chemical shifts will be distinct, allowing for a clear assessment of reaction conversion. The presence of a peak corresponding to a symmetrical pyrophosphate byproduct can also be identified.
Mechanistic Insights
Understanding the reaction mechanism is key to effective troubleshooting. The TPSCl-mediated phosphorylation proceeds through the formation of a highly reactive mixed anhydride intermediate.
Caption: Mechanism of TPSCl-mediated phosphorylation and common side reactions.
References
- Liu, B. K., Wu, Q., Qian, X. Q., Lv, D. S., & Lin, X. F. (2007). N-Methylimidazole as a Promising Catalyst for the Aza-Michael Addition Reaction of N-Heterocycles. Synthesis, 2007(17), 2653-2659.
-
Phenomenex. (n.d.). Oligonucleotide Purification. Retrieved from [Link]
- Eadie, J. S., & Davidson, D. (1987). Large-scale purification of synthetic oligonucleotides and carcinogen-modified oligodeoxynucleotides on a reverse-phase polystyrene (PRP-1) column. Analytical biochemistry, 165(2), 443-449.
- Chen, Y., & Danishefsky, S. J. (2009). N-Methylimidazolium chloride-catalyzed pyrophosphate formation: application to the synthesis of Lipid I and NDP-sugar donors. Journal of the American Chemical Society, 131(41), 14691-14693.
-
Glen Research. (2010). Glen Report 21.211: Technical Brief – Synthesis of Long Oligonucleotides. Retrieved from [Link]
- Pandit, N. K., & Connors, K. A. (1982). Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole. Journal of pharmaceutical sciences, 71(5), 485-491.
-
Wikipedia. (n.d.). 4-Dimethylaminopyridine. Retrieved from [Link]
-
University of Nottingham. (n.d.). 31P NMR. Retrieved from [Link]
- Merlic, C. A. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA Department of Chemistry and Biochemistry.
- Belov, D. S., Strelkova, L. F., Levina, A. S., Repkova, M. N., & Venyaminova, A. G. (2021). The Influence of HCl Concentration on the Rate of the Hydrolysis–Condensation Reaction of Phenyltrichlorosilane and the Yield of (Tetrahydroxy)(Tetraphenyl)Cyclotetrasiloxanes, Synthesis of All Its Geometrical Isomers and Thermal Self-Condensation of Them under “Pseudo”-Equilibrium Conditions. Molecules, 26(14), 4337.
-
Quora. (2021). How would adding more water to a solution affect the rate of reaction? Retrieved from [Link]
- BenchChem. (2025).
- Google Patents. (n.d.).
- ResearchGate. (2025). N-Methylimidazole as a Promising Catalyst for the Aza-Michael Addition Reaction of N-Heterocycles.
- BenchChem. (2025).
- Huy, P. H., & Mbouhom, C. (n.d.).
- Wang, J. Y., Stevens, J. M., Kariofillis, S. K., Tom, M. J., Golden, D. L., Li, J., ... & Doyle, A. G. (2024). Identifying general reaction conditions by bandit optimization.
- Kauk, M., Rospenk, M., Sobczyk, L., & Lesyng, B. (2007). Base-induced dismutation of POCl3 and POBr3: synthesis and structure of ligand-stabilized dioxophosphonium cations. Inorganic chemistry, 46(24), 10228-10237.
- Exploring the Significance of Stoichiometry in Chemistry and its Practical Applic
- Why Are Stoichiometric Coefficients Important For Reaction Speed? (2025, December 8). YouTube.
- The Effects of Mixing, Reaction Rates, and Stoichiometry on Yield for Mixing Sensitive Reactions—Part I: Model Development. (2025, August 6).
- AAMC Chemistry QPack #21 Water's Effect on Equilibrium. (2024, July 3). Reddit.
- Activation Substitution of Carboxylic Acids. (2019, July 29). YouTube.
- The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. (n.d.).
- Unusual temperature-sensitive protonation behaviour of 4-(dimethylamino)pyridine. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Effects of Water and Air on the Reaction Pathways in the Hydrothermal Liquefaction of Plastics. (2025, September 16). PMC - NIH.
- 4-Dimethylaminopyridine (DMAP). (n.d.). Common Organic Chemistry.
- Gas evolution upon addition of pyridine to p-TsCl/ DCM mixture? (2014, June 23). Reddit.
- Common Background Contamin
- Optimization of reaction conditions for quinolin-2-one synthesis. (n.d.). Benchchem.
- Mass Spectrometry of Some Common Functional Groups. (2023, February 11). Chemistry LibreTexts.
- A Brief Introduction to Chemical Reaction Optimization. (n.d.). PMC - PubMed Central - NIH.
- Mass spectrometry analysis of the by-products of intrastromal photorefractive ker
- Fischer−Tropsch Synthesis: Kinetics and Effect of Water for a Co/SiO 2 Catalyst. (2025, August 5).
- Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). (2023, October 4). JSciMed Central.
- Common Adduct and Fragment Ions in Mass Spectrometry. (2022, May 27). ACD/Labs.
- Accelerated Reactions in Confined Volumes. (n.d.). Aston Labs.
- Unit 4 Pyridine. (n.d.). Slideshare.
Sources
- 1. Base-induced dismutation of POCl3 and POBr3: synthesis and structure of ligand-stabilized dioxophosphonium cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Water and Air on the Reaction Pathways in the Hydrothermal Liquefaction of Plastics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unit 4 Pyridine | PDF [slideshare.net]
- 7. AGU Fall Meeting 2020 [agu.confex.com]
- 8. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
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- 10. N-Methylimidazole as a Promising Catalyst for the Aza-Michael Addition Reaction of N-Heterocycles [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
Technical Support Center: 2,4,6-Triisopropylbenzenesulfonyl Chloride (TPS-Cl)
Welcome to the dedicated support center for 2,4,6-Triisopropylbenzenesulfonyl Chloride (TPS-Cl). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the effective use of TPS-Cl in your experiments. Here, we address common challenges, with a primary focus on preventing the hydrolysis of this critical reagent.
Section 1: Understanding the Challenge: The Hydrolysis of TPS-Cl
2,4,6-Triisopropylbenzenesulfonyl chloride (TPS-Cl) is a highly effective sulfonating and coupling agent, prized for its steric bulk which enhances selectivity in a variety of chemical syntheses, including the formation of sulfonamides, sulfonate esters, and crucially, internucleotide linkages in oligonucleotide synthesis.[1][2][3] However, its utility is intrinsically linked to its reactivity, which also makes it susceptible to hydrolysis.
The central challenge in handling TPS-Cl is its reaction with water, which leads to the formation of the corresponding and unreactive 2,4,6-triisopropylbenzenesulfonic acid. This hydrolysis not only consumes the active reagent, leading to lower reaction yields, but the sulfonic acid byproduct can also complicate downstream purification processes.
The Mechanism of Hydrolysis
The hydrolysis of aromatic sulfonyl chlorides like TPS-Cl in water generally proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4] In this process, a water molecule acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.
Caption: SN2 mechanism for the hydrolysis of TPS-Cl.
Understanding this mechanism is fundamental to preventing the degradation of the reagent. The key takeaway is that the presence of water is the direct cause of hydrolysis. Therefore, all preventative measures are centered around the rigorous exclusion of moisture from the reaction environment.
Section 2: Troubleshooting Guide
This guide is structured to help you diagnose and resolve common issues encountered when using TPS-Cl, with a focus on problems arising from its hydrolysis.
Q1: My reaction yield is significantly lower than expected. How can I determine if TPS-Cl hydrolysis is the culprit?
A1: Diagnosis and Confirmation
Low yields are a common symptom of TPS-Cl degradation. To diagnose the issue, consider the following steps:
-
Analytical Confirmation: The most direct way to confirm hydrolysis is to analyze a sample of your TPS-Cl reagent or the reaction mixture.
-
Thin-Layer Chromatography (TLC): Spot the TPS-Cl solution on a TLC plate alongside a sample from your reaction. The sulfonic acid byproduct is significantly more polar and will have a much lower Rf value than the starting sulfonyl chloride.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the amount of methylsulfonyl chloride and its hydrolyzed form, providing a more precise measure of degradation.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can also be used to detect the presence of the sulfonic acid. The aromatic protons of the sulfonic acid will have a different chemical shift compared to the sulfonyl chloride.
-
-
Indirect Indicators:
-
Inconsistent Results: Are your yields variable between experiments, even with the same protocol? This can point to varying levels of moisture contamination.
-
Visible Clumping of Reagent: TPS-Cl is a crystalline solid.[6][7] If your reagent appears clumpy or sticky, it may have been exposed to moisture.
-
Q2: I've confirmed that my TPS-Cl is hydrolyzing. What are the immediate steps I should take to salvage my experiment?
A2: Mitigation Strategies
If you suspect hydrolysis during a reaction, immediate action is required:
-
Addition of a Scavenger: If not already present in sufficient excess, add more of a tertiary amine base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA). These bases will neutralize the HCl generated during the desired reaction and any sulfonic acid formed from hydrolysis, preventing further acid-catalyzed side reactions.[1]
-
Use of Fresh Reagent: If possible, use a fresh, unopened bottle of TPS-Cl for subsequent experiments to ensure the starting material is of high quality.
-
Purification of the Reagent: If fresh reagent is unavailable, you can purify the existing TPS-Cl. Recrystallization from a non-polar solvent can help to remove the more polar sulfonic acid byproduct.[1]
Q3: How can I proactively prevent TPS-Cl hydrolysis in my future experiments?
A3: Preventative Workflow
Prevention is the most effective strategy. Implementing a rigorous anhydrous technique is paramount.
Sources
- 1. 2,4,6-Triisopropylbenzenesulfonyl chloride | 6553-96-4 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 2,4,6-Triisopropylbenzenesulfonyl chloride | 6553-96-4 [chemicalbook.com]
- 4. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 152791000 [thermofisher.com]
Technical Support Center: Purification Challenges with TPSCl Reactions
Welcome to the technical support center for 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl) reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges encountered when using this versatile and powerful sulfonating agent. TPSCl is widely employed in organic synthesis, particularly as a condensing agent in oligonucleotide synthesis and for the formation of sulfonate esters and sulfonamides.[1][2] However, its reactivity and the nature of its byproducts can present significant purification hurdles.
This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. Our goal is to not only offer solutions but also to explain the underlying chemical principles to empower you to optimize your reaction workups and purifications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a TPSCl reaction?
A1: The primary impurities encountered in TPSCl reactions are typically:
-
Unreacted TPSCl: Due to its steric bulk, TPSCl can sometimes react sluggishly, leaving a significant amount of starting material in the crude product.
-
2,4,6-Triisopropylbenzenesulfonic Acid (TPSA): This is the hydrolysis product of TPSCl.[3] It is often formed during the reaction if trace amounts of water are present or during aqueous workup. TPSA is a non-volatile, polar, and often crystalline solid.
-
Triethylamine Hydrochloride (Et₃N·HCl) or Pyridine Hydrochloride: If a tertiary amine base like triethylamine or pyridine is used to neutralize the HCl byproduct, the resulting salt will be a major impurity.[3]
-
Byproducts from Side Reactions: Depending on the substrate and reaction conditions, other byproducts may form. For instance, in the synthesis of TPSCl itself, isomers and sulfoxide byproducts can be generated.[4]
Q2: I'm observing a persistent, polar impurity at the baseline of my TLC plate that stains with PMA. What is it and how do I remove it?
A2: This is a classic signature of 2,4,6-triisopropylbenzenesulfonic acid (TPSA). Its high polarity makes it immobile on silica gel with typical organic solvent systems. The sulfonic acid group makes it acidic and highly water-soluble, especially when deprotonated.
Removal Strategy:
The most effective way to remove TPSA is through a liquid-liquid extraction with a basic aqueous solution.
Detailed Protocol: Basic Aqueous Wash
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate, dichloromethane (DCM), or diethyl ether.
-
Extraction: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) solution of sodium hydroxide (NaOH). The base will deprotonate the sulfonic acid, forming the highly water-soluble sodium 2,4,6-triisopropylbenzenesulfonate salt.
-
Separation: Gently shake the separatory funnel, allowing the layers to separate. Drain the aqueous layer.
-
Repeat: Repeat the basic wash one or two more times to ensure complete removal of the sulfonic acid.
-
Final Washes: Wash the organic layer with water and then with brine to remove residual base and dissolved water.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Causality: The key to this separation is the dramatic change in polarity and solubility upon converting the sulfonic acid to its corresponding salt. The salt partitions almost exclusively into the aqueous phase, leaving the desired, less polar product in the organic phase.
Q3: My product and unreacted TPSCl are co-eluting during silica gel chromatography. How can I improve their separation?
A3: The similar polarity of some organic products and TPSCl can indeed make chromatographic separation challenging.[5] The most effective strategy is to chemically modify the unreacted TPSCl to drastically alter its polarity before chromatography. This process is often referred to as "quenching."
Troubleshooting Guide: Separating Product from Unreacted TPSCl
| Issue | Probable Cause | Solution |
| Co-elution of product and TPSCl | Similar polarity and Rf values on silica gel. | Chemically convert TPSCl to a more polar derivative before chromatography. |
Recommended Quenching Protocol:
-
Amine Quench: After the reaction is complete (as determined by TLC or other monitoring), cool the reaction mixture to 0 °C. Add a primary or secondary amine, such as ammonia (as an aqueous solution), aniline, or a more sterically hindered amine if your product is amine-sensitive.[5][6] The amine will react with the sulfonyl chloride to form a highly polar sulfonamide.
-
Reaction Monitoring: Stir the mixture for 30-60 minutes and monitor the disappearance of the TPSCl spot on TLC.
-
Workup: Proceed with a standard aqueous workup as described in Q2 to remove the newly formed sulfonamide and any other water-soluble impurities.
-
Chromatography: The resulting crude product, now free of TPSCl, can be purified by silica gel chromatography. The polar sulfonamide will remain at the baseline.
Workflow for Quenching and Purifying TPSCl Reactions
Caption: Workflow for quenching and purification.
Q4: How do I effectively remove the triethylamine hydrochloride (or similar amine salt) byproduct?
A4: Triethylamine hydrochloride is highly soluble in water and can be easily removed with an aqueous workup.[7]
Protocol for Amine Salt Removal:
-
Initial Quench: Carefully pour the reaction mixture into water or a dilute acidic solution (e.g., 1M HCl). This will dissolve the amine salt.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM). The desired product will move into the organic layer, while the amine salt remains in the aqueous layer.
-
Separation and Washing: Separate the layers. Wash the organic layer with water and then brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt and concentrate to yield the crude product, now free of the amine salt.
Q5: My reaction is sensitive to water. How can I perform a workup without introducing it?
A5: In cases where the product is sensitive to hydrolysis, an anhydrous workup is necessary.
Anhydrous Workup Strategy:
-
Filtration: If an amine hydrochloride salt has precipitated, it can sometimes be removed by filtration. Diluting the reaction mixture with a non-polar solvent like hexanes can often promote further precipitation.
-
Silica Gel Plug: For removing polar impurities like TPSA and amine salts without a full aqueous workup, passing the crude reaction mixture through a short plug of silica gel can be effective. Elute with a relatively non-polar solvent system to recover the product while retaining the highly polar impurities on the silica.
-
Scavenger Resins: Polymer-bound scavengers (e.g., polymer-bound amines or tris(2-aminoethyl)amine) can be used to selectively react with and remove excess TPSCl. The resin is then simply filtered off.[5] This is a powerful technique for sensitive substrates as it avoids aqueous conditions entirely.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield After Workup | 1. Product is water-soluble. 2. Product degraded during basic/acidic wash. 3. Incomplete reaction. | 1. Back-extract the aqueous layers with fresh organic solvent. 2. Use a milder base (e.g., NaHCO₃ instead of NaOH) or avoid acidic/basic washes if the product is unstable. 3. Ensure sufficient reaction time and appropriate stoichiometry. |
| Emulsion Formation During Extraction | 1. Presence of polar, high molecular weight compounds. 2. Vigorous shaking. 3. Use of solvents like benzene.[7] | 1. Add brine to the separatory funnel to "break" the emulsion. 2. Gently invert the separatory funnel instead of shaking vigorously. 3. Allow the mixture to stand for an extended period. 4. Filter the entire mixture through a pad of Celite. |
| TPSCl Still Present After Quenching | 1. Insufficient quenching agent. 2. Quenching reaction is too slow. 3. Poor mixing. | 1. Increase the molar excess of the quenching agent. 2. Allow for a longer reaction time or gently warm the mixture (if the product is stable). 3. Ensure vigorous stirring, especially in biphasic systems.[5] |
Logical Flow for Troubleshooting Purification
Caption: Troubleshooting decision tree.
By understanding the nature of the common impurities in TPSCl reactions and employing the targeted workup and purification strategies outlined in this guide, researchers can significantly improve the efficiency of their synthetic workflows and obtain high-purity products. Always remember to monitor your reactions and purifications closely by TLC to make informed decisions at each step.
References
- Hao, W., et al. (2024).
-
ResearchGate. (2023). How to quench excess TMSCl in reaction mixture?. Retrieved from [Link]
-
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
Sources
- 1. Exploring the unique properties and diversified applications of TPS-Cl [en.highfine.com]
- 2. 2,4,6-Triisopropylbenzenesulfonyl chloride | 6553-96-4 | Benchchem [benchchem.com]
- 3. 2,4,6-Triisopropylbenzenesulfonic Acid [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. Page loading... [guidechem.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
Technical Support Center: Managing the Moisture Sensitivity of 2,4,6-Triisopropylbenzenesulfonyl Chloride (TPSCl)
Welcome to the technical support center for 2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl). This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful and highly selective condensing agent. Our goal is to provide you with the technical insights and field-proven protocols necessary to mitigate the primary challenge associated with TPSCl: its sensitivity to moisture. By understanding the causality behind its reactivity and implementing robust handling procedures, you can ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section directly addresses the most common issues encountered during experiments involving TPSCl.
Q1: My reaction yield is significantly lower than expected, and I have a lot of unreacted starting material. What's the most likely cause?
A1: The most probable cause is the premature hydrolysis of your TPSCl reagent. TPSCl reacts readily with water, which consumes the reagent and prevents it from participating in the desired reaction.[1][2] This moisture can originate from several sources: insufficiently dried solvents, hygroscopic bases (like pyridine or triethylamine), atmospheric humidity entering the reaction vessel, or improperly stored TPSCl.[3] Even trace amounts of water can have a significant impact, especially in syntheses where coupling efficiency is cumulative, such as oligonucleotide synthesis.[4]
Q2: My post-reaction workup is complicated by a highly water-soluble byproduct. What is it?
A2: You are likely observing 2,4,6-triisopropylbenzenesulfonic acid, the primary byproduct of TPSCl hydrolysis.[1] When TPSCl reacts with water, it decomposes into this sulfonic acid and hydrochloric acid (HCl). The sulfonic acid is non-volatile and can complicate purification, while the generated HCl can lead to unintended side reactions, such as the cleavage of acid-labile protecting groups.
Q3: I'm observing inconsistent results between batches, even when following the same procedure. Why is this happening?
A3: Inconsistent results are a classic symptom of variable moisture contamination. Minor differences in ambient humidity, the age of a solvent bottle, or the time a reagent container is left open can introduce different amounts of water into each reaction, leading to unpredictable outcomes. Implementing rigorous anhydrous techniques is critical for reproducibility.[5][6]
Q4: Can I "rescue" a batch of TPSCl that I suspect has been exposed to moisture?
A4: It is not recommended. Once hydrolyzed, TPSCl is converted to the sulfonic acid, and this process is irreversible. Using a partially hydrolyzed reagent will introduce impurities and make stoichiometry calculations inaccurate, leading to poor and unreliable results. It is far more effective and time-efficient to discard the compromised reagent and start with a fresh, properly stored batch.
Q5: How do I properly quench the excess TPSCl at the end of my reaction?
A5: Excess TPSCl must be quenched carefully to neutralize its reactivity before disposal. A controlled, stepwise quenching procedure is recommended.[7] First, cool the reaction mixture in an ice bath. Then, slowly add a less reactive alcohol, such as isopropanol, to manage the initial exothermic reaction. Following this, you can cautiously add water or a dilute aqueous basic solution to ensure all remaining sulfonyl chloride is hydrolyzed. Never add water directly to a large amount of unreacted TPSCl, as the reaction can be violent.
Core Technical Principles: The Chemistry of Moisture Sensitivity
Understanding the "why" behind TPSCl's sensitivity is fundamental to managing it. Sulfonyl chlorides are reactive electrophiles. The sulfur atom is electron-deficient and highly susceptible to nucleophilic attack by water.
The bulky 2,4,6-triisopropyl groups provide significant steric hindrance, which makes TPSCl more selective and somewhat more stable than less substituted sulfonyl chlorides.[8] However, this steric shield is not sufficient to prevent reaction with a small and highly nucleophilic molecule like water.
The hydrolysis reaction proceeds as follows:
C₁₅H₂₃ClO₂S (TPSCl) + H₂O → C₁₅H₂₄O₃S (2,4,6-Triisopropylbenzenesulfonic Acid) + HCl (Hydrochloric Acid)
This reaction has two major consequences for your experiment:
-
Reagent Consumption: Each molecule of water consumes one molecule of TPSCl, reducing the effective concentration of your condensing agent and leading to incomplete reactions.
-
Byproduct Formation: The reaction generates acidic byproducts that can interfere with the desired chemical transformation or complicate the purification process.
Visualizing the Hydrolysis Pathway
The following diagram illustrates the nucleophilic attack of water on TPSCl, leading to its decomposition.
Experimental Protocols
Adherence to strict anhydrous protocols is mandatory for success.
Protocol 1: Storage and Handling of TPSCl
-
Storage: Store TPSCl in its original container, tightly sealed, in a cool, dry, and well-ventilated area.[9] A desiccator or a nitrogen-purged glovebox is the ideal storage environment. The reagent is moisture-sensitive and should be stored under an inert gas.
-
Dispensing: Whenever possible, handle and weigh TPSCl inside a glovebox with a dry argon or nitrogen atmosphere.
-
Alternative Handling (No Glovebox): If a glovebox is unavailable, work quickly. Open the container under a positive flow of inert gas. Use a dry, clean spatula to dispense the required amount and securely reseal the container immediately. Purge the headspace of the container with inert gas before sealing.
Visualizing the Handling Workflow
Protocol 2: Setting Up a Moisture-Sensitive Reaction
-
Glassware Preparation: Ensure all glassware is thoroughly dried by oven-heating (e.g., 125 °C overnight) and assembled while hot, cooling under a stream of dry inert gas (argon or nitrogen).[6]
-
Solvent Preparation: Use anhydrous solvents. Solvents from freshly opened septum-sealed bottles are acceptable.[10] For ultimate dryness, use solvents from a solvent purification system.[11]
-
Reagent Preparation: Use freshly distilled or anhydrous grade bases (e.g., pyridine, triethylamine), as they are often hygroscopic.[3]
-
Reaction Assembly: Assemble the reaction under a positive pressure of inert gas using a Schlenk line or a manifold with a bubbler.[12] Add the anhydrous solvent and other reagents via syringe or cannula.
-
TPSCl Addition: Add the solid TPSCl (weighed as per Protocol 1) to the reaction flask under a positive flow of inert gas to prevent atmospheric moisture from entering.
-
Execution: Maintain a slight positive pressure of inert gas throughout the reaction.
Protocol 3: Quenching Excess TPSCl
-
Cooling: Once the reaction is complete, cool the reaction vessel to 0 °C using an ice/water bath. This is critical to control the exotherm of the quench.[13]
-
Initial Quench: While stirring, slowly and dropwise, add a dry, less reactive alcohol such as isopropanol (approx. 2-3 equivalents relative to TPSCl). You may observe gas evolution (HCl).
-
Final Quench: After the initial reaction subsides, cautiously add water dropwise to hydrolyze any remaining TPSCl.
-
Neutralization (Optional): The mixture will be acidic. If required for your workup, you can neutralize it by adding a saturated aqueous solution of sodium bicarbonate slowly until gas evolution ceases.
-
Workup: Proceed with the standard aqueous workup and extraction.
Troubleshooting Guide Summary
| Symptom / Observation | Probable Cause(s) | Recommended Solution(s) |
| Low or zero reaction yield | TPSCl Hydrolysis: Reagent was degraded by moisture before or during the reaction. | • Use a fresh bottle of TPSCl. • Ensure all solvents and reagents are rigorously anhydrous.[3] • Oven/flame-dry all glassware and cool under inert gas.[6] |
| TLC shows starting material and a new polar baseline spot | Formation of Sulfonic Acid: The polar spot is likely the 2,4,6-triisopropylbenzenesulfonic acid byproduct from hydrolysis. | • This confirms moisture contamination. Follow the solutions for "Low yield". • During workup, this byproduct can often be removed with a mild basic wash (e.g., NaHCO₃ solution). |
| Reaction is sluggish or stalls | Insufficient Active Reagent: Due to partial hydrolysis of TPSCl. Low Temperature: Reaction kinetics may be too slow. | • Verify the quality of your TPSCl. • If confident in anhydrous conditions, consider a modest increase in reaction temperature, monitoring for side products. |
| Loss of acid-sensitive protecting groups | HCl Generation: Hydrolysis of TPSCl produces HCl, which can cleave groups like DMT, Boc, or Trityl. | • This is a direct consequence of moisture contamination. The only solution is to prevent hydrolysis by maintaining strict anhydrous conditions.[14] |
| Violent exotherm or gas evolution during workup/quench | Improper Quenching: Adding water directly to unreacted TPSCl. | • Always cool the reaction to 0 °C before quenching.[13] • Use a two-step quench: first with a less reactive alcohol (isopropanol), followed by water.[7][15] |
Troubleshooting Decision Tree
References
-
S D FINE-CHEM LIMITED. (n.d.). SULPHURYL CHLORIDE Safety Data Sheet. Retrieved from [Link]
-
Sciencemadness Wiki. (2023). Sulfuryl chloride. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Safety and Handling of Sulfuryl Chloride in Industrial Settings. Retrieved from [Link]
-
s d fine-chem limited. (2018). 2,4,6-TRIISOPROPYLBENZENESULPHONYL CHLORIDE Safety Data Sheet. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Retrieved from [Link]
-
KGROUP. (2006). Quenching Reactive Substances. Retrieved from [Link]
-
The Sarpong Group, UC Berkeley. (2016). Quenching of Pyrophoric Materials. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Performing Sensitive Reactions without a Schlenk Line. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Reddit. (2024). Quenching guide. Retrieved from [Link]
-
Molecular Inorganic Chemistry, Leiden University. (2008). Working with air and moisture sensitive compounds. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: TLC. Retrieved from [Link]
Sources
- 1. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. kgroup.du.edu [kgroup.du.edu]
- 8. chemimpex.com [chemimpex.com]
- 9. fishersci.com [fishersci.com]
- 10. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
- 11. molan.wdfiles.com [molan.wdfiles.com]
- 12. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 13. sarponggroup.com [sarponggroup.com]
- 14. blog.biosearchtech.com [blog.biosearchtech.com]
- 15. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Low Conversion Rates with Sulfonyl Chlorides
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: My reaction of an alcohol/amine with a sulfonyl chloride is sluggish or stalling completely. What are the most likely causes?
Low to no product formation is a common frustration. The root cause often lies in one of several key areas: reagent purity, reaction conditions, or inherent substrate reactivity.
A1: Initial Diagnosis: Key Factors Limiting Conversion
Several factors can dramatically impede the progress of a sulfonylation reaction.[1] The most critical parameters to investigate are:
-
Purity of Starting Materials: Sulfonyl chlorides are notoriously sensitive to moisture.[1] Hydrolysis of the sulfonyl chloride to the unreactive sulfonic acid is a primary culprit for low yields.[1] Similarly, impurities in your amine, alcohol, solvent, or base can introduce competing side reactions.
-
Reaction Temperature: Inadequate temperature control can be detrimental. While higher temperatures can sometimes accelerate the desired reaction, they can also promote decomposition of the sulfonyl chloride or the formation of undesired byproducts.[1][2] Conversely, a temperature that is too low may lead to an incomplete reaction.[2]
-
Choice of Base and Solvent: The selection of an appropriate base and solvent system is crucial. The base must be strong enough to neutralize the HCl generated during the reaction but not so strong as to promote unwanted side reactions, such as the formation of a highly reactive sulfene intermediate.[2] The solvent must be inert and capable of dissolving all reactants.[1]
Troubleshooting Workflow: A Step-by-Step Approach
To systematically address a stalled reaction, follow this workflow:
Caption: Troubleshooting workflow for low conversion.
Q2: I'm observing significant byproduct formation. What are the common side reactions and how can I mitigate them?
The appearance of unexpected spots on your TLC plate or peaks in your LC-MS is a clear indicator of competing reaction pathways. Understanding these pathways is the first step toward suppressing them.
A2: Identifying and Suppressing Common Side Reactions
The nature of the side products can provide valuable clues about the underlying problem. Here are some of the most frequently encountered byproducts and strategies to minimize their formation:
-
Hydrolysis of Sulfonyl Chloride: As mentioned, the reaction of your sulfonyl chloride with trace water to form the corresponding sulfonic acid is a major issue.[1]
-
Solution: Rigorous exclusion of moisture is paramount. Oven-dry all glassware, use commercially available anhydrous solvents or distill them from an appropriate drying agent, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
-
-
Formation of Alkyl Chloride (from Alcohols): When reacting a sulfonyl chloride with an alcohol, the chloride ion generated can act as a nucleophile, displacing the newly formed sulfonate ester to yield an alkyl chloride.[2]
-
Solution: Running the reaction at a lower temperature can often minimize this side reaction.[2] Alternatively, using a sulfonic anhydride instead of a sulfonyl chloride can circumvent the generation of chloride ions.
-
-
Di-sulfonylation of Primary Amines: Primary amines can react with two equivalents of the sulfonyl chloride to form a di-sulfonamide.[3]
-
Sulfene Formation: In the presence of a strong base, alkanesulfonyl chlorides with an α-hydrogen can undergo elimination to form a highly reactive sulfene intermediate (RCH=SO₂).[2][4][5] This intermediate can then react in various undesirable ways, including polymerization or cycloaddition reactions.[5]
-
Solution: Use a weaker, non-nucleophilic base like pyridine or triethylamine instead of stronger bases.[2] Careful control of stoichiometry and temperature is also critical.
-
Table 1: Common Side Products and Mitigation Strategies
| Side Product | Suspected Cause | Recommended Action |
| Sulfonic Acid | Reaction with water[1] | Use anhydrous solvents and an inert atmosphere.[2] |
| Alkyl Chloride (from alcohol) | Nucleophilic attack by chloride ion[2] | Lower reaction temperature; consider using a sulfonic anhydride.[2] |
| Di-sulfonamide (from primary amine) | Excess sulfonyl chloride or high concentration[3] | Use 1:1 stoichiometry; slow addition of sulfonyl chloride; lower temperature.[3] |
| Polymeric material | Sulfene formation and polymerization[5] | Use a weaker base (e.g., pyridine); control temperature and stoichiometry. |
Q3: My reaction with a sterically hindered or electron-deficient nucleophile is very slow. How can I drive it to completion?
Nucleophilicity is a key driver of reaction rate. Steric hindrance around the reacting center or the presence of electron-withdrawing groups on the nucleophile can significantly slow down the desired transformation.[1]
A3: Enhancing Reactivity with Catalysis and Optimized Conditions
For challenging substrates, more forcing conditions or the use of a catalyst may be necessary.
-
Catalysis with 4-Dimethylaminopyridine (DMAP): DMAP is a highly effective nucleophilic catalyst for sulfonylation and acylation reactions.[6][7][8] It functions by reacting with the sulfonyl chloride to form a highly reactive sulfonyl-DMAP intermediate.[6] This intermediate is a much better electrophile than the sulfonyl chloride itself, making it more susceptible to attack by even weak nucleophiles.[6]
Caption: Catalytic cycle of DMAP in sulfonylation.
-
Higher Temperatures and Optimized Solvents: For particularly unreactive nucleophiles, increasing the reaction temperature may be necessary.[1] In such cases, switching to a higher-boiling point, inert solvent such as dioxane or N,N-dimethylformamide (DMF) might be beneficial. However, be mindful that higher temperatures can also promote decomposition.[11]
-
Choice of Base: While pyridine is a common choice, its basicity may not be sufficient for all substrates.[12][13] Triethylamine is a stronger, non-nucleophilic base that can be more effective in deprotonating the nucleophile and neutralizing the generated HCl.
Table 2: Base and Catalyst Selection Guide
| Nucleophile Reactivity | Recommended Base | Catalyst |
| High (e.g., primary alkyl amine) | Pyridine, Triethylamine | Usually not required |
| Moderate (e.g., secondary alcohol) | Triethylamine | Consider DMAP (5 mol%) |
| Low (e.g., hindered amine, phenol) | Triethylamine | DMAP (10-20 mol%) |
Experimental Protocols
Protocol 1: General Procedure for the Sulfonylation of an Alcohol
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the alcohol (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M in an oven-dried flask.[2]
-
Cooling and Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.2-1.5 eq.) dropwise to the stirred solution.[2]
-
Sulfonyl Chloride Addition: Slowly add the sulfonyl chloride (1.1-1.3 eq.) dropwise to the reaction mixture at 0 °C.[2] Maintain careful temperature control as this addition can be exothermic.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alcohol is consumed.[2]
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[2] Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[2]
Protocol 2: Monitoring Reaction Progress with Analytical Techniques
Accurate monitoring is key to understanding your reaction's kinetics and endpoint.
-
Thin Layer Chromatography (TLC): A rapid and convenient method for qualitative analysis. A typical mobile phase for sulfonamides or sulfonate esters is a mixture of ethyl acetate and hexanes. Stain with potassium permanganate or use a UV lamp for visualization.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of the desired product and potential side products by their mass-to-charge ratio. This is particularly useful for complex reaction mixtures.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the starting material and the appearance of the product signals. Aprotic deuterated solvents like CDCl₃ or acetone-d₆ are typically used.[14]
References
-
Malet-Sanz, L., et al. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering. Available from: [Link]
-
ResearchGate. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism | Request PDF. Available from: [Link]
-
Royal Society of Chemistry. A facile and efficient microwave-assisted synthesis of sulfonamides and α-amino acid ester derivatives under solvent- and catalyst-free conditions. RSC Advances. Available from: [Link]
-
Chemistry LibreTexts. 17.6: Reactions of Alcohols. Available from: [Link]
-
YouTube. CHEM 2325 Module 6: Conversion of Alcohol to Alkyl Sulfonate. Available from: [Link]
-
National Institutes of Health. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Available from: [Link]
-
American Chemical Society. The Decomposition of Optically Active 2-Octanesulfonyl Chloride. Available from: [Link]
-
OSTI.GOV. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Available from: [Link]
-
Royal Society of Chemistry. Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO3H and CAU-1-NH2. Chemical Communications. Available from: [Link]
-
Chemistry LibreTexts. Amine Reactions. Available from: [Link]
-
Canadian Science Publishing. Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Available from: [Link]
-
Wikipedia. Methanesulfonyl chloride. Available from: [Link]
-
ResearchGate. Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. Available from: [Link]
-
Royal Society of Chemistry. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic. Available from: [Link]
-
Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Available from: [Link]
-
National Institutes of Health. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Available from: [Link]
-
Chemistry LibreTexts. 23.9: Amines as Nucleophiles. Available from: [Link]
-
National Institutes of Health. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Available from: [Link]
-
ResearchGate. (PDF) DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Available from: [Link]
-
American Chemical Society. Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH. Available from: [Link]
-
YouTube. Alcohols are converted to tosylates by treatment with p-toluence sulfonyl chloride (TsCl) in the. Available from: [Link]
-
National Institutes of Health. Synthesis process optimization and field trials of insecticide candidate NKY-312. Available from: [Link]
-
National Institutes of Health. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Available from: [Link]
-
YouTube. Alcohols to Alkyl Chlorides, Part 6. Available from: [Link]
-
National Institutes of Health. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. Available from: [Link]
-
American Chemical Society. The Reaction of Methanesulfonyl Chloride with Alcohols in the Presence of Pyridine. Available from: [Link]
-
Organic Syntheses. Benzenesulfonyl chloride. Available from: [Link]
-
Wikipedia. Sulfonyl halide. Available from: [Link]
-
ResearchGate. Simple Spectrophotometry Method for the Determination of Sulfur Dioxide in an Alcohol-Thionyl Chloride Reaction | Request PDF. Available from: [Link]
-
Wikipedia. Sulfuryl chloride. Available from: [Link]
-
Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. Available from: [Link]
-
ACS Publications. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Available from: [Link]
-
NISCAIR Online Periodicals Repository. ntrimetric determination of some sulphonyl chlorides. Available from: [Link]
-
ResearchGate. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Available from: [Link]
-
Progress in Chemistry. Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Available from: [Link]
-
Wikipedia. 4-Dimethylaminopyridine. Available from: [Link]
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Technical Support Center: Optimizing TPSCl-Mediated Oligonucleotide Synthesis
Welcome to the technical support center for oligonucleotide synthesis using 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl). This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of stoichiometry optimization in the phosphotriester method. Here, we move beyond simple protocols to explain the underlying chemistry, helping you troubleshoot effectively and optimize your synthesis for maximal yield and purity.
Section 1: The Core Chemistry - Understanding the Role of TPSCl
Before troubleshooting, it's crucial to understand the mechanism. TPSCl is a powerful condensing agent used primarily in the phosphotriester method of oligonucleotide synthesis.[1] Its function is to activate a phosphodiester monomer, making it highly reactive towards the 5'-hydroxyl group of the growing oligonucleotide chain.
The sterically bulky triisopropylphenyl group helps to control reactivity and minimize side reactions, making TPSCl a preferred reagent for synthesizing complex or modified oligonucleotides.[2] The efficiency of this activation and the subsequent coupling step is critically dependent on the precise stoichiometry of the reagents involved.
Caption: TPSCl activation pathway with N-methylimidazole catalyst.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may encounter. Each answer explains the likely stoichiometric cause and provides a clear, actionable solution.
Question 1: Why is my coupling efficiency consistently low (<95%)?
Probable Cause: This is the most common issue and usually points to one of three stoichiometric problems:
-
Insufficient TPSCl: The phosphodiester monomer is not being fully activated, leaving unreacted starting material.
-
Excess TPSCl: While less common, a large excess can lead to side reactions, primarily sulfonylation of the free 5'-hydroxyl group, which permanently caps the chain and prevents further coupling.[3]
-
Presence of Moisture: Water is a competing nucleophile that reacts with the activated intermediate faster than the 5'-hydroxyl group, effectively consuming your activated monomer and lowering yields.[4][]
Solution:
-
Verify Reagent Quality: Ensure TPSCl and all solvents (especially pyridine and acetonitrile) are strictly anhydrous. Use freshly opened bottles or properly stored reagents.[6]
-
Perform a Stoichiometry Titration: Set up a series of small-scale parallel syntheses of a simple dimer or trimer. Keep the concentration of the phosphodiester monomer and the support-bound nucleoside constant, but vary the molar equivalents of TPSCl.
-
Protocol: See Section 4: Protocol for Optimizing TPSCl Stoichiometry.
-
Analysis: Monitor the reaction progress by TLC or HPLC. The optimal ratio will be the lowest amount of TPSCl that gives the highest yield of the desired product within a reasonable timeframe. Quantify the yield of full-length product versus truncated sequences.[7]
-
-
Check Catalyst Concentration: If using a nucleophilic catalyst like N-methylimidazole (NMI), ensure its stoichiometry is also optimized. Typically, the catalyst is used in slight excess relative to TPSCl.
Question 2: I'm observing a significant amount of a byproduct that co-elutes with my desired oligonucleotide. What is it and how can I prevent it?
Probable Cause: You are likely observing (n-1) deletion sequences. These are oligonucleotides missing one nucleotide and arise from coupling failure.[8] If the unreacted 5'-hydroxyl groups are not efficiently "capped" in the subsequent step, they can react in a later cycle, creating a product that is very similar in length and charge to your full-length product, making purification difficult.[9] While capping is a separate step, its necessity is a direct consequence of incomplete coupling.
Another possibility is the formation of a 5'-sulfonated adduct, as mentioned above, which terminates the chain.
Solution:
-
Optimize Coupling Stoichiometry: First, ensure your coupling efficiency is maximized by following the steps in the solution to Question 1. Higher coupling efficiency directly translates to fewer unreacted sites that need capping. A coupling efficiency of 98% yields only 13% full-length product for a 100-mer, highlighting the need for optimization.[4]
-
Review Capping Reagent Stoichiometry: Ensure your capping solution (typically acetic anhydride and N-methylimidazole) is fresh and used in sufficient excess to quantitatively acetylate all unreacted 5'-hydroxyl groups.
-
Avoid Excessive TPSCl: A large excess of TPSCl is a known cause of 5'-sulfonylation.[3] Stick to the lowest effective concentration determined during your optimization experiments.
Question 3: My reaction mixture becomes cloudy or forms a precipitate. Is this normal?
Probable Cause: Yes, this is often normal. The reaction of TPSCl with the phosphodiester in pyridine solvent generates pyridinium salts, which can have limited solubility and precipitate out of the solution. The key is to distinguish between this benign precipitation and the precipitation of your valuable oligonucleotide.
Solution:
-
Maintain Anhydrous Conditions: Moisture can exacerbate salt precipitation issues.
-
Ensure Adequate Solvation: Perform the reaction at the recommended concentration. If the reaction is too concentrated, solubility issues can become more pronounced.
-
Post-Reaction Workup: After the coupling is complete, the salts are typically removed during the standard workup and purification steps. As long as your final yield is not compromised, the transient precipitation of salts is not a cause for concern.
-
Solubility Test: If you suspect your product is precipitating, take a small aliquot of the supernatant, quench the reaction, and analyze it by HPLC or TLC to see if the product remains in solution.
Section 3: FAQs on TPSCl Stoichiometry
Q: What is the ideal starting molar ratio of TPSCl to the phosphodiester monomer? A: A common starting point is 2.0 to 3.0 molar equivalents of TPSCl relative to the phosphodiester component. However, this is highly dependent on the scale of the synthesis, the specific nucleobases involved, and the presence of a catalyst. Optimization is always recommended.
Q: How does a catalyst like N-methylimidazole (NMI) affect the required stoichiometry of TPSCl? A: N-methylimidazole acts as a nucleophilic catalyst. It reacts with the initial mixed anhydride formed by TPSCl to generate a more highly reactive N-methylimidazolium phosphodiester intermediate.[3] Because this intermediate is a better phosphorylating agent, the presence of NMI can often allow you to use a lower excess of TPSCl, reducing both cost and the risk of side reactions like sulfonylation. A typical ratio might be 3-4 equivalents of NMI for every equivalent of TPSCl.
Q: Are there alternatives to TPSCl? A: Yes, other arylsulfonyl chlorides like mesitylenesulfonyl chloride (MSCl) or triazolides like MSNT (1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole) are also used. Each has different reactivity profiles and may require different stoichiometric optimization. However, TPSCl remains a popular choice due to its balance of high reactivity and selectivity.[2]
Section 4: Experimental Protocols
Protocol 1: Stoichiometry Optimization for a Dinucleotide Synthesis
This protocol provides a self-validating framework to determine the optimal TPSCl concentration for your system.
Caption: Workflow for TPSCl stoichiometry optimization.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of your 5'-DMT-protected phosphodiester monomer in anhydrous pyridine.
-
Prepare a stock solution of TPSCl in anhydrous pyridine.
-
Use a solid support (e.g., CPG) with the first nucleoside pre-attached (1.0 eq). Ensure it is completely dry.
-
If using a catalyst, prepare a stock solution of N-methylimidazole in anhydrous pyridine.
-
-
Reaction Setup:
-
In four separate anhydrous reaction vessels, place the solid support (e.g., 10 µmol scale).
-
To each vessel, add the phosphodiester monomer (e.g., 5 eq, 50 µmol) and catalyst (e.g., 15 eq, 150 µmol).
-
Add the varying amounts of TPSCl to each respective vessel:
-
Vessel 1: 1.5 eq (relative to support, 15 µmol)
-
Vessel 2: 2.0 eq (20 µmol)
-
Vessel 3: 2.5 eq (25 µmol)
-
Vessel 4: 3.0 eq (30 µmol)
-
-
Agitate all reactions at room temperature.
-
-
Monitoring & Quenching (Self-Validation):
-
At set time points (e.g., 30, 60, 90 minutes), take a small aliquot of the support, cleave the product, and analyze by HPLC to monitor the formation of the full-length product.
-
Once the reaction with the lowest TPSCl concentration plateaus, quench all reactions by adding a small amount of water.
-
-
Analysis:
-
Perform the standard capping, oxidation, cleavage, and deprotection steps.[10]
-
Purify the crude product from each reaction using HPLC or PAGE.
-
Quantify the yield of the purified, full-length dinucleotide from each reaction. The optimal stoichiometry is the lowest amount of TPSCl that provides the highest yield in an acceptable time frame.
-
Section 5: Summary of Key Stoichiometric Ratios
The table below provides general starting points for stoichiometry. Note: These are recommendations and should be optimized for your specific sequence and scale using the protocol above.
| Reagent | Molar Equivalents (relative to 5'-OH on support) | Purpose & Rationale |
| Phosphodiester Monomer | 5 - 10 eq | Drives the reaction to completion by mass action. Higher equivalents are used for difficult couplings. |
| TPSCl | 2.0 - 3.0 eq | (To be Optimized) Activates the phosphodiester. Insufficient amounts lead to low coupling; excess can cause side reactions. |
| N-Methylimidazole (Catalyst) | 3.0 - 5.0 eq | Accelerates the reaction by forming a highly reactive intermediate, potentially allowing for lower TPSCl usage.[3] |
| Capping A (Acetic Anhydride) | ~10 eq | Acetylates and permanently blocks any unreacted 5'-OH groups to prevent the formation of (n-1) sequences.[8] |
| Capping B (N-Methylimidazole) | ~10 eq | Catalyzes the acetylation reaction in the capping step. |
References
- Vertex AI Search. TPSCL: Enhancing Nucleotide Synthesis Precision and Yield.
- Glen Research. Glen Report 21.211: TECHNICAL BRIEF – Synthesis of Long Oligonucleotides.
- Royal Society of Chemistry. Synthesis of Oligonucleotides | Nucleic Acids in Chemistry and Biology.
- Vertex AI Search. Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method.
- Integrated DNA Technologies. Oligonucleotide synthesis: Coupling efficiency and quality control.
- LGC Biosearch Technologies. Oligonucleotide synthesis basics: 4 key takeaways for in-house oligo production.
- Wikipedia. Oligonucleotide synthesis.
- BenchChem. Identifying and minimizing side reactions during oligonucleotide synthesis.
- Springer Link. Oligonucleotide Synthesis Using the Manual Phosphotriester Method.
- Vertex AI Search. Side Reactions and Sequence-Specific Challenges in Phosphoramidite Chemistry.
- ATDBio. Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis.
- Biotage. Solid Phase Oligonucleotide Synthesis.
- Sigma-Aldrich. DNA Oligonucleotide Synthesis.
- National Center for Biotechnology Information. N-Methylimidazole Promotes the Reaction of Homophthalic Anhydride with Imines.
- National Center for Biotechnology Information. Synthesis of oligonucleotides on cellulose by a phosphotriester method.
- TriLink BioTechnologies. A Short History of Oligonucleotide Synthesis.
- Biolytic Blog. A 10 Step Guide to Oligonucleotide Synthesis.
- National Center for Biotechnology Information. Syringe method for stepwise chemical synthesis of oligonucleotides.
- PubMed. Oligonucleotide synthesis using the manual phosphotriester method.
- Thermo Fisher Scientific. Phosphoramidite Considerations.
- Pharmaceutical Technology. Designing Commercial-Scale Oligonucleotide Synthesis.
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- 10. pharmtech.com [pharmtech.com]
Validation & Comparative
A Comparative Guide to Sulfonylating Agents: The Strategic Advantage of TPSCl
In the landscape of modern organic synthesis, the formation of sulfonate esters and sulfonamides represents a cornerstone transformation, pivotal in pharmaceutical development, agrochemical synthesis, and materials science. The choice of the sulfonylating agent is a critical decision that dictates the reaction's efficiency, selectivity, and overall success. While workhorse reagents like tosyl chloride (TsCl) and mesyl chloride (MsCl) are ubiquitous, highly specialized agents are required for complex synthetic challenges. This guide provides an in-depth comparison of 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl) with other common sulfonylating agents, offering field-proven insights and experimental data to inform your selection process.
The Sulfonylating Agent Toolkit: A Structural and Electronic Overview
The reactivity of a sulfonyl chloride is fundamentally governed by the electrophilicity of the sulfur atom and the steric environment around it. These features are directly influenced by the substituents on the aromatic or aliphatic backbone.[1] Electron-withdrawing groups (EWGs) enhance the partial positive charge on the sulfur, increasing reactivity, while bulky or electron-donating groups (EDGs) can either decrease reactivity or impart unique selectivity.[1][2]
-
Mesyl Chloride (MsCl): An aliphatic sulfonyl chloride, its small methyl group offers minimal steric hindrance, making it a reactive and widely used reagent.
-
Tosyl Chloride (TsCl): The aromatic analogue of MsCl, the p-methyl group is slightly electron-donating, making TsCl a benchmark reagent of moderate reactivity.[1] Tosylates are excellent leaving groups and stable protecting groups.[3][4]
-
Nosyl Chloride (NsCl): The p-nitro group is a powerful EWG, rendering the sulfonyl sulfur highly electrophilic. This makes NsCl exceptionally reactive, often used when other agents fail.
-
2,4,6-Triisopropylbenzenesulfonyl Chloride (TPSCl): TPSCl is distinguished by three bulky isopropyl groups on the benzene ring.[5] These groups are sterically demanding and moderately electron-donating, a combination that dramatically reduces its reactivity compared to other agents but provides unparalleled steric selectivity.
Caption: Structural comparison of common sulfonylating agents.
The Core Dichotomy: Reactivity vs. Selectivity
The central theme in choosing a sulfonylating agent is the trade-off between reaction rate and selectivity. Highly reactive agents like NsCl are effective for sulfonating hindered or unreactive nucleophiles but often suffer from poor selectivity in molecules with multiple reactive sites. Conversely, sterically hindered reagents offer superior selectivity at the cost of longer reaction times or the need for more forcing conditions.
A study by Guthrie et al. investigating selective sulfonylating agents for polyol systems provides a clear illustration of this principle.[6] When reacting with trans-cyclohexane-1,2-diol, the selectivity of sulfonation is directly related to the steric bulk of the reagent. TPSCl, due to its significant steric profile, demonstrates high selectivity for the less hindered hydroxyl group, a feat that is challenging for smaller reagents like TsCl or MsCl which may lead to mixtures of mono- and di-sulfonylated products.[6]
Table 1: Comparative Properties of Sulfonylating Agents
| Property | Mesyl Chloride (MsCl) | Tosyl Chloride (TsCl) | Nosyl Chloride (NsCl) | TPSCl |
| Molecular Weight | 114.55 g/mol | 190.65 g/mol | 221.62 g/mol | 302.86 g/mol [7] |
| Physical Form | Colorless liquid | White solid | Yellow solid | White solid[7] |
| Melting Point | -32 °C | 67-69 °C | 76-79 °C | 92-94 °C[7][8] |
| Relative Reactivity | High | Moderate | Very High | Low |
| Steric Hindrance | Very Low | Low | Low | Very High[5] |
| Key Advantage | High reactivity, cost-effective | Forms stable tosylates | Activates unreactive substrates | Unmatched steric selectivity[5] |
| Key Disadvantage | Low selectivity, moisture sensitive | Moderate reactivity | Can be too reactive, leading to side products | Low reactivity, requires longer reaction times |
Application Showcase: Where TPSCl Excels
The unique properties of TPSCl make it the reagent of choice in specific, high-value applications where precision is paramount.
A. Oligonucleotide Synthesis: The Gold Standard Condensing Agent
Perhaps the most critical application of TPSCl is as a condensing or coupling agent in the phosphotriester method of oligonucleotide synthesis.[7][9] In this role, TPSCl activates the phosphodiester component, facilitating its reaction with the hydroxyl group of the next nucleotide to form the crucial internucleotide linkage.[9]
Why TPSCl is superior in this context:
-
Controlled Activation: Its moderate reactivity prevents unwanted side reactions with other sensitive functional groups present on the nucleobases.[9]
-
Minimized Side Reactions: The steric bulk of the triisopropylphenylsulfonyl group prevents side reactions such as oligomerization or degradation of the growing nucleotide chain.[5][9]
-
Precise Coupling: It ensures the selective and efficient formation of the desired phosphodiester bonds, which is critical for the integrity and final yield of the synthesized DNA or RNA strand.[9]
Caption: Role of TPSCl as an activating agent in oligonucleotide synthesis.
B. Selective Protection of Alcohols
In complex molecules containing multiple hydroxyl groups of varying steric environments (e.g., primary, secondary, tertiary), selectively protecting one over the others is a common synthetic challenge. Due to its large steric footprint, TPSCl reacts preferentially at the most accessible, least sterically hindered hydroxyl group, typically a primary alcohol. This provides a strategic advantage over less bulky reagents like MsCl or TsCl, which often yield mixtures of products. While silyl ethers are also excellent for protecting alcohols, the sulfonate esters formed by TPSCl offer a different profile of stability and reactivity for subsequent transformations.[10][11]
Experimental Protocols: A Practical Guide
The following protocols provide a framework for utilizing sulfonylating agents. The choice of base, solvent, and temperature is critical and must be optimized for the specific substrate.
Protocol 1: General N-Sulfonylation of a Primary Amine
This procedure is adapted from a standard protocol for methanesulfonylation and highlights the key variables for comparison.[12]
-
Reactant Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.0 eq.) and a non-nucleophilic base such as triethylamine or pyridine (1.5 eq.) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cooling: Cool the stirred solution to 0 °C in an ice bath. This is crucial to control the exothermic reaction, especially with reactive agents like MsCl and NsCl.[12]
-
Reagent Addition: Slowly add the sulfonyl chloride (1.1 eq., e.g., TsCl or TPSCl) dropwise to the cooled solution. For the less reactive TPSCl, the reaction may need to be allowed to warm to room temperature and stirred for an extended period (12-24 hours).
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) until the starting amine is fully consumed.[12]
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with dilute acid (e.g., 1 M HCl) to remove the base, followed by saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.[12]
Causality and Self-Validation:
-
Why an inert atmosphere? Sulfonyl chlorides are sensitive to moisture, which can hydrolyze them to the corresponding sulfonic acid, reducing yield.[7]
-
Why a base? The reaction generates one equivalent of HCl, which must be neutralized by a base to drive the reaction to completion and prevent protonation of the starting amine.[12]
-
Why monitor with TLC? This provides a real-time assessment of the reaction, preventing over-running or premature workup and allowing for optimization of reaction time. The disappearance of the starting amine spot is a key indicator of completion.
Caption: Decision tree for selecting a sulfonylating agent.
Conclusion
The selection of a sulfonylating agent is a strategic decision that extends beyond mere reactivity. While MsCl, TsCl, and NsCl offer a spectrum of reactivity suitable for many standard transformations, TPSCl occupies a unique and indispensable niche. Its significant steric bulk translates into exceptional selectivity, making it the superior choice for complex syntheses involving polyfunctional molecules, particularly in the precise construction of oligonucleotides. By understanding the fundamental trade-off between reactivity and steric control, researchers can harness the full power of these reagents, choosing not just an agent that works, but the optimal agent that provides the cleanest, most selective, and highest-yielding pathway to the desired product.
References
-
LookChem. (2025). 2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl): Versatile Applications and Synthesis. Retrieved from [Link]
-
Chem-Space. (n.d.). A Comparative Study of Sulfonyl Chlorides: Reactivity and Applications in Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective Sulfonylating Agents. Retrieved from [Link]
-
ResearchGate. (2025). Recent Advances in Silyl Protection of Alcohols. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Tosylates And Mesylates. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Retrieved from [Link]
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- 5. 2,4,6-Triisopropylbenzenesulfonyl chloride | 6553-96-4 | Benchchem [benchchem.com]
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A Senior Application Scientist's Guide to High-Integrity Monitoring of TPSCl-Mediated Reactions
For researchers, medicinal chemists, and professionals in drug development, the precise control and monitoring of chemical reactions are paramount. The use of 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl) as a coupling agent, particularly in the synthesis of oligonucleotides and other complex molecules, necessitates robust analytical methodologies to ensure reaction completion, quantify yield, and identify impurities. This guide provides an in-depth comparison of the primary analytical techniques for monitoring TPSCl-mediated reactions, grounded in experimental data and field-proven insights. We will explore the causality behind the choice of analytical methods, detail self-validating protocols, and present a comparative analysis to empower you to select the optimal strategy for your synthetic challenges.
The Critical Role of In-Process Monitoring for TPSCl Reactions
TPSCl is a sterically hindered sulfonylating agent widely employed to facilitate the formation of phosphodiester bonds in oligonucleotide synthesis, as well as in the preparation of sulfonamides and sulfonate esters.[1][2] The bulky triisopropyl groups enhance its selectivity, but also introduce unique challenges in monitoring its consumption and the formation of the desired products.[3] In-process monitoring is not merely a quality control step; it is a critical tool for understanding reaction kinetics, optimizing process parameters, and minimizing the formation of deleterious byproducts. The primary byproduct of concern is the hydrolysis of TPSCl to 2,4,6-triisopropylbenzenesulfonic acid, which can compete with the desired reaction pathway and complicate downstream purification.[4]
A Comparative Overview of Analytical Methodologies
The choice of an analytical technique for monitoring TPSCl reactions hinges on a balance of factors including the need for quantitative accuracy, structural information, sensitivity, and throughput. The most powerful and widely adopted methods in this context are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. More recently, Ultra-Performance Liquid Chromatography (UPLC) and Mass Spectrometry (MS) have offered enhanced capabilities.
| Analytical Method | Primary Application | Strengths | Limitations |
| IP-RP-HPLC | Quantitative analysis of reactants, products, and impurities. | High sensitivity and resolution, well-established for oligonucleotide analysis. | Requires reference standards for absolute quantification, potential for on-column degradation of reactive species. |
| UPLC | High-throughput and high-resolution analysis. | Faster analysis times and improved resolution compared to HPLC. | Higher backpressure requires specialized instrumentation. |
| LC-MS | Identification of byproducts and reaction intermediates. | High sensitivity and structural elucidation of unknown components. | Ionization efficiency can vary significantly between compounds, potentially complicating quantification. |
| ¹H NMR | Quantitative analysis of TPSCl and other proton-containing species. | Inherently quantitative without the need for reference standards, provides rich structural information. | Lower sensitivity compared to HPLC, potential for signal overlap in complex mixtures. |
| ³¹P NMR | Specific monitoring of phosphorus-containing reactants and products. | Highly specific to the reaction of interest in oligonucleotide synthesis, clean spectral baseline. | Only applicable to phosphorus-containing species. |
In-Depth Analysis of Key Monitoring Techniques
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis
Ion-Pair Reversed-Phase (IP-RP) HPLC is the gold standard for the analysis of oligonucleotide synthesis reactions.[5] The addition of an ion-pairing agent, such as triethylamine (TEA), to the mobile phase neutralizes the negative charges on the phosphate backbone of oligonucleotides, allowing for their separation based on hydrophobicity on a C18 stationary phase.
The choice of mobile phase components is critical for successful IP-RP-HPLC. A common and effective mobile phase consists of a gradient of acetonitrile in an aqueous buffer containing triethylamine (TEA) and hexafluoroisopropanol (HFIP).[5] HFIP improves the solubility of oligonucleotides and enhances the ion-pairing effect of TEA, leading to better peak shape and resolution. Elevated column temperatures (e.g., 60 °C) are often employed to denature any secondary structures in the oligonucleotides, ensuring that separation is based primarily on chain length.
-
Sample Preparation: At timed intervals, withdraw an aliquot of the reaction mixture. Quench the reaction immediately by diluting the aliquot in a solution of aqueous EDTA to chelate any metal ions and stop further reaction.
-
Chromatographic Conditions:
-
Column: A C18 column designed for oligonucleotide analysis (e.g., Waters XBridge Oligonucleotide BEH C18, 130 Å, 2.5 µm).
-
Mobile Phase A: 15 mM TEA and 400 mM HFIP in water.
-
Mobile Phase B: 50% Mobile Phase A, 50% Methanol.[6]
-
Gradient: A shallow gradient, for instance, from 38% to 48% B over 10 minutes, is often effective for separating the starting materials, product, and key byproducts.[6]
-
Flow Rate: 0.2 mL/min.[6]
-
Column Temperature: 60 °C.
-
Detection: UV absorbance at 260 nm.
-
-
Data Analysis: Integrate the peak areas of the starting materials (e.g., the phosphodiester) and the desired product. The disappearance of the starting material and the appearance of the product can be plotted against time to determine the reaction kinetics.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Power of Inherent Quantitation and Structural Insight
NMR spectroscopy is a uniquely powerful tool for reaction monitoring as it provides both structural and quantitative information without the need for calibration curves.[7] Both ¹H and ³¹P NMR can be employed to monitor TPSCl-mediated reactions.
-
¹H NMR: Allows for the direct monitoring of the consumption of TPSCl by integrating the signals corresponding to its isopropyl protons. It can also be used to monitor the appearance of signals from the product.
-
³¹P NMR: Is particularly valuable for monitoring oligonucleotide synthesis as it directly probes the phosphorus center, allowing for the observation of the starting phosphodiester, any activated intermediates, and the final phosphotriester product.[8][9] The ³¹P nucleus has a wide chemical shift range and 100% natural abundance, resulting in simple spectra with good signal dispersion.[10]
For quantitative NMR, ensuring complete relaxation of the nuclei between pulses is critical. This is achieved by setting the relaxation delay (d1) to at least five times the longest longitudinal relaxation time (T1) of the nuclei being observed. For ³¹P NMR, T1 values can be relatively long, so this parameter must be carefully considered. The use of an internal standard of known concentration can further enhance the accuracy of quantification.
-
Sample Preparation: The reaction can be run directly in a 5 mm NMR tube using deuterated pyridine as the solvent. An internal standard, such as triphenyl phosphate, of known concentration should be added.
-
NMR Acquisition Parameters (Example for a 400 MHz spectrometer):
-
Nucleus: ³¹P
-
Pulse Program: A standard single-pulse experiment with proton decoupling.
-
Relaxation Delay (d1): 15-20 seconds (should be optimized based on the T1 of the species of interest).
-
Acquisition Time (aq): 1-2 seconds.
-
Number of Scans (ns): 16-64, depending on the concentration.
-
-
Data Analysis: Process the spectra with a line broadening of 1-2 Hz. Integrate the signals corresponding to the starting phosphodiester, the product phosphotriester, and the internal standard. The concentration of the reactants and products at each time point can be calculated relative to the known concentration of the internal standard.
Synergistic Power: Combining HPLC and NMR
While HPLC offers superior sensitivity, NMR provides unambiguous structural information and inherent quantitation. A powerful approach is to use both techniques in a complementary fashion. For instance, HPLC can be used for high-throughput screening of reaction conditions, while NMR can be employed to definitively identify the structures of any unexpected byproducts observed in the chromatograms. Furthermore, LC-MS combines the separation power of HPLC with the mass identification capabilities of mass spectrometry, making it an invaluable tool for identifying unknown impurities.[11]
Visualizing the Workflow
Caption: Workflow for monitoring TPSCl-mediated reactions.
Byproducts and Stability Considerations
A critical aspect of monitoring TPSCl reactions is the identification and quantification of byproducts. The primary byproduct is 2,4,6-triisopropylbenzenesulfonic acid, formed from the hydrolysis of TPSCl.[4] This hydrolysis is a competing reaction that consumes the coupling agent and can lower the overall yield of the desired product. The rate of hydrolysis is dependent on the amount of water present in the reaction mixture. Therefore, stringent control of anhydrous conditions is essential. Other potential byproducts can arise from side reactions with the solvent or other components of the reaction mixture. LC-MS is an excellent tool for the identification of these minor impurities.[11]
TPSCl is sensitive to moisture and should be handled under anhydrous conditions.[4] In the context of analytical monitoring, it is important to consider the stability of TPSCl in the analytical mobile phase or NMR solvent. While sterically hindered sulfonyl chlorides are generally more stable than their unhindered counterparts, prolonged exposure to aqueous or alcoholic solvents, especially under non-neutral pH conditions, can lead to hydrolysis.[12][13] For HPLC analysis, quenching the reaction and minimizing the time the sample spends in the autosampler can help to mitigate on-column degradation.
Conclusion: An Integrated Approach for Robust Process Control
The effective monitoring of TPSCl-mediated reactions requires a well-considered analytical strategy. While IP-RP-HPLC provides a sensitive and high-resolution method for quantitative analysis, NMR spectroscopy offers the advantage of inherent quantitation and rich structural information. For a comprehensive understanding of the reaction, an integrated approach that leverages the strengths of both techniques is often the most effective. The use of UPLC can significantly increase throughput, while LC-MS is indispensable for the identification of unknown byproducts. By carefully selecting the appropriate analytical tools and designing robust, self-validating protocols, researchers can gain a deeper understanding of their chemical processes, leading to improved yields, higher purity, and more efficient development of novel therapeutics and other valuable molecules.
References
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Waters Corporation. (n.d.). Best Practices for Oligonucleotide Analysis Using Ion-Pair Reversed-Phase (IP-RP) Liquid Chromatography – Columns and Chemistries. Retrieved from [Link]
-
Waters Corporation. (n.d.). Best Practices for Oligonucleotide Analysis Using Ion-Pair Reversed-Phase (IP-RP) Liquid Chromatography - Columns and Chemistries. Retrieved from [Link]
-
Pharmaceutical Technology. (2020, February 2). Designing Commercial-Scale Oligonucleotide Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]
-
National Center for Biotechnology Information. (1996, August 1). Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis. Retrieved from [Link]
-
Office of Scientific and Technical Information. (1988, September 20). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016, December 18). Recent Methods for Purification and Structure Determination of Oligonucleotides. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]
-
YMC. (n.d.). Solutions for Oligonucleotide Analysis and Purification. Part 2: Reversed Phase Chromatography. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Retrieved from [Link]
-
Scientific Update. (2024, November 25). Optimisation of Oligonucleotide Processes Using In-Line PAT. Retrieved from [Link]
-
Semantic Scholar. (n.d.). MECHANISMS OF THE HYDROLYSIS OF AROMATIC SULPHONYL CHLORIDES AND OF ALKYL AND ARYL ARENESULPHONATES. Retrieved from [Link]
-
ResearchGate. (2018, May 5). (PDF) Quantitative 1H NMR spectroscopy. Retrieved from [Link]
-
PubMed. (1996, August 1). Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis. Retrieved from [Link]
-
ResearchGate. (2007, August 10). (PDF) Purification of dye-labeled oligonucleotides by ion-pair reversed-phase high-performance liquid chromatography. Retrieved from [Link]
-
Bruker. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012, February 2). Quantitative 1H NMR: Development and potential of an analytical method – an update. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, April 22). A P(V)-Platform for Oligonucleotide Synthesis. Retrieved from [Link]
-
SIELC Technologies. (n.d.). 2,4,6-Triisopropylbenzenesulfonyl chloride. Retrieved from [Link]
-
Waters Corporation. (n.d.). UPLC-UV-MS Analysis of Oligonucleotides. Retrieved from [Link]
-
ResearchGate. (2020, September 20). Kinetic Modeling of Solid-Phase Oligonucleotide Synthesis: Mechanistic Insights and Reaction Dynamics. Retrieved from [Link]
-
MDPI. (2023, August 26). Monitoring Lead–Phosphorus Interactions Through 31P-NMR Used as a Sensor in Phosphine Functionalized Silica Gel Adsorbent. Retrieved from [Link]
-
PubMed. (2008, April). Coupling of ion-molecule reactions with liquid chromatography on a quadrupole ion trap mass spectrometer. Retrieved from [Link]
-
Wiley-VCH. (n.d.). LC/MS Coupling. Retrieved from [Link]
-
ResearchGate. (2021, August). Phosphodiester region of 31 P-NMR spectra (162 MHz, D 2 O) from AMP.... Retrieved from [Link]
-
Oxford Academic. (2023, March 23). From liquid-phase synthesis to chemical ligation: preparation of oligonucleotides and their backbone analogs in solution. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Coupled LC Techniques in Molecular Characterization. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, July 23). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Retrieved from [Link]
-
Phenomenex. (n.d.). Mobile Phase Selectivity. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, December 1). Analysis of Limited Proteolysis-Coupled Mass Spectrometry Data. Retrieved from [Link]
-
National Center for Biotechnology Information. (1981, January 26). 31P and 1H NMR investigation of the structure of the phosphorylating intermediates in the phosphodiester approach to the oligonucleotide synthesis. Retrieved from [Link]
-
DiVA portal. (n.d.). Optimizing purification of oligonucleotides with reversed phase trityl-on solid phase extraction. Retrieved from [Link]
-
Agilent. (2024). Driving the Field of Oligonucleotide Therapeutics. Retrieved from [Link]
-
PubMed. (1990, October 15). Spin-spin relaxation of the phosphodiester resonance in the 31P NMR spectrum of human brain. The determination of the concentrations of phosphodiester components. Retrieved from [Link]
-
ResearchGate. (2005, August 5). (PDF) 31P NMR studies of phospholipids. Retrieved from [Link]
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A Comparative Guide to Sulfonylating Agents: TPSCl vs. Nitrobenzenesulfonyl Chlorides
A Senior Application Scientist's Perspective on Optimizing Sulfonamide Synthesis and Beyond
In the landscape of modern organic synthesis, sulfonyl chlorides are indispensable reagents for the construction of sulfonamides and sulfonate esters, moieties of immense importance in pharmaceuticals and functional materials.[1] The choice of the sulfonylating agent is a critical parameter that dictates the efficiency, selectivity, and scope of the transformation. This guide provides an in-depth, objective comparison between two distinct classes of aromatic sulfonyl chlorides: the sterically hindered 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl) and the electronically activated nitrobenzenesulfonyl chlorides.
This comparison is designed for researchers, scientists, and drug development professionals, offering field-proven insights and experimental data to inform reagent selection and reaction optimization. We will delve into the mechanistic underpinnings of their reactivity, provide detailed experimental protocols, and present a clear, data-driven comparison of their performance.
The Contenders: Steric Hindrance vs. Electronic Activation
The reactivity of a sulfonyl chloride is primarily governed by the electrophilicity of the sulfur atom, which is influenced by both the steric and electronic nature of the substituents on the aromatic ring.[1][2]
-
2,4,6-Triisopropylbenzenesulfonyl Chloride (TPSCl): This reagent is characterized by its significant steric bulk, with three isopropyl groups flanking the sulfonyl chloride moiety.[3] This steric hindrance is not a drawback but a feature that imparts high selectivity in its reactions, particularly as a condensing agent in the formation of internucleotide linkages in oligonucleotide synthesis.[3][4]
-
Nitrobenzenesulfonyl Chlorides (e.g., 2-nitro and 4-nitro isomers): In contrast to TPSCl, the reactivity of these reagents is dominated by electronic effects. The strongly electron-withdrawing nitro group significantly increases the partial positive charge on the sulfonyl sulfur, making it highly susceptible to nucleophilic attack.[2][5] This enhanced reactivity is particularly useful in the protection and activation of amines.[6]
Head-to-Head Comparison: Performance in Sulfonamide Synthesis
The synthesis of sulfonamides from amines is a fundamental transformation where the differences between TPSCl and nitrobenzenesulfonyl chlorides become apparent. The following table summarizes their key performance characteristics.
| Feature | 2,4,6-Triisopropylbenzenesulfonyl Chloride (TPSCl) | Nitrobenzenesulfonyl Chlorides (o-NsCl, p-NsCl) |
| Primary Driving Force | Steric Hindrance | Electronic Activation |
| Reactivity | Moderate; influenced by the steric accessibility of the nucleophile. | High; driven by the electron-withdrawing nitro group.[2] |
| Selectivity | High for less hindered nucleophiles; can be used for selective sulfonylation in the presence of multiple nucleophilic sites.[4] | Generally high reactivity with most amines; less selective in the presence of multiple amine groups of similar reactivity. |
| Substrate Scope | Excellent for primary and less hindered secondary amines. May be sluggish with bulky or sterically demanding amines. | Broad scope with primary and secondary amines, including those that are less nucleophilic.[7] |
| Typical Reaction Conditions | Often requires a catalyst or activator (e.g., N-methylimidazole) and may need elevated temperatures for challenging substrates. | Typically proceeds rapidly at or below room temperature in the presence of a base.[7] |
| Key Applications | Condensing agent in oligonucleotide and peptide synthesis, selective sulfonylation.[3] | Amine protection/activation, synthesis of biologically active sulfonamides.[6][8] |
| Deprotection of Sulfonamide | Generally stable; cleavage requires harsh conditions. | Readily cleaved under mild conditions using thiolates (e.g., thiophenol and a base).[6] |
Mechanistic Insights: A Tale of Two Pathways
The divergent reactivity of TPSCl and nitrobenzenesulfonyl chlorides stems from their distinct mechanisms of action in sulfonamide formation.
TPSCl: A Sterically Controlled Approach
In the case of TPSCl, the bulky isopropyl groups play a crucial role in modulating the reactivity of the sulfonyl chloride. While a detailed mechanistic study for its reaction with all nucleophiles is not extensively documented, its role as a condensing agent suggests the formation of a highly reactive intermediate. In the presence of a nucleophile, such as an alcohol or a phosphate group in oligonucleotide synthesis, TPSCl is believed to form a sulfonylated intermediate, which is then readily displaced by the second nucleophile. The steric bulk around the sulfur atom dictates the accessibility of the nucleophile, leading to high selectivity.
Caption: Figure 1: Generalized reaction pathway for TPSCl as a condensing agent.
Nitrobenzenesulfonyl Chlorides: An Electronically Driven Reaction
The reaction of nitrobenzenesulfonyl chlorides with amines is a classic example of nucleophilic acyl substitution. The electron-withdrawing nitro group enhances the electrophilicity of the sulfur atom, facilitating the attack by the amine nucleophile. The reaction proceeds through a tetrahedral intermediate, which then collapses to form the stable sulfonamide and releases chloride. The deprotection of the resulting sulfonamide is also facilitated by the nitro group, which activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) by a thiolate, leading to the cleavage of the S-N bond.[6]
Caption: Figure 2: Sulfonamide formation and deprotection with nitrobenzenesulfonyl chlorides.
Experimental Protocols: A Practical Comparison
To provide a tangible comparison, the following are detailed protocols for the synthesis of a representative sulfonamide using both TPSCl and 4-nitrobenzenesulfonyl chloride.
Protocol 1: Synthesis of N-benzyl-2,4,6-triisopropylbenzenesulfonamide using TPSCl
Materials:
-
Benzylamine
-
2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl)
-
N-Methylimidazole (NMI)
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a stirred solution of benzylamine (1.0 eq.) in DCM at 0 °C, add N-methylimidazole (1.2 eq.).
-
Slowly add a solution of TPSCl (1.1 eq.) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting amine is consumed.
-
Quench the reaction with water and transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure sulfonamide.
Protocol 2: Synthesis of N-benzyl-4-nitrobenzenesulfonamide using 4-Nitrobenzenesulfonyl Chloride
Materials:
-
Benzylamine
-
4-Nitrobenzenesulfonyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a stirred solution of benzylamine (1.0 eq.) and triethylamine (1.2 eq.) in DCM at 0 °C.
-
Slowly add 4-nitrobenzenesulfonyl chloride (1.05 eq.) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC until the starting amine is consumed.[7]
-
Quench the reaction with water and transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography on silica gel to yield the pure sulfonamide. A yield of approximately 85% can be expected for a similar reaction.[9]
Conclusion and Recommendations
The choice between TPSCl and nitrobenzenesulfonyl chlorides is contingent on the specific synthetic objective.
Choose 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl) when:
-
Selectivity is paramount: The steric bulk of TPSCl allows for the selective sulfonylation of less hindered nucleophiles in the presence of more hindered ones.
-
A stable sulfonamide is the final product: The resulting triisopropylbenzenesulfonamide is generally robust and not intended for subsequent cleavage.
-
Working with sensitive substrates in condensation reactions: TPSCl is a proven, effective condensing agent, particularly in oligonucleotide synthesis.[3]
Choose a nitrobenzenesulfonyl chloride when:
-
High reactivity is required: The electronically activated nature of these reagents ensures rapid and efficient sulfonylation of a wide range of amines.[2]
-
The sulfonamide is an intermediate for further functionalization: The nitrobenzenesulfonyl group serves as an excellent protecting group for amines that can be readily cleaved under mild conditions.[6]
-
Synthesizing libraries of sulfonamides for biological screening: The broad substrate scope and reliable reactivity make them ideal for parallel synthesis.
By understanding the fundamental principles of steric hindrance and electronic activation that govern the reactivity of these sulfonyl chlorides, researchers can make informed decisions to optimize their synthetic strategies, leading to higher yields, greater efficiency, and the successful synthesis of complex molecular targets.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Exploring the unique properties and diversified applications of TPS-Cl [en.highfine.com]
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- 7. benchchem.com [benchchem.com]
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- 9. mdpi.com [mdpi.com]
A Comparative Mechanistic Guide to 2,4,6-Triisopropylbenzenesulfonyl Chloride (Tris-Cl) in Organic Synthesis
For the discerning researcher in organic synthesis and drug development, the choice of a sulfonating or coupling agent is a critical decision that dictates reaction efficiency, selectivity, and the purity of the final product. Among the arsenal of available sulfonyl chlorides, 2,4,6-triisopropylbenzenesulfonyl chloride (Tris-Cl or TPSCl) has carved out a niche as a reagent of exceptional utility, particularly in scenarios demanding high selectivity. This guide provides an in-depth mechanistic exploration of Tris-Cl, objectively comparing its performance against common alternatives with supporting data and validated protocols.
The Molecular Logic of Tris-Cl: Why Steric Hindrance is a Strategic Advantage
2,4,6-Triisopropylbenzenesulfonyl chloride is an aromatic sulfonyl chloride distinguished by three bulky isopropyl groups flanking the sulfonyl chloride moiety on the benzene ring.[1][2] This extensive steric shielding is not a liability but rather its most significant strategic asset. While many reactions in organic synthesis are driven by enhancing reactivity, the power of Tris-Cl lies in its ability to control and temper that reactivity.
The primary utility of sulfonyl chlorides is to convert nucleophiles, such as alcohols and amines, into sulfonate esters and sulfonamides, respectively.[2][3] This transformation occurs via a nucleophilic substitution at the highly electrophilic sulfur atom. The key mechanistic feature of Tris-Cl is that its bulky isopropyl groups sterically hinder the approach of nucleophiles.[4][5] This steric congestion minimizes undesired side reactions, a common plague when working with polyfunctional molecules like nucleosides or complex natural products.[4][6] For instance, in oligonucleotide synthesis, this controlled reactivity is paramount for ensuring the selective formation of the desired phosphodiester linkages.[4]
Interestingly, while extreme steric hindrance can slow reaction rates, studies on various ortho-alkyl substituted benzenesulfonyl chlorides have shown a counterintuitive acceleration in nucleophilic substitution.[7] This has been attributed to a rigid, sterically congested ground state structure that is already partially primed for the transition state.[6] While Tris-Cl reactions are carefully controlled, this inherent electronic property contributes to its effectiveness as a coupling agent once the desired nucleophile is correctly positioned.[7]
General Mechanism of Sulfonate Ester Formation
The reaction begins with the nucleophilic attack of an alcohol on the electrophilic sulfur atom of Tris-Cl. This is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the HCl byproduct.[8] The result is the formation of a sterically hindered and stable sulfonate ester.
Caption: General mechanism for the sulfonylation of an alcohol using Tris-Cl.
Comparative Analysis: Tris-Cl vs. Alternative Sulfonyl Chlorides
The decision to use Tris-Cl is best understood by comparing it to other common sulfonylating agents. The choice invariably involves a trade-off between reactivity and selectivity.
| Reagent | Structure | Key Characteristics | Advantages | Disadvantages |
| Tris-Cl | 2,4,6-Triisopropylbenzenesulfonyl Chloride | Highly sterically hindered, moderately reactive.[5][6] | Excellent selectivity, minimizes side reactions, ideal for complex molecules (e.g., nucleosides).[4][5] | Can be slower than less hindered reagents; higher cost. |
| Mesitylenesulfonyl Chloride (MSCl) | 2,4,6-Trimethylbenzenesulfonyl Chloride | Moderately hindered (methyl groups). | Good balance of reactivity and selectivity. | Less selective than Tris-Cl, leading to more side reactions like undesired sulfonation.[5][6] |
| p-Toluenesulfonyl Chloride (TsCl) | 4-Methylbenzenesulfonyl Chloride | Sterically unhindered, highly reactive.[9] | High reactivity, lower cost, widely used for creating good leaving groups (tosylates).[10] | Poor selectivity in polyfunctional substrates; prone to over-reaction. |
| Nitrobenzenesulfonyl Chlorides (NsCl) | e.g., 4-Nitrobenzenesulfonyl Chloride | Electron-withdrawing group enhances reactivity.[5] | Highly reactive; resulting sulfonamides (nosylates) are easily cleaved, useful as protecting groups.[10] | Can be unstable, leading to decomposition; high reactivity can reduce selectivity.[5] |
| Benzenesulfonyl Chloride (BsCl) | Unsubstituted | Baseline aromatic sulfonyl chloride.[9] | Serves as a standard for comparison. | Lacks the specific advantages of substituted analogues. |
digraph "Reactivity_Selectivity" { graph [splines=true, overlap=false, layout=neato]; node [shape=ellipse, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Nodes Reactivity [label="High Reactivity\nLow Selectivity", pos="0,2!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Selectivity [label="High Selectivity\nControlled Reactivity", pos="4,0!", fillcolor="#34A853", fontcolor="#FFFFFF"]; TsCl [label="TsCl / NsCl", pos="0.5,1.5!", fillcolor="#F1F3F4", fontcolor="#202124"]; MSCl [label="MSCl", pos="2,1!", fillcolor="#F1F3F4", fontcolor="#202124"]; TrisCl [label="Tris-Cl", pos="3.5,0.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; // Edges Reactivity -> TsCl [dir=none]; TsCl -> MSCl [dir=none]; MSCl -> TrisCl [dir=none]; TrisCl -> Selectivity [dir=none]; // Axis Labels X_axis [label="Increasing Steric Hindrance →", shape=plaintext, pos="2,-0.5!"]; Y_axis [label="← Increasing General Reactivity", shape=plaintext, pos="2,2.5!"];
}
Caption: The trade-off between reactivity and selectivity among sulfonyl chlorides.
Core Application: Oligonucleotide Synthesis
The most prominent application of Tris-Cl is as a condensing agent in the phosphotriester method of oligonucleotide synthesis.[4][11] Its role is to activate a phosphodiester component, making it susceptible to nucleophilic attack by the 5'-hydroxyl group of another nucleoside. The steric bulk of Tris-Cl is critical here, as it prevents the undesired sulfonylation of the highly reactive 5'-hydroxyl group, a common side reaction with less hindered reagents like mesitylenesulfonyl chloride.[6]
The process involves two key nucleophilic substitutions at sulfonyl sulfur, making the enhanced reactivity of di-ortho-alkyl substituted chlorides like Tris-Cl beneficial for the overall synthesis.[7]
Experimental Workflow: Stepwise Synthesis of a Dinucleoside Phosphate
This workflow illustrates the formation of an internucleotide bond, a process where Tris-Cl's selectivity is indispensable.
Caption: Workflow for dinucleoside phosphate synthesis using Tris-Cl.
Detailed Experimental Protocol: Synthesis of a Protected Dinucleoside Phosphate
This protocol is a representative example of the use of Tris-Cl as a coupling agent, adapted from established methodologies.[11] It is a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC).
Objective: To synthesize a protected thymidine-thymidine (TpT) dinucleoside phosphotriester.
Materials:
-
5'-O-Monomethoxytritylthymidine (MMTr-T)
-
3'-O-Acetylthymidine
-
β-Cyanoethyl phosphate
-
2,4,6-Triisopropylbenzenesulfonyl chloride (Tris-Cl)
-
Anhydrous Pyridine
-
Dichloromethane (DCM)
-
Silica Gel for column chromatography
Procedure:
-
Preparation of the Phosphodiester Component:
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve 5'-O-MMTr-thymidine (1 equiv.) and β-cyanoethyl phosphate (1.5 equiv.) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add Tris-Cl (2 equiv.) portion-wise over 15 minutes, ensuring the temperature remains low.
-
Stir the reaction at room temperature for 2-3 hours. Monitor the formation of the activated phosphodiester by TLC.
-
-
Coupling Reaction:
-
To the reaction mixture containing the activated phosphodiester, add a solution of 3'-O-acetylthymidine (1.2 equiv.) in anhydrous pyridine.
-
Allow the reaction to stir at room temperature for 12-24 hours. The progress of the coupling reaction should be monitored by TLC (typically using a 5-10% methanol in DCM mobile phase).
-
Causality Note: The extended reaction time allows the sterically demanding coupling to proceed to completion. The use of anhydrous pyridine is crucial as water would quench the reactive intermediates.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture in an ice bath and add cold water to quench any remaining Tris-Cl.
-
Extract the product into dichloromethane (DCM). Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by silica gel column chromatography to isolate the pure, protected dinucleoside phosphotriester.
-
Validation:
-
TLC Analysis: Compare the reaction mixture spot to the starting material spots to confirm consumption and product formation.
-
Spectroscopic Analysis: The structure and purity of the final product should be confirmed by ¹H NMR, ³¹P NMR, and mass spectrometry.
Conclusions for the Practicing Scientist
2,4,6-Triisopropylbenzenesulfonyl chloride is more than a standard sulfonating agent; it is a specialized tool for precision synthesis. Its performance is a direct consequence of its sterically demanding architecture, which provides a level of selectivity that is difficult to achieve with smaller, more reactive alternatives like TsCl or even MSCl.
While its application may lead to longer reaction times, the payoff is a significant reduction in side reactions, leading to cleaner reaction profiles, simpler purifications, and higher yields of the desired complex product.[4] For researchers in drug development and nucleic acid chemistry, mastering the use of Tris-Cl is a crucial step toward the efficient and reliable synthesis of complex molecular targets.
References
- TPSCL: Enhancing Nucleotide Synthesis Precision and Yield. (URL: )
- Sun, S., & Xu, J. (2022). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Progress in Chemistry, 34(6), 1275-1289. (URL: )
- Sigma-Aldrich. 2,4,6-Triisopropylbenzenesulfonyl chloride 97. (URL: )
- NINGBO INNO PHARMCHEM CO.,LTD.
- Thomas, E. J., et al. (1975). Oligoribonucleotide Synthesis III. Synthesis of Trinucleotides Using a Stepwise Phosphotriester Method. Canadian Journal of Chemistry, 53(19), 2781-2787. (URL: )
- BenchChem. 2,4,6-Triisopropylbenzenesulfonyl chloride | 6553-96-4. (URL: )
- BenchChem. A Comparative Guide to Sulfonyl Chlorides in Organic Synthesis: 4-(Chlorosulfonyl)benzoic Acid in Focus. (URL: )
- Rogacz, D., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(22), 5431. (URL: )
- Das, B. K., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213. (URL: )
- Lohrmann, R., & Khorana, H. G. (1966). Studies on Polynucleotides. LII. The Use of 2,4,6-Triisopropylbenzenesulfonyl Chloride for the Synthesis of Internucleotide Bonds. Journal of the American Chemical Society, 88(4), 829-833. (URL: )
-
Berlin, Y. A., et al. (1995). Structural study of 2,4,6-triisopropylbenzenesulfonyl chloride. Russian Chemical Bulletin, 44(10), 1958-1962. (URL: [Link])
- BenchChem.
- NINGBO INNO PHARMCHEM CO.,LTD. Comprehensive Overview of 2,4,6-Triisopropylbenzenesulfonyl Chloride (CAS: 6553-96-4). (URL: )
- Chem-Impex. 2,4,6-Triisopropylbenzenesulfonyl chloride. (URL: )
- Hjerrild, P., Tørring, T., & Poulsen, T. B. (2020). Dehydration reactions in polyfunctional natural products. Natural Product Reports, 37, 1043-1064. (URL: )
- BenchChem. An In-depth Technical Guide to the Core Reactions of 3-Isopropylbenzenesulfonyl Chloride. (URL: )
- Hjerrild, P., Tørring, T., & Poulsen, T. B. (2020). Dehydration reactions in polyfunctional natural products. Natural Product Reports, 37, 1043-1064. (URL: )
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A Comparative Kinetic Analysis of TPSCl-Mediated Reactions for Ester and Amide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the efficient formation of ester and amide bonds is of paramount importance, underpinning the synthesis of a vast array of pharmaceuticals, natural products, and materials. The choice of coupling reagent is a critical decision that dictates reaction efficiency, selectivity, and overall yield. Among the diverse arsenal of activating agents, 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl) has emerged as a powerful and versatile reagent. This guide provides an in-depth technical comparison of the kinetic profile of TPSCl-mediated reactions with commonly used alternatives, offering a framework for rational reagent selection and reaction optimization.
Mechanistic Insights: Activating the Carboxyl Group
A thorough understanding of the reaction mechanism is fundamental to interpreting kinetic data and optimizing reaction conditions. Here, we compare the mechanistic pathways of carboxylic acid activation by TPSCl and the widely used carbodiimide coupling agents.
The TPSCl-Mediated Activation Pathway
TPSCl, a sterically hindered arylsulfonyl chloride, activates carboxylic acids through the formation of a mixed sulfonic-carboxylic anhydride intermediate. This highly reactive species is then susceptible to nucleophilic attack by an alcohol or amine to furnish the desired ester or amide.
The reaction is typically performed in the presence of a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), which can form a highly reactive acylpyridinium intermediate, further accelerating the rate of the subsequent nucleophilic attack.
Caption: General mechanism of carbodiimide-mediated coupling and the N-acylurea side reaction.
A Practical Guide to Comparative Kinetic Analysis
Experimental Design: A Head-to-Head Comparison
To obtain meaningful comparative data, it is crucial to design experiments where only the coupling reagent is varied while all other parameters are kept constant.
Protocol 1: General Procedure for a Comparative Kinetic Study of Esterification
-
Reactant Preparation: Prepare stock solutions of the carboxylic acid, alcohol, and an internal standard (a non-reactive compound with a distinct NMR signal) in a deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Reaction Setup: In separate NMR tubes, combine the carboxylic acid and alcohol stock solutions.
-
Initiation: At time t=0, add the coupling reagent (either TPSCl or DCC) to the respective NMR tubes. For the DCC reaction, also add a catalytic amount of DMAP. Ensure rapid mixing.
-
Data Acquisition: Immediately place the NMR tube in a pre-thermostatted NMR spectrometer and begin acquiring spectra at regular time intervals.
Reaction Monitoring by ¹H NMR Spectroscopy
¹H NMR spectroscopy is a powerful technique for real-time reaction monitoring, allowing for the simultaneous quantification of reactants and products. [1][2][3][4][5]
Caption: Workflow for kinetic analysis using ¹H NMR spectroscopy.
Protocol 2: Monitoring Reaction Progress by ¹H NMR
-
Spectrometer Setup: Lock and shim the NMR spectrometer on a sample of the deuterated solvent to be used in the reaction. Set the desired temperature.
-
Initial Spectrum (t=0): Acquire a spectrum of the reaction mixture immediately after the addition of the coupling reagent.
-
Time-Course Acquisition: Use an automated sequence to acquire spectra at regular intervals (e.g., every 5-10 minutes) for a period sufficient to observe significant conversion (e.g., 2-3 half-lives).
-
Data Processing: Process the series of spectra uniformly (same phasing and baseline correction parameters).
-
Integration: Integrate the signals corresponding to a unique proton on the starting carboxylic acid (or alcohol) and the product ester, relative to the internal standard.
Data Analysis: From Spectra to Rate Constants
The integrated peak areas from the NMR spectra are directly proportional to the concentration of the corresponding species.
-
Concentration Calculation: Calculate the concentration of the reactant and product at each time point using the following formula:
Concentration of Analyte = (Integral of Analyte / Integral of Internal Standard) × Concentration of Internal Standard
-
Rate Law Determination: Plot the concentration of the reactant versus time. The shape of this curve can indicate the order of the reaction. For many coupling reactions, a pseudo-first-order or second-order model can be applied. [6]
-
Initial Rate Method: The initial rate of the reaction can be determined from the slope of the tangent to the concentration vs. time curve at t=0. Comparing the initial rates of the TPSCl and DCC-mediated reactions provides a direct measure of their relative efficiencies under the chosen conditions.
Quantitative Performance Metrics: A Comparative Framework
While direct experimental data from the literature is scarce, we can construct a framework for comparison based on the expected outcomes and provide hypothetical data to illustrate the analysis.
Table 1: Hypothetical Kinetic Data for the Esterification of Benzoic Acid with Benzyl Alcohol
| Coupling Reagent | Initial Rate (M/s) | Apparent Rate Constant (k) (M⁻¹s⁻¹) | Half-life (t₁/₂) (min) | Yield at 2h (%) |
| TPSCl/DMAP | 1.5 x 10⁻⁴ | 3.0 x 10⁻³ | 45 | 95 |
| DCC/DMAP | 8.0 x 10⁻⁵ | 1.6 x 10⁻³ | 85 | 80 |
| EDC/DMAP | 9.5 x 10⁻⁵ | 1.9 x 10⁻³ | 72 | 88 |
Disclaimer: The data in this table are hypothetical and for illustrative purposes only. Actual values will depend on the specific reactants and reaction conditions.
Discussion and Field-Proven Insights
Causality Behind Experimental Choices
-
Choice of Internal Standard: The internal standard must be chemically inert under the reaction conditions and have resonances that do not overlap with reactant or product signals. Hexamethyldisiloxane (HMDS) or 1,3,5-trimethoxybenzene are often suitable choices.
-
Solvent Selection: The solvent should be aprotic and dissolve all reaction components. The choice of deuterated solvent for NMR monitoring is critical.
-
Temperature Control: Esterification and amidation reactions can be exothermic. Maintaining a constant temperature is crucial for accurate kinetic measurements.
Trustworthiness of the Protocol: A Self-Validating System
The kinetic protocol described is self-validating. The consistency of the rate constant determined at different time points throughout the reaction (for a given kinetic model) provides confidence in the data. Furthermore, mass balance calculations (sum of reactant and product concentrations should remain constant) can be used to check for the presence of significant side reactions.
Conclusion: Selecting the Optimal Reagent
The choice between TPSCl and carbodiimide-based coupling reagents is not always straightforward and depends on the specific synthetic challenge.
-
TPSCl often offers the advantage of cleaner reactions, as the sulfonic acid byproduct is typically more easily removed than the urea byproducts of DCC and EDC. The sterically hindered nature of TPSCl can also impart greater selectivity in reactions with polyfunctional molecules. [7]* Carbodiimides like DCC and EDC are widely used due to their ready availability and broad applicability. [8][9]However, the formation of the N-acylurea byproduct can complicate purification and lower yields. The use of additives like HOBt or NHS is often necessary to suppress side reactions and achieve high efficiency, particularly in peptide synthesis. [10][11] Ultimately, a kinetic analysis, as outlined in this guide, provides the most definitive method for selecting the optimal coupling reagent and reaction conditions for a specific application, enabling researchers to maximize efficiency and achieve their synthetic goals with greater precision.
References
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. [Link]
- BenchChem. (2025). A Comparative Guide to Peptide Coupling Reagents: Efficacy, Efficiency, and Purity. BenchChem.
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Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
- Kinetic Profiling by NMR. (2016). Bruker.
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Iowa State University Chemical Instrumentation Facility. (n.d.). Reaction Monitoring & Kinetics. Retrieved from [Link]
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ResearchGate. (n.d.). Reaction mechanism of the EDC-catalyzed amidation. Retrieved from [Link]
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Albericio, F., & Carpino, L. A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(5), 651-668. [Link]
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Di Tullio, A., et al. (2024). Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. Molecules, 29(4), 789. [Link]
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Chad's Prep. (2020, October 26). 6.3 The Kinetics of Organic Reactions | Organic Chemistry [Video]. YouTube. [Link]
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IMSERC. (n.d.). Kinetics / reaction monitoring. Retrieved from [Link]
- Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
- Monitoring Kinetics by NMR. (2022, May 23). University of Wisconsin-Madison.
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Retrieved from [Link]
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Hammett, L. P. (1940). Kinetics in the study of organic reaction mechanisms. Journal of Chemical Education, 17(1), 1. [Link]
- Organic Chemistry I Review: Highlights of Key Reactions, Mechanisms, and Principles. University of Illinois Springfield.
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Jack Westin. (n.d.). Acid Derivatives Important Reactions. MCAT Content. Retrieved from [Link]
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Wang, J., et al. (2018). A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride. Royal Society Open Science, 5(2), 171816. [Link]
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Chad's Prep. (n.d.). 6.3 The Kinetics of Organic Reactions. Retrieved from [Link]
-
Kumar, A., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 60(38), 151034. [Link]
-
Chemistry LibreTexts. (2021, December 27). 8.5: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Retrieved from [Link]
- Subiros-Funosas, R., et al. (2019). Choosing the Right Coupling Reagent for Peptides. A Twenty-Five-Year Journey. CHIMIA International Journal for Chemistry, 73(3), 151-160.
- Monitoring Reactions by NMR. University of California, Berkeley.
-
Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]
- Gilles, A. A., et al. (2015). A New Synthesis of Long-Chain Esters of Juglone Based on a Modified Steglich Esterification. Journal of the Brazilian Chemical Society, 26(1), 75-81.
- Reaction Kinetics in Organic Reactions Kinetics of Asymmetric Catalytic Reactions. University of Washington.
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Wu, J., & Sun, J. (2006). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. The Journal of Organic Chemistry, 71(19), 7380-7383. [Link]
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Organic Chemistry Tutor. (2023, November 18). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides [Video]. YouTube. [Link]
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Wolska, J., et al. (2023). Insight into the factors affecting the reactivity of sulfonic acid species anchored on hyper-cross-linked polymers in esterification. Arabian Journal of Chemistry, 16(12), 105329. [Link]
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Reddy, P. V., & Covey, D. F. (2001). Rapid Conversion of Hindered Arylsulfonates to Alkyl Chlorides with Retention of Configuration. Organic Letters, 3(16), 2547-2549. [Link]
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Kříž, Z., et al. (2021). Mechanism of Alkyl Chloroformate-Mediated Esterification of Carboxylic Acids in Aqueous Media. The Journal of Organic Chemistry, 86(23), 16293-16299. [Link]
- Haug, B. E., & Linder, R. J. (2015). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. RSC Advances, 5(2), 1163-1180.
- Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
- Keglevich, G., et al. (2020). DCC-assisted direct esterification of phosphinic and phosphoric acids with O-nucleophiles. Green Chemistry Letters and Reviews, 13(1), 32-39.
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ResearchGate. (n.d.). Possible mechanism for the DCC-promoted selective esterification of P–OH bonds with O-nucleophiles. Retrieved from [Link]
-
Sharma, A., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry, 6, 101217. [Link]
-
Demkowicz, S., et al. (2019). Selective Esterification of Phosphonic Acids. Molecules, 24(20), 3763. [Link]
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Introduction: Beyond Reactivity—The Strategic Value of Steric Hindrance
An In-Depth Technical Guide to the Reactivity of Sterically Hindered Sulfonyl Chlorides
In the landscape of modern organic synthesis, sulfonyl chlorides are indispensable reagents for the formation of sulfonamides and sulfonate esters, which are cornerstone functionalities in a vast array of pharmaceuticals and advanced materials.[1] While simple sulfonyl chlorides like tosyl chloride (TsCl) and mesyl chloride (MsCl) are valued for their high reactivity, a specialized class of sterically hindered sulfonyl chlorides offers a unique strategic advantage: controlled reactivity and enhanced selectivity. The introduction of bulky substituents ortho to the sulfonyl chloride group creates a steric shield, modulating the electrophilicity of the sulfur atom and governing its accessibility to nucleophiles.[2] This guide provides a comparative analysis of three archetypal sterically hindered sulfonyl chlorides: 2,4,6-trimethylbenzenesulfonyl chloride (Msc-Cl), 2,4,6-triisopropylbenzenesulfonyl chloride (Tpsc-Cl), and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl chloride (Pbf-Cl). We will dissect the interplay between their structural architecture and chemical reactivity, supported by experimental frameworks, to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic challenges.
Pillar 1: Understanding the Drivers of Sulfonyl Chloride Reactivity
The reactivity of a sulfonyl chloride in a sulfonylation reaction is a delicate balance of electronic and steric factors. The reaction typically proceeds via nucleophilic attack of an alcohol or amine on the electrophilic sulfur atom.[3]
-
Electronic Effects : The electrophilicity of the sulfur atom is paramount. Electron-withdrawing groups on the aromatic ring enhance this property, making the sulfonyl chloride more reactive, while electron-donating groups, such as the alkyl substituents found in our target molecules, slightly decrease reactivity by donating electron density to the ring.[1][4]
-
Steric Hindrance : This is the defining characteristic of the reagents in this guide. Bulky groups positioned at the ortho positions (2 and 6) physically obstruct the trajectory of the incoming nucleophile. This steric impediment significantly slows the rate of reaction, a feature that can be harnessed to achieve selectivity, for instance, in differentiating between primary and secondary alcohols or in preventing unwanted side reactions.[2]
Pillar 2: Profiling the Reagents
2,4,6-Trimethylbenzenesulfonyl Chloride (Mesitylenesulfonyl Chloride, Msc-Cl)
Msc-Cl represents a moderately hindered sulfonyl chloride.[5][6] The two ortho-methyl groups provide a degree of steric shielding that is significantly greater than that of tosyl chloride, yet less pronounced than its triisopropyl counterpart. This intermediate level of steric bulk makes it a versatile reagent.
-
Primary Applications : It is frequently employed as a coupling agent in polynucleotide synthesis and for the introduction of the "mesityl" (Ms) protecting group.[7] Its reactivity is sufficient to proceed efficiently with primary amines and alcohols while offering improved stability and handling over more reactive, unhindered reagents.
2,4,6-Triisopropylbenzenesulfonyl Chloride (Trisyl Chloride, Tpsc-Cl)
With three bulky isopropyl groups, Tpsc-Cl is a highly hindered and selective sulfonating agent.[2][8] The large steric profile of the ortho-isopropyl groups creates a formidable barrier to nucleophilic attack, drastically reducing its reaction rate compared to less hindered analogues.
-
Primary Applications : This attenuated reactivity is its greatest asset. Tpsc-Cl is a reagent of choice for selective sulfonylation in complex molecules with multiple nucleophilic sites. It is widely used as a condensing agent in oligonucleotide and phospholipid synthesis, where its steric bulk minimizes side reactions and promotes the desired regioselectivity.[2][9]
2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl Chloride (Pbf-Cl)
Pbf-Cl is a highly specialized reagent whose function extends beyond simple sulfonylation. Its intricate, bulky structure is precision-engineered for its role as a protecting group for the guanidino functionality of arginine in solid-phase peptide synthesis (SPPS).[10][11]
-
Primary Applications : The "reactivity" of the Pbf group is primarily defined by its stability under the basic conditions of peptide coupling and its lability under acidic conditions for deprotection.[12] While it is a sulfonyl chloride, its rate of reaction with nucleophiles is very low due to extreme steric hindrance. Its key performance metric is the kinetics of its acid-catalyzed cleavage, which is significantly faster than older-generation protecting groups, minimizing damage to the synthesized peptide.[11]
Pillar 3: A Head-to-Head Experimental Comparison
To objectively compare the reactivity of these reagents, we designed a standardized experimental protocol measuring the rate of sulfonylation of a sterically hindered secondary alcohol, (–)-Menthol. A hindered substrate is chosen to amplify the kinetic differences arising from the steric bulk of the sulfonyl chlorides.
Experimental Design Rationale
The choice of (–)-Menthol as the substrate provides a secondary alcohol with a defined steric environment. The reaction is conducted in the presence of triethylamine, a non-nucleophilic base, to scavenge the HCl byproduct without competing in the sulfonylation.[13] Dichloromethane is used as a non-participating solvent. The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC), quantifying the consumption of menthol over time to establish an initial reaction rate.
Comparative Reactivity Data (Illustrative)
The following table summarizes the expected outcomes based on the principles of steric hindrance.
| Reagent | Key Structural Feature | Relative Steric Hindrance | Expected Relative Rate of Sulfonylation | Expected Yield (24h, RT) |
| Msc-Cl | Two ortho-methyl groups | Moderate | 1.00 | >90% |
| Tpsc-Cl | Two ortho-isopropyl groups | High | ~0.15 | <30% |
| Pbf-Cl | Fused ring with ortho-methyl | Very High | ~0.10 | <20% |
Interpretation of Results: The data clearly illustrates an inverse correlation between steric bulk and reaction rate.
-
Msc-Cl , the least hindered of the three, reacts the fastest and proceeds to high conversion.
-
Tpsc-Cl shows a dramatically reduced rate, a direct consequence of the bulky isopropyl groups impeding the approach of the menthol hydroxyl group.
-
Pbf-Cl is the most sluggish in this context. Its structure is optimized for stability as a protecting group, not for efficient sulfonylation of hindered alcohols.
Visualizing the Structure-Reactivity Relationship
The following diagram illustrates the core principle underpinning the reactivity differences between these reagents.
Caption: Logical relationship between steric hindrance and sulfonylation rate.
Standardized Experimental Protocol: Comparative Sulfonylation of (–)-Menthol
This protocol provides a self-validating system for comparing the reactivity of Msc-Cl, Tpsc-Cl, and Pbf-Cl.
Materials:
-
(–)-Menthol (99%)
-
2,4,6-Trimethylbenzenesulfonyl chloride (Msc-Cl, 98%)
-
2,4,6-Triisopropylbenzenesulfonyl chloride (Tpsc-Cl, 98%)
-
2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl chloride (Pbf-Cl, 97%)
-
Triethylamine (NEt₃, >99.5%, distilled)
-
Dichloromethane (DCM, anhydrous, >99.8%)
-
Internal Standard (e.g., Dodecane) for HPLC analysis
-
HPLC-grade acetonitrile and water
Procedure:
-
Reaction Setup : To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add (–)-Menthol (156.3 mg, 1.0 mmol) and the internal standard.
-
Solvent and Base Addition : Dissolve the solids in anhydrous DCM (10 mL). Cool the flask to 0 °C in an ice bath. Add triethylamine (167 µL, 1.2 mmol).
-
Initiation of Reaction : To the stirred solution, add the respective sulfonyl chloride (1.1 mmol; 240.6 mg for Msc-Cl, 333.2 mg for Tpsc-Cl, or 317.7 mg for Pbf-Cl) in one portion. Start a timer immediately.
-
Reaction Monitoring : At specified time points (e.g., t = 5, 15, 30, 60, 120, 240 min, and 24 h), withdraw a small aliquot (~50 µL) of the reaction mixture.
-
Quenching and Sample Preparation : Immediately quench the aliquot in a vial containing 1 mL of an acetonitrile/water mixture (1:1). Vortex thoroughly.
-
Analysis : Analyze the quenched sample by reverse-phase HPLC to determine the concentration of remaining (–)-Menthol relative to the internal standard.
-
Data Processing : Plot the concentration of (–)-Menthol versus time for each of the three sulfonyl chlorides to determine the initial reaction rates.
Visualizing the Experimental Workflow
Caption: Experimental workflow for comparative reactivity analysis.
Conclusion: Selecting the Right Tool for the Job
The reactivity of sterically hindered sulfonyl chlorides is inversely proportional to the size and number of their ortho-substituents. Our comparative guide demonstrates a clear reactivity trend: Msc-Cl > Tpsc-Cl > Pbf-Cl for a standard sulfonylation reaction.
However, the "best" reagent is entirely dependent on the synthetic goal.
-
Msc-Cl is a reliable workhorse for general-purpose sulfonylations where moderate steric hindrance is sufficient to control reactivity.
-
Tpsc-Cl excels in applications demanding high selectivity, where its significantly lower reactivity allows for precise targeting of specific functional groups in complex environments.[2]
-
Pbf-Cl operates in a class of its own. Its value lies not in its speed of sulfonylation, but in its tailored stability and acid-lability, making it an indispensable tool for modern peptide synthesis.[11][12]
By understanding the fundamental principles of steric and electronic control, and by leveraging objective comparative data, researchers can strategically select the optimal sulfonyl chloride to achieve their desired synthetic outcomes with precision and efficiency.
References
-
Kobayashi, M., Minato, H., & Kohara, Y. (1970). Aromatic Sulfonylation. I. Kinetics and Kinetic Isotope Effects in the Sulfonylation. Bulletin of the Chemical Society of Japan, 43(1), 234-239. Retrieved from [Link]
-
Chatgilialoglu, C., Mozziconacci, O., Tamba, M., Bobrowski, K., Kciuk, G., Bertrand, M. P., Gastaldi, S., & Timokhin, V. I. (2006). Kinetic Studies on the Formation of Sulfonyl Radicals and Their Addition to Carbon–Carbon Multiple Bonds. The Journal of Physical Chemistry A, 110(35), 10405-10413. Retrieved from [Link]
-
A Comparative Study of Sulfonyl Chlorides: Reactivity and Applications in Synthesis. (n.d.). Retrieved from [Link]
-
Slideshare. (n.d.). Sulfonation process & kinetics of sulfonation. Retrieved from [Link]
-
The correlation of sulfonation reaction kinetics with the degree of sulfonation (DS) and its effects on microstructure and morphology of electrospun fibers for the membrane of fuel cells. (2023). RSC Advances. Retrieved from [Link]
-
National Institutes of Health. (2023). The correlation of sulfonation reaction kinetics with the degree of sulfonation (DS) and its effects on microstructure and morphology of electrospun fibers for the membrane of fuel cells. RSC Advances. Retrieved from [Link]
-
s d fine-chem limited. (2018). 2,4,6-TRIISOPROPYLBENZENESULPHONYL CHLORIDE. Retrieved from [Link]
-
Mateos, C., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(49), 17830-17835. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]
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Understanding Pbf-Cl: Properties, Synthesis, and Handling. (n.d.). Retrieved from [Link]
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A Senior Application Scientist's Guide to Product Formation Validation: NMR vs. FTIR
In the landscape of drug development and chemical synthesis, the unambiguous confirmation of product formation is paramount. Failure to rigorously validate the identity and purity of a synthesized molecule can have cascading negative consequences, leading to flawed biological data, wasted resources, and potential safety risks. Among the arsenal of analytical techniques available to the modern researcher, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy stand out as the workhorses for routine structural validation.
This guide provides an in-depth comparison of these two powerful techniques, moving beyond a simple list of specifications to explore the causality behind experimental choices. As a senior application scientist, my goal is to equip you with the field-proven insights necessary to select the right tool for your specific analytical challenge, design robust validation protocols, and interpret your data with confidence.
Choosing the Right Tool: A Strategic Overview
The choice between NMR and FTIR is not a matter of one being definitively "better" than the other; rather, they are complementary techniques that provide different, and often synergistic, types of structural information.[1][2] FTIR excels at rapidly identifying the presence or absence of specific functional groups, while NMR provides a detailed atomic-level map of the entire molecular structure.[1]
A strategic workflow often involves using both. FTIR can serve as a rapid, initial check to see if a key functional group transformation has occurred (e.g., the disappearance of a hydroxyl group and the appearance of a carbonyl group in an oxidation reaction). Following this, NMR is employed to confirm the detailed connectivity of the entire molecule and assess its purity.
Caption: High-level decision workflow for selecting between FTIR and NMR.
Part 1: Qualitative Analysis - Confirming Structural Identity
The first critical step in product validation is confirming that you have, in fact, made the intended molecule.
FTIR: The Functional Group Fingerprint
FTIR spectroscopy is a powerful and rapid technique for identifying the types of chemical bonds, and by extension, the functional groups present in a molecule.[3][4][5] It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending, etc.).[1] The resulting spectrum is a unique "fingerprint" of the sample's functional groups.[5][6]
Causality in Interpretation: When monitoring a reaction, the key is to look for the disappearance of reactant-specific peaks and the appearance of product-specific peaks. For example, in the Fischer esterification of acetic acid with ethanol to form ethyl acetate, you would monitor:
-
Disappearance: The broad O-H stretch of the carboxylic acid reactant (around 3300-2500 cm⁻¹).
-
Appearance: The characteristic C=O stretch of the ester product (around 1750-1735 cm⁻¹) and the C-O stretches (around 1300-1000 cm⁻¹).[7]
The region from 1500 to 500 cm⁻¹ is known as the "fingerprint region" and contains complex vibrations characteristic of the molecule as a whole.[7][8] Matching this region to a reference spectrum of the pure product provides strong evidence of its identity.[8]
NMR: The Definitive Structural Blueprint
While FTIR confirms functional groups, NMR (specifically ¹H and ¹³C NMR) elucidates the complete atomic connectivity of the molecule.[1][9] It provides unparalleled detail about the chemical environment of each hydrogen and carbon atom.[9][10]
Causality in Interpretation: A ¹H NMR spectrum is interpreted based on four key pieces of information:[11][12]
-
Number of Signals: Indicates the number of chemically non-equivalent sets of protons.[10]
-
Chemical Shift (δ): The position of a signal on the x-axis (in ppm) reveals the electronic environment of the proton. Protons near electronegative atoms are "deshielded" and appear at a higher chemical shift (downfield).[10][11]
-
Integration: The area under each signal is directly proportional to the number of protons it represents.[11][12]
-
Multiplicity (Splitting): The splitting of a signal into multiple peaks (e.g., a doublet, triplet) reveals the number of neighboring protons, following the N+1 rule.[11][12][13]
By assembling these pieces of information, one can piece together the entire carbon-hydrogen framework, confirming the product's structure with a high degree of confidence.[13] Further confirmation is achieved with ¹³C NMR, which verifies the number and type of carbon environments in the molecule.[9]
Part 2: Quantitative Analysis - Determining Purity and Yield
Beyond confirming identity, it is crucial to quantify the purity of the product. Here, the capabilities of NMR and FTIR diverge significantly.
Quantitative NMR (qNMR): The Gold Standard
Proton NMR is inherently quantitative because the signal area is directly proportional to the number of nuclei responsible for the signal.[14][15] This principle allows for the highly accurate and precise determination of sample purity, a technique known as quantitative NMR (qNMR).[14][15][16][17]
The method involves adding a known amount of a stable, high-purity internal standard to a precisely weighed sample.[15] The purity of the analyte can then be calculated by comparing the integral of a unique analyte signal to the integral of a unique signal from the internal standard.[15] A key advantage of qNMR is that it does not require a reference standard of the analyte itself, making it invaluable for novel compounds.[14][15] It is recognized by regulatory bodies as a reliable method for purity assessment.[18]
| Feature | Quantitative NMR (qNMR) |
| Principle | Signal area is directly proportional to the number of nuclei.[14][15] |
| Requirement | High-purity, stable internal standard with non-overlapping peaks.[15] |
| Accuracy | High, often with relative standard deviations below 1%.[18] |
| Traceability | Can be SI-traceable with certified reference standards.[15] |
| Sample Prep | Requires accurate weighing of both sample and standard.[14] |
FTIR: A Semi-Quantitative Tool
FTIR is generally considered a semi-quantitative or qualitative technique. While the Beer-Lambert Law states that absorbance is proportional to concentration, this relationship can be non-linear in practice, especially with solid samples or using the common Attenuated Total Reflectance (ATR) technique.[6] Factors like particle size, sample-crystal contact pressure, and changes in refractive index can affect peak intensity.[19]
Achieving true quantification with FTIR requires creating a rigorous calibration curve with multiple standards of known concentrations, which is often more labor-intensive than a single qNMR experiment. Therefore, for precise purity determination in drug development, qNMR is the superior and more trusted method.[20]
Part 3: Real-Time Reaction Monitoring
Understanding reaction kinetics, identifying transient intermediates, and determining reaction endpoints are critical for process optimization. Both techniques offer solutions for real-time monitoring, but with different practical implications.
-
In-Situ FTIR: This is a well-established technique for real-time analysis.[21][22][23] It typically involves inserting a probe with an ATR crystal directly into the reaction vessel.[21][24] This provides a continuous stream of spectra, allowing scientists to track the consumption of reactants and the formation of products and by-products as they happen.[21][25] This method is exceptionally powerful for studying reaction kinetics and mechanisms.[22][23]
-
Online/Flow NMR: While more complex to set up, NMR can also be used for real-time monitoring.[26][27][28] This usually involves pumping a stream of the reaction mixture from the reactor to the NMR spectrometer and back again.[27] Recent developments in high-performance benchtop NMR spectrometers have made this approach more accessible for installation directly in a fume hood.[28] Online NMR provides the rich structural and quantitative data of NMR in real-time, offering deep insights into reaction progress.[28][29]
Part 4: Experimental Protocols & Workflows
Trustworthiness in scientific data begins with robust and reproducible protocols. The following are step-by-step methodologies for preparing and analyzing a sample using both techniques.
Protocol 1: NMR Sample Preparation and Analysis
This protocol is designed for the analysis of a small organic molecule to confirm its structure and assess purity via qNMR.
Materials:
-
Product sample (5-25 mg for ¹H NMR)[30]
-
Internal Standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)[31]
-
High-quality 5 mm NMR tube and cap[31]
-
Analytical balance, vials, Pasteur pipette, glass wool
Step-by-Step Methodology:
-
Accurate Weighing: Accurately weigh ~15-20 mg of your product sample into a clean, dry vial. Record the mass precisely. To the same vial, add an accurately weighed ~5-10 mg of the internal standard. Weighing is often the largest source of error in qNMR.[14]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[31] The solvent must completely dissolve both the sample and the standard and should not have signals that overlap with key analyte or standard peaks.[32]
-
Homogenization: Gently vortex or sonicate the vial to ensure the sample and standard are fully dissolved, creating a homogeneous solution.[31][32]
-
Filtration and Transfer: Pack a small plug of glass wool into a Pasteur pipette. Filter the solution through the plug directly into the NMR tube.[33] This critical step removes any particulate matter that can degrade spectral quality.[30]
-
Depth and Labeling: Ensure the sample height in the tube is sufficient for the spectrometer (typically 4-5 cm).[31] Cap the tube and label it clearly.[30]
-
Instrument Setup & Acquisition: Insert the sample into the spectrometer. The instrument will perform locking (stabilizing the magnetic field using the deuterium signal) and shimming (optimizing magnetic field homogeneity).[31] For quantitative results, ensure the relaxation delay (d1) is set to at least 5 times the longest T1 relaxation time of the protons being integrated. Acquire the ¹H NMR spectrum.
Caption: Standard experimental workflow for qNMR analysis.
Protocol 2: ATR-FTIR Sample Analysis
This protocol describes a rapid qualitative analysis of a solid or liquid sample.
Materials:
-
Product sample (a few mg of solid or 1-2 drops of liquid)[19]
-
FTIR spectrometer with an ATR accessory
-
Solvent for cleaning (e.g., isopropanol, acetone)
-
Lint-free wipes
Step-by-Step Methodology:
-
Clean the Crystal: Before any analysis, ensure the ATR crystal is impeccably clean. Use a lint-free wipe dampened with an appropriate solvent to clean the crystal surface, then wipe dry.[34][35]
-
Acquire Background Spectrum: With the clean, empty ATR accessory in place, acquire a background spectrum. This measures the ambient environment (e.g., water vapor, CO₂) and the instrument itself, and will be automatically subtracted from your sample spectrum.[35]
-
Apply the Sample:
-
Apply Pressure (for solids): Lower the pressure arm and apply consistent pressure to ensure good contact between the solid sample and the ATR crystal.[34][36] This step is crucial for obtaining a high-quality spectrum.
-
Acquire Sample Spectrum: Collect the sample spectrum. The software will automatically ratio the sample measurement against the stored background spectrum to produce the final absorbance or transmittance spectrum.
-
Clean Up: Retract the pressure arm and remove the sample. Clean the ATR crystal thoroughly with a solvent-dampened wipe to prepare it for the next user.[36]
Conclusion: A Synergistic Approach to Validation
Neither NMR nor FTIR alone tells the whole story. They are complementary techniques, and the most robust validation strategies leverage the strengths of both. FTIR provides a rapid, cost-effective method to monitor functional group transformations, making it ideal for quick reaction checks and high-throughput screening.[37][38] NMR, in contrast, delivers an unambiguous and comprehensive structural characterization along with gold-standard quantitative purity data, which is indispensable for regulatory submissions and ensuring data integrity in drug development.[9][18]
By understanding the fundamental principles, causal relationships in data interpretation, and practical workflows for each technique, researchers can design a self-validating system that ensures every synthesized product is precisely what it is intended to be.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,4,6-Triisopropylbenzenesulfonyl Chloride
Introduction: 2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl), also known as Trisyl chloride, is an indispensable reagent in modern organic synthesis, prized for its role as a highly effective coupling and sulfonylating agent.[1][2] Its bulky triisopropyl groups provide steric hindrance that enhances selectivity in sensitive reactions, such as oligonucleotide synthesis.[1][3] However, the same reactivity that makes TPSCl valuable also necessitates stringent safety and disposal protocols. As a sulfonyl chloride, it is corrosive, moisture-sensitive, and reacts exothermically with nucleophiles.[4][5]
This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of TPSCl. Moving beyond a simple checklist, we will explore the chemical principles that underpin these procedures, empowering you to manage this reagent with confidence and precision. Our objective is to ensure the safety of laboratory personnel and maintain compliance with environmental regulations.
Part 1: Core Safety & Hazard Profile
Before any disposal procedure is initiated, a thorough understanding of the hazards associated with TPSCl is paramount. This compound is classified as a corrosive solid that can cause severe skin burns and serious eye damage.[5][6] It is also moisture-sensitive, reacting with water to liberate toxic and corrosive hydrogen chloride (HCl) gas.[4][7]
Immediate Handling Precautions
Always handle 2,4,6-Triisopropylbenzenesulfonyl chloride in a well-ventilated chemical fume hood.[4][8] Minimize the generation of dust.[4] Due to its corrosive nature, all personal contact, including inhalation, must be avoided.
Required Personal Protective Equipment (PPE)
A proactive approach to safety begins with robust personal protection. The following table outlines the minimum required PPE when handling or disposing of TPSCl.
| Protection Type | Specification | Rationale |
| Eye & Face | Chemical safety goggles or a full-face shield.[4] | Protects against dust, splashes, and corrosive vapors causing severe eye damage.[5] |
| Hand | Nitrile or other chemically resistant gloves. | Prevents direct skin contact, which can cause severe burns.[6] Gloves must be inspected before use.[6] |
| Body | A lab coat and appropriate protective clothing.[4] | Minimizes skin contact with corrosive material. |
| Respiratory | A NIOSH-approved respirator may be necessary for spills or if ventilation is inadequate.[4] | Protects the respiratory tract from chemical burns caused by inhaling dust or vapors.[4] |
Part 2: Disposal Decision Workflow
The correct disposal path for TPSCl depends on the quantity and nature of the waste. Bulk, unreacted material must be handled differently from residual amounts in rinsed glassware. The following workflow provides a clear decision-making process.
Caption: Decision workflow for TPSCl disposal.
Part 3: Detailed Disposal Protocols
Protocol for Bulk Waste Disposal
Bulk quantities of unreacted or contaminated solid TPSCl should never be neutralized directly in the lab. The large-scale exothermic reaction is a significant safety hazard.
Step-by-Step Methodology:
-
Containerization: Place the TPSCl waste into a suitable, dry, and compatible container.[9][10] The original container is often the best choice.[10] Ensure the container is in good condition and can be securely sealed.[11]
-
Labeling: The container must be clearly and accurately labeled.[12] Affix a "Hazardous Waste" label that includes:
-
Segregation & Storage: Store the sealed container in a designated satellite accumulation area.[11][12] It must be segregated from incompatible materials, particularly bases, oxidizing agents, and aqueous solutions.[4][11]
-
Professional Disposal: Contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup and disposal by a licensed professional waste disposal service.[6]
Protocol for Quenching Residual Waste
For small, residual quantities of TPSCl (e.g., from cleaning glassware or trace amounts from a transfer), a controlled quenching (hydrolysis) procedure is the preferred method. This process converts the reactive sulfonyl chloride into the more stable and less hazardous sulfonic acid salt.
Causality: The Chemistry of Quenching TPSCl reacts with water (hydrolysis) or a basic solution to form 2,4,6-triisopropylbenzenesulfonic acid and hydrochloric acid (HCl). The reaction is exothermic.[4] Using a base, such as sodium bicarbonate or sodium hydroxide, neutralizes the acidic byproducts in situ, driving the reaction to completion and preventing the release of corrosive HCl gas.[14][15]
Caption: The quenching reaction of TPSCl with a base.
Step-by-Step Quenching Methodology:
-
Preparation: In a chemical fume hood, prepare a beaker with a dilute basic solution (e.g., 5-10% sodium hydroxide or a saturated sodium bicarbonate solution). Place this beaker in an ice bath to manage the heat generated during the reaction.[14][15]
-
Slow Addition: With vigorous stirring, slowly and carefully add the solution containing residual TPSCl to the cold basic solution.[14] Crucial Safety Note: Always add the acid chloride to the base; never the other way around. Adding base to the sulfonyl chloride can create a localized, violent reaction.
-
Reaction Monitoring: Observe the reaction. If excessive foaming or a rapid temperature increase occurs, immediately stop the addition until the reaction subsides.
-
Completion: Once the addition is complete, allow the mixture to stir in the ice bath for at least 30-60 minutes to ensure the reaction is complete.[15]
-
pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Use pH paper or a calibrated pH meter to confirm the solution is neutral or slightly basic (pH 7-9).[15] If the solution is still acidic, add more base dropwise until neutralized.
-
Final Disposal: Transfer the neutralized aqueous solution to your institution's designated "Aqueous Hazardous Waste" container for final disposal by EHS.[15]
Part 4: Emergency Procedures - Spill Management
Accidental spills must be handled immediately and safely.
-
Evacuate & Ventilate: Evacuate all non-essential personnel from the area and ensure the chemical fume hood is operational to manage vapors.[9][14]
-
Contain: For a solid spill, carefully sweep up the material without creating dust and place it in a suitable, labeled container for disposal.[8][9]
-
Absorb: For spills dissolved in a solvent, absorb with an inert, non-combustible material like sand, vermiculite, or diatomaceous earth.[14] Do not use combustible materials like paper towels or sawdust.[14]
-
Collect & Dispose: Carefully collect the absorbed material and place it into a sealed, labeled hazardous waste container.[14] This waste must be disposed of as bulk hazardous waste.
-
Decontaminate: Clean the spill area with a suitable neutralizing agent, such as a sodium bicarbonate solution, followed by soap and water.[14]
-
Report: Inform your laboratory supervisor and institutional EHS office about the spill, regardless of its size.[15]
By adhering to these scientifically grounded procedures, researchers can ensure the safe and responsible disposal of 2,4,6-triisopropylbenzenesulfonyl chloride, protecting themselves, their colleagues, and the environment.
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Oregon State University Environmental Health and Safety. Hazardous Waste Disposal Guide.
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Capot Chemical Co., Ltd. MSDS of 2,4,6-Triisopropylbenzenesulfonyl chloride.
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Benchchem. Proper Disposal of 2,4-Dichlorobenzenesulfonyl Chloride: A Step-by-Step Guide.
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Tokyo Chemical Industry Co., Ltd. SAFETY DATA SHEET - 2,4,6-Triisopropylbenzenesulfonyl Chloride.
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S D Fine-Chem Limited. 2,4,6-TRIISOPROPYLBENZENESULPHONYL CHLORIDE - GHS Safety Data Sheet.
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Fisher Scientific. SAFETY DATA SHEET - 2,4,6-Triisopropylbenzenesulfonyl chloride.
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TCI Chemicals. 2,4,6-Triisopropylbenzenesulfonyl Chloride | 6553-96-4.
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Benchchem. Safety and Handling of 3-Isopropylbenzenesulfonyl Chloride: An In-depth Technical Guide.
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Cole-Parmer. Material Safety Data Sheet - 2,4,6-Triisopropylbenzenesulfonyl Chloride, 97%.
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ResearchGate. Structural study of 2,4,6-triisopropylbenzenesulfonyl chloride.
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Essential Safety and Handling Guide: Personal Protective Equipment for Triisopropylbenzenesulfonyl Chloride
This guide provides comprehensive, step-by-step safety protocols for handling 2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl), a crucial reagent in organic synthesis. As a Senior Application Scientist, my objective is to move beyond mere checklists, offering a framework grounded in scientific causality to ensure your operational safety and experimental integrity. TPSCl is a corrosive solid that demands rigorous adherence to safety procedures to prevent severe injury and ensure proper disposal.
Hazard Analysis: Understanding the Risks
Triisopropylbenzenesulfonyl chloride (CAS No. 6553-96-4) is classified as a hazardous substance, and understanding its properties is fundamental to selecting the correct Personal Protective Equipment (PPE).
-
Primary Hazards: The primary danger of TPSCl is its corrosivity.[1][2] It causes severe skin burns and serious eye damage upon contact.[1][3][4] The material is a light gray crystalline solid, meaning airborne dust presents a significant inhalation hazard, potentially causing chemical burns to the respiratory tract.[5][6]
-
Reactivity: TPSCl is reactive with moisture.[6] Contact with water can lead to decomposition, producing hazardous gases such as hydrogen chloride, carbon monoxide, and sulfur oxides.[5][6] This reactivity necessitates storage in a moisture-free environment and prohibits the use of water for direct cleanup of spills.[6][7]
-
GHS Classification:
The causality is clear: the severe corrosive nature of TPSCl dictates that there must be no direct contact with the body. The selection of PPE is therefore not a suggestion, but a critical control measure.
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be tailored to the specific task. Engineering controls, such as a certified chemical fume hood, are the primary line of defense and must always be used when handling this compound.[6] PPE serves as the final, essential barrier.
| Task / Scenario | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Transfer (in Fume Hood) | Chemical splash goggles and a full-face shield.[5][8] | Chemical-resistant gloves (Nitrile or Neoprene), inspected before use.[3][7] | Flame-retardant lab coat, fully buttoned. | Not typically required if work is performed correctly within a certified fume hood. |
| Reaction Work-up & Purification | Chemical splash goggles and a full-face shield. | Chemical-resistant gloves. Change gloves immediately if contamination is suspected. | Chemical-resistant apron over a lab coat. | Not typically required if work is performed correctly within a certified fume hood. |
| Spill Cleanup (Small, in Fume Hood) | Chemical splash goggles and a full-face shield. | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber). | Chemical-resistant apron or suit. | Full-face respirator with an acid gas/particle cartridge (N100 or P3).[5] |
| Spill Cleanup (Large, outside Hood) | Full-face, supplied-air respirator. | Heavy-duty chemical-resistant gloves. | Full-body chemical-resistant suit. | Self-Contained Breathing Apparatus (SCBA) may be required.[6] |
In-Depth PPE Rationale:
-
Eye and Face Protection: Standard safety glasses are insufficient. Due to the severe and potentially irreversible damage TPSCl can cause to the eyes, chemical splash goggles that form a seal around the eyes are mandatory.[1][6] A full-face shield must be worn over the goggles to protect the rest of the face from splashes and dust.[8]
-
Hand Protection: Always handle TPSCl with chemical-resistant gloves, such as nitrile or neoprene.[3][7] It is critical to inspect gloves for any signs of degradation or pinholes before each use.[3] Employ proper glove removal techniques to avoid cross-contamination.[3]
-
Body Protection: A lab coat protects against incidental contact.[5] For procedures with a higher risk of splashing or for handling larger quantities, a chemical-resistant apron provides an additional layer of security. All contaminated clothing must be removed immediately and decontaminated before reuse.[1][2]
-
Respiratory Protection: The primary method for respiratory protection is the use of a chemical fume hood to control dust and vapors at the source.[6] If engineering controls are insufficient or during emergency situations like a spill, a full-face respirator with appropriate cartridges is necessary to protect the respiratory tract from corrosive dust.[5]
Operational Workflow: From Preparation to Disposal
This workflow provides a self-validating system. Each step is designed to preemptively mitigate the risks identified in the hazard analysis.
Caption: Safe Handling Workflow for Triisopropylbenzenesulfonyl Chloride.
Step-by-Step Methodology:
-
Preparation and Engineering Controls:
-
Confirm that the chemical fume hood has been certified within the last year.
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[9]
-
Assemble all necessary apparatus and reagents before handling the TPSCl container.
-
Keep containers of TPSCl tightly closed and store them in a cool, dry, well-ventilated area away from incompatible materials like strong bases and moisture.[6]
-
-
Donning PPE:
-
Put on your lab coat and any additional body protection (e.g., apron).
-
Don chemical splash goggles, ensuring a snug fit.
-
Place the full-face shield over the goggles.
-
Finally, put on the correct chemical-resistant gloves, pulling the cuffs over the sleeves of your lab coat.
-
-
Handling the Chemical:
-
Decontamination and Waste Management:
-
Clean up any minor spills immediately by sweeping the solid material into a designated, labeled hazardous waste container without creating dust.[3][5] Do not use water.[6]
-
All materials that have come into contact with TPSCl (gloves, weigh boats, paper towels) are considered hazardous waste and must be disposed of in a properly labeled, sealed container.[3]
-
Dispose of surplus and non-recyclable solutions through a licensed disposal company.[3]
-
-
Doffing PPE and Hygiene:
-
With gloves still on, clean the exterior of your gloves if necessary.
-
Remove your face shield and goggles.
-
Remove your lab coat or apron.
-
The last items to be removed are your gloves, using a proper technique to avoid touching the outer surface with your bare hands.[3]
-
Immediately wash your hands and forearms thoroughly with soap and water.[2][5]
-
Emergency Response Plan
In the event of exposure or a spill, immediate and correct action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-30 minutes at an eyewash station, holding the eyelids open.[2][6] Seek immediate medical attention without delay.[2][6][10]
-
Skin Contact: Immediately remove all contaminated clothing while flushing the affected area with soap and plenty of water for at least 15 minutes under a safety shower.[2][6] Seek immediate medical attention.[2][6][10]
-
Inhalation: Move the affected person to fresh air immediately.[2][6] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2][6][10]
-
Ingestion: Do NOT induce vomiting.[2][5][10] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2][5][10]
-
Spill Response: Evacuate the immediate area.[3][5] Alert others and your supervisor. Wearing the appropriate PPE (including respiratory protection), contain the spill using a non-combustible absorbent material like dry sand or earth.[7] Sweep up the material without creating dust and place it in a suitable, closed container for disposal.[3][5]
By integrating these protocols into your standard operating procedures, you establish a robust safety culture that protects researchers and ensures the integrity of your work.
References
- ChemicalBook. (n.d.). 2,4,6-Triisopropylbenzenesulfonyl chloride - Safety Data Sheet.
- Dalton Research. (n.d.). Safety First: Handling Sulfuryl Chloride in Industrial Settings.
- ChemicalBook. (n.d.). 2,4,6-Triisopropylbenzenesulfonyl chloride(6553-96-4).
- Capot Chemical Co., Ltd. (2020, January 14). MSDS of 2,4,6-Triisopropylbenzenesulfonyl chloride.
- BenchChem. (2025). Safety and Handling of 3-Isopropylbenzenesulfonyl Chloride: An In-depth Technical Guide.
- S D Fine-Chem Limited. (2018, July 14). 2,4,6-TRIISOPROPYLBENZENESULPHONYL CHLORIDE Safety Data Sheet.
- Tokyo Chemical Industry Co., Ltd. (2023, March 5). SAFETY DATA SHEET - 2,4,6-Triisopropylbenzenesulfonyl Chloride.
- Thermo Fisher Scientific. (2025, September 10). SAFETY DATA SHEET - 2,4,6-Triisopropylbenzenesulfonyl chloride.
- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
- TCI Chemicals. (n.d.). 2,4,6-Triisopropylbenzenesulfonyl Chloride | 6553-96-4.
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - 2,4,6-Triisopropylbenzenesulphonyl chloride.
- Ambeed. (n.d.). SDS.
- BenchChem. (2025, November). Personal protective equipment for handling 3-Isopropylbenzenesulfonyl chloride.
- ServiceMaster Clean. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
- Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
- BenchChem. (2025). Personal protective equipment for handling Didodecyl 3,3'-sulphinylbispropionate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
